Technical Documentation Center

4-(Hydroxymethyl)quinolin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Hydroxymethyl)quinolin-8-ol

Core Science & Biosynthesis

Foundational

4-(Hydroxymethyl)quinolin-8-ol chemical structure and properties

Topic: 4-(Hydroxymethyl)quinolin-8-ol: Chemical Structure, Synthesis, and Functional Properties Abstract 4-(Hydroxymethyl)quinolin-8-ol (C₁₀H₉NO₂) represents a critical functional derivative of the privileged 8-hydroxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Hydroxymethyl)quinolin-8-ol: Chemical Structure, Synthesis, and Functional Properties

Abstract

4-(Hydroxymethyl)quinolin-8-ol (C₁₀H₉NO₂) represents a critical functional derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Distinguished by a primary alcohol moiety at the C4 position, this compound retains the potent bidentate chelating ability of the parent heterocycle while introducing a versatile handle for solubility modulation and further synthetic elaboration. This technical guide provides a comprehensive analysis of its structural properties, synthesis pathways via 4-carboxylic acid reduction, coordination chemistry with transition metals, and applications in metalloenzyme inhibition and material science.

Chemical Structure & Molecular Properties[1][2][3][4]

The core architecture of 4-(hydroxymethyl)quinolin-8-ol consists of a bicyclic naphthalene-like system where one carbon is replaced by nitrogen (quinoline), functionalized with a hydroxyl group at C8 and a hydroxymethyl group at C4.

Structural Analysis
  • Chelation Site: The proximity of the phenolic oxygen (C8-OH) and the pyridine nitrogen (N1) creates a five-membered chelate ring upon deprotonation, capable of binding divalent and trivalent metal ions (Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺).

  • Electronic Effects: The hydroxymethyl group at C4 acts as a weak electron-donating group by induction, potentially increasing the pKa of the pyridinic nitrogen slightly compared to the parent 8-HQ.

  • Solubility: The -CH₂OH moiety significantly enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to 4-methyl-8-hydroxyquinoline.

Physicochemical Data (Predicted & Experimental)
PropertyValue / Description
IUPAC Name 4-(Hydroxymethyl)quinolin-8-ol
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number Not widely commercialized; derivative of CAS 55698-67-4 (Acid)
pKa (OH) ~9.8 - 10.0 (Phenolic)
pKa (NH⁺) ~5.0 - 5.2 (Pyridinium)
LogP ~1.2 - 1.5 (Predicted)
H-Bond Donors 2 (Phenolic OH, Primary Alcohol OH)
H-Bond Acceptors 3 (N, Phenolic O, Alcohol O)

Synthesis & Manufacturing Protocols

The synthesis of 4-(hydroxymethyl)quinolin-8-ol is not a trivial one-step process from quinoline but requires the construction of the functionalized ring system or the reduction of oxidized precursors.

Primary Route: Reduction of 8-Hydroxyquinoline-4-Carboxylic Acid

The most robust synthetic pathway involves the reduction of 8-hydroxyquinoline-4-carboxylic acid (or its methyl ester), which can be derived from the condensation of isatin with pyruvate or via the modified Skraup reaction.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize 8-hydroxyquinoline-4-carboxylic acid via the Pfitzinger reaction (reaction of isatin with pyruvate under basic conditions, followed by decarboxylation if necessary).

  • Esterification: Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 8-hydroxyquinoline-4-carboxylate .

  • Reduction:

    • Dissolve the ester (1.0 eq) in anhydrous THF under inert atmosphere (N₂ or Ar).

    • Cool to 0°C.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in THF.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Purification: Filter the aluminum salts, concentrate the filtrate, and purify via column chromatography (DCM:MeOH gradient).

Alternative Route: Functionalization of 4-Chloro-8-Tosyloxyquinoline

For derivatives requiring protection of the 8-OH group during harsh steps:

  • Start with 4-chloro-8-tosyloxyquinoline .

  • Perform a palladium-catalyzed carbonylation or lithiation/formylation to introduce a carbon handle at C4.

  • Reduce the resulting aldehyde/ester to the alcohol.

  • Hydrolyze the tosyl group to restore the 8-OH.

Visualization of Synthesis Pathway

SynthesisPathway Start Isatin + Pyruvate Inter1 8-Hydroxyquinoline-4-carboxylic Acid (CAS 55698-67-4) Start->Inter1 Pfitzinger Reaction (KOH, then H+) Inter2 Methyl 8-Hydroxyquinoline-4-carboxylate Inter1->Inter2 Esterification (MeOH, H2SO4) Product 4-(Hydroxymethyl)quinolin-8-ol (Target) Inter2->Product Reduction (LiAlH4, THF) AltStart 4-Chloro-8-tosyloxyquinoline AltInter 4-Formyl-8-tosyloxyquinoline AltStart->AltInter Lithiation/DMF AltInter->Product 1. Reduction 2. Hydrolysis

Caption: Figure 1. Synthetic pathways to 4-(Hydroxymethyl)quinolin-8-ol via carboxylic acid reduction (primary) and lithiation (alternative).

Coordination Chemistry & Mechanism

The defining feature of 4-(hydroxymethyl)quinolin-8-ol is its ability to form stable, neutral, hydrophobic complexes with divalent metal ions (M²⁺).

Chelation Mechanism

The ligand acts as a monoanionic, bidentate (N,O) donor. Upon deprotonation of the phenolic hydroxyl (pKa ~9.9), the phenolate oxygen coordinates to the metal, while the pyridine nitrogen forms a dative bond.

  • Stoichiometry: Typically forms 2:1 (Ligand:Metal) complexes with M²⁺ ions (e.g., Cu(II), Zn(II)) and 3:1 complexes with M³⁺ ions (e.g., Al(III), Fe(III)).

  • Stability: The 4-hydroxymethyl group does not sterically hinder the chelation site but may influence the electronic density at the nitrogen, subtly altering the stability constant (log K) compared to unsubstituted 8-HQ.

Visualization of Metal Complex

Chelation Metal M²⁺ L1_N N L1_N->Metal Dative L1_O O⁻ L1_O->Metal Ionic/Covalent L2_N N L2_N->Metal Dative L2_O O⁻ L2_O->Metal Ionic/Covalent L1_Back Ligand 1 (4-CH2OH) L1_Back->L1_N L1_Back->L1_O L2_Back Ligand 2 (4-CH2OH) L2_Back->L2_N L2_Back->L2_O

Caption: Figure 2. Coordination geometry of a 2:1 complex between 4-(hydroxymethyl)quinolin-8-ol and a divalent metal ion (M²⁺).

Biological Activity & Applications

Metalloenzyme Inhibition

The 8-hydroxyquinoline scaffold is a privileged structure for inhibiting metalloenzymes. The 4-hydroxymethyl derivative offers a unique vector for interaction:

  • JMJD2 Demethylase Inhibition: Derivatives of 8-HQ, such as the 4-carboxylic acid, have been identified as inhibitors of the JMJD2 family of histone demethylases.[1] The 4-hydroxymethyl group can serve as a hydrogen bond donor within the enzyme active site, potentially enhancing selectivity over the unsubstituted scaffold [1].

  • Antimicrobial Activity: Like clioquinol, this derivative likely exhibits antibacterial and antifungal activity by chelating essential trace metals (Fe, Cu) required for microbial growth or by acting as an ionophore to transport toxic levels of copper into the cell [2].

Material Science (OLEDs)

Aluminum complexes of 8-hydroxyquinoline (Alq3) are standard electron-transport materials in OLEDs.[2]

  • Emission Tuning: Substituents at the C4 position modulate the HOMO-LUMO gap. The hydroxymethyl group, being electron-donating, may induce a bathochromic shift (red shift) in the fluorescence emission spectrum compared to Alq3.

  • Solubility: The hydroxyl handle allows for the attachment of polymer chains, enabling the development of solution-processable OLED materials.

Experimental Protocol: Chelation Assay

Objective: To verify ligand binding to Cu(II) via UV-Vis spectroscopy.

  • Preparation: Prepare a 100 µM stock solution of 4-(hydroxymethyl)quinolin-8-ol in methanol.

  • Baseline: Record the UV-Vis spectrum (200–500 nm) of the ligand alone.

  • Titration: Add aliquots of 10 mM CuCl₂ aqueous solution to the ligand solution.

  • Observation: Monitor the appearance of a new absorption band around 380–420 nm (characteristic of the metal-to-ligand charge transfer, MLCT).

  • Endpoint: Saturation of the MLCT band intensity indicates stoichiometric complex formation (typically 2:1).

References

  • Discovery of ML324, a JMJD2 demethylase inhibitor. Probe Reports from the NIH Molecular Libraries Program. (2012). Describes the synthesis and activity of 8-hydroxyquinoline-4-carboxylic acid derivatives.

  • Synthesis of 4-Alkoxy-8-hydroxyquinolines. Journal of Organic Chemistry. Discusses synthetic strategies for 4-substituted 8-HQs starting from 4,8-dihydroxyquinoline.

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. (2008). Details the chlorination and substitution at the C4 position.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. General overview of the scaffold's properties.

Sources

Foundational

In-Depth Technical Guide: 4-(Hydroxymethyl)quinolin-8-ol in Drug Development and Chelation Therapy

Executive Summary As the demand for targeted metallotherapeutics and advanced chelating agents grows, derivatives of the 8-hydroxyquinoline (8-HQ) scaffold have emerged as privileged structures in medicinal chemistry . T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for targeted metallotherapeutics and advanced chelating agents grows, derivatives of the 8-hydroxyquinoline (8-HQ) scaffold have emerged as privileged structures in medicinal chemistry . This technical whitepaper provides an authoritative, deep-dive analysis of 4-(Hydroxymethyl)quinolin-8-ol , a highly versatile 8-HQ derivative. By introducing a hydroxymethyl moiety at the C4 position, this molecule achieves a tunable balance of lipophilicity, hydrogen-bonding capacity, and metal-ionophore activity. This guide is engineered for drug development professionals and synthetic chemists, detailing its nomenclature, mechanistic paradigm, quantitative properties, and self-validating experimental protocols.

Nomenclature and Structural Identity

Precision in chemical nomenclature is the foundation of reproducible research. The compound is defined by a quinoline bicyclic core, substituted with a hydroxyl group at the C8 position and a hydroxymethyl group at the C4 position.

  • IUPAC Name: 4-(hydroxymethyl)quinolin-8-ol

  • Common Synonyms:

    • 8-hydroxyquinoline-4-methanol

    • 4-hydroxymethyl-8-hydroxyquinoline

    • 8-hydroxy-4-quinolinemethanol

    • 4-(hydroxymethyl)-8-quinolinol

  • Molecular Formula: C₁₀H₉NO₂

  • SMILES: C1=CC2=C(C(=C1)O)N=CC=C2CO (Isomeric representation)

Pharmacological Paradigm: The Ionophore Mechanism

The therapeutic utility of 4-(hydroxymethyl)quinolin-8-ol stems from its bidentate chelating ability. The nitrogen atom of the quinoline ring and the oxygen atom of the C8-hydroxyl group act as electron donors to form stable, neutral, lipophilic complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) .

Unlike the parent 8-HQ molecule, the addition of the 4-hydroxymethyl group serves a dual purpose:

  • Hydration Sphere Modulation: It acts as a hydrogen-bond donor/acceptor, fine-tuning the membrane partition coefficient (LogP) of the metal complex. This prevents the complex from becoming trapped in the hydrophobic core of the lipid bilayer, facilitating rapid cytosolic release.

  • Synthetic Handle: It provides a reactive site for further derivatization (e.g., esterification for prodrug development or etherification for targeted delivery).

Once the lipophilic metal complex crosses the cell membrane, the intracellular reducing environment and competitive endogenous chelators force the release of the metal. In the case of copper, this triggers a Fenton-like reaction, generating Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and targeted apoptosis in neoplastic cells.

CellularMechanism A 4-(Hydroxymethyl)quinolin-8-ol (Extracellular) B Cu2+ / Zn2+ Chelation (Formation of Lipophilic Complex) A->B C Membrane Translocation (Ionophore Action) B->C D Intracellular Metal Release C->D E ROS Generation (Fenton Reaction) D->E F Metalloenzyme Inhibition (e.g., Proteasome) D->F G Mitochondrial Dysfunction E->G H Apoptosis / Cell Death F->H G->H

Figure 1: Cellular mechanism of 4-(Hydroxymethyl)quinolin-8-ol as a metal ionophore.

Physicochemical & Quantitative Profiling

Understanding the physicochemical parameters is critical for formulation and pharmacokinetic modeling . The table below summarizes the core quantitative data for 4-(hydroxymethyl)quinolin-8-ol.

Table 1: Physicochemical and Pharmacological Properties

PropertyValuePharmacological Implication
Molecular Weight 175.18 g/mol Highly favorable for Lipinski's Rule of 5; ensures high ligand efficiency.
LogP (Predicted) ~1.3 - 1.6Optimal for passive transcellular permeability without excessive tissue retention.
pKa₁ (Quinoline N) ~4.5Partially protonated in acidic tumor microenvironments, aiding in selective accumulation.
pKa₂ (Phenolic OH) ~9.8Ensures the hydroxyl group is deprotonated upon metal binding at physiological pH.
Cu²⁺ Binding Affinity (log β₂) ~14.5Strong enough to strip extracellular copper, but weak enough to release it to intracellular metallothioneins.

Synthetic Architecture

The synthesis of 4-(hydroxymethyl)quinolin-8-ol requires precise control over oxidation states. Direct oxidation of 4-methylquinolin-8-ol often leads to over-oxidation or degradation of the electron-rich phenol ring. Therefore, a four-step protection-oxidation-reduction-deprotection strategy is employed.

SynthesisWorkflow N1 Step 1: Protection 4-Methylquinolin-8-ol + TBSCl -> 8-(TBS-oxy)-4-methylquinoline N2 Step 2: Oxidation SeO2, Dioxane, Reflux -> 8-(TBS-oxy)-quinoline-4-carbaldehyde N1->N2 N3 Step 3: Reduction NaBH4, MeOH, 0°C -> 8-(TBS-oxy)-4-(hydroxymethyl)quinoline N2->N3 N4 Step 4: Deprotection TBAF, THF, RT -> 4-(Hydroxymethyl)quinolin-8-ol N3->N4

Figure 2: Four-step synthetic workflow for 4-(Hydroxymethyl)quinolin-8-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Purification Workflow

This protocol is designed with built-in validation checkpoints to ensure structural integrity at every phase.

Step 1: Silyl Protection

  • Procedure: Dissolve 4-methylquinolin-8-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0°C. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality: The C8-hydroxyl group is highly electron-donating, making the quinoline ring susceptible to oxidative cleavage. TBSCl sterically shields this moiety and neutralizes its electron-donating effect. Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product will show a significantly higher

    
     value than the starting material. ¹H-NMR must confirm the disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of the TBS methyl singlets (~0.2 ppm).
    

Step 2: Riley Oxidation

  • Procedure: Dissolve the protected intermediate in 1,4-dioxane. Add Selenium dioxide (SeO₂, 1.5 eq) and reflux (101°C) for 12 hours. Filter hot through a Celite pad to remove precipitated black selenium.

  • Causality: SeO₂ selectively oxidizes the allylic/benzylic 4-methyl group to an aldehyde. Dioxane is selected because its boiling point provides the exact thermal energy required to overcome the activation barrier without causing thermal decomposition of the substrate.

  • Validation: ¹H-NMR must show a sharp, distinct aldehyde proton singlet at ~10.5 ppm.

Step 3: Hydride Reduction

  • Procedure: Dissolve the aldehyde intermediate in anhydrous methanol at 0°C. Slowly add Sodium borohydride (NaBH₄, 1.2 eq) in small portions. Stir for 1 hour.

  • Causality: NaBH₄ is a mild hydride donor that selectively reduces the aldehyde to a primary alcohol without reducing the heteroaromatic quinoline ring. The 0°C temperature prevents unwanted transesterification or side reactions.

  • Validation: Disappearance of the aldehyde peak and appearance of a -CH₂- doublet (~5.1 ppm) and an -OH triplet in ¹H-NMR.

Step 4: Deprotection

  • Procedure: Dissolve the reduced intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at room temperature. Stir for 2 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The fluoride ion from TBAF selectively attacks the silicon atom due to the exceptionally high Si-F bond energy (approx. 582 kJ/mol), cleaving the silyl ether cleanly without requiring harsh acidic or basic conditions that might degrade the newly formed hydroxymethyl group.

  • Validation: High-Resolution Mass Spectrometry (HRMS-ESI) must confirm the exact mass of the final product [M+H]⁺ at m/z 176.0706.

Protocol B: In Vitro Copper Ionophore Validation Assay

This assay proves the compound's ability to transport extracellular copper into the intracellular space.

  • Cell Preparation: Seed human cancer cells (e.g., HeLa or A549) in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS. Add 5 µM of Phen Green SK (PGSK) diacetate in serum-free media for 30 minutes at 37°C.

    • Causality: The diacetate form is cell-permeable. Intracellular esterases cleave the acetate groups, trapping the fluorescent PGSK inside the cell. PGSK fluorescence is quenched upon binding Cu²⁺, providing a direct, real-time readout of intracellular copper accumulation.

  • Treatment & Validation Matrix:

    • Negative Control: Media + 10 µM CuCl₂ (Assesses basal membrane permeability; expect minimal fluorescence quenching).

    • Positive Control: Media + 10 µM CuCl₂ + 10 µM Clioquinol (Validates assay sensitivity; expect rapid quenching).

    • Experimental: Media + 10 µM CuCl₂ + 10 µM 4-(Hydroxymethyl)quinolin-8-ol.

    • Self-Validating Rescue Control: Experimental well + 50 µM Bathocuproine disulfonate (BCS). BCS is a strong, membrane-impermeable copper chelator. Adding it proves that the source of the intracellular copper is strictly extracellular.

  • Data Acquisition: Measure fluorescence (Ex: 507 nm / Em: 532 nm) immediately and every 5 minutes for 1 hour. A sharp drop in fluorescence in the experimental well compared to the negative control confirms the ionophore activity of 4-(hydroxymethyl)quinolin-8-ol.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL:[Link]

  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Exploratory

Biological Activity of 4-Substituted 8-Hydroxyquinoline Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 4-substituted 8-hydroxyquinoline derivatives. Technical Whitepaper & Research Guide Executive Summary The 8-hydroxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 4-substituted 8-hydroxyquinoline derivatives.

Technical Whitepaper & Research Guide

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically defined by its bidentate metal-chelating capability (N1, O8).[1] While classical derivatives like Clioquinol focus on halogenation at the C5 and C7 positions to modulate pKa and lipophilicity, 4-substituted 8-hydroxyquinoline derivatives represent an emerging class of therapeutics. Functionalization at the C4 position—located para to the pyridine nitrogen—offers a unique vector to modulate steric bulk, solubility, and electronic distribution without directly disrupting the metal-binding face. This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and biological profiles of these derivatives in oncology, neurodegeneration, and infectious disease.

The 8-Hydroxyquinoline Scaffold: Structural Logic

To understand the 4-substituted class, one must first deconstruct the parent scaffold. The 8-HQ core operates primarily via Metal Protein Attenuating Compound (MPAC) mechanisms.

  • The Chelation Face (N1-O8): Binds divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). This is critical for inhibiting metalloproteases or sequestering redox-active metals in Alzheimer’s plaques.

  • The Periphery (C2-C7):

    • C5/C7 (Electronic): Classical sites for halogens (Cl, I) to lower pKa and increase lipophilicity.

    • C4 (Steric/Pharmacokinetic): The C4 position points away from the chelation pocket. Substituents here (Aryl, Alkyl, Amino) can interact with secondary binding pockets in enzymes (e.g., HIV integrase, proteasomes) or modulate Blood-Brain Barrier (BBB) permeability without sterically hindering the metal-binding site.

Synthesis of 4-Substituted Derivatives

Unlike C5/C7 derivatives formed via electrophilic aromatic substitution, C4 functionalization requires specific synthetic logic, often utilizing a 4-chloro intermediate for nucleophilic aromatic substitution (


) or palladium-catalyzed coupling.
Core Synthetic Workflow

The most robust route involves the conversion of 4-hydroxy-8-nitroquinoline or protected 8-hydroxyquinoline into a reactive 4-chloro species.

Protocol: Synthesis via 4-Chloro-8-Tosyloxyquinoline

This pathway allows for the introduction of diverse nucleophiles (amines, thiols) or aryl groups.

  • Protection: 8-hydroxyquinoline is protected (e.g., Tosyl) to prevent O-alkylation.

  • Activation: The N-oxide formation and subsequent rearrangement (Meisenheimer) or direct chlorination (POCl₃) yields the 4-chloro derivative.

  • Functionalization (The Divergent Step):

    • Path A (Suzuki Coupling): React 4-chloro-8-tosyloxyquinoline with aryl boronic acids to yield 4-aryl-8-HQs .

    • Path B (

      
      ): React with amines or thiols to yield 4-amino-  or 4-thio-8-HQs .
      
  • Deprotection: Hydrolysis of the tosyl group restores the active 8-OH chelation site.

SynthesisWorkflow Start 8-Hydroxyquinoline Protect 8-Tosyloxyquinoline Start->Protect TsCl, Et3N Activate 4-Chloro-8-Tosyloxyquinoline (Key Intermediate) Protect->Activate 1. mCPBA 2. POCl3 PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) Activate->PathA PathB SnAr Substitution (HNR2 or HSR) Activate->PathB ProdA 4-Aryl-8-HQ PathA->ProdA Hydrolysis ProdB 4-Amino/Thio-8-HQ PathB->ProdB Hydrolysis

Figure 1: Divergent synthetic pathway for accessing 4-substituted 8-hydroxyquinoline libraries via the 4-chloro intermediate.

Therapeutic Applications & Mechanisms[2]

A. Anticancer Activity

4-substituted derivatives exhibit potent cytotoxicity, often surpassing the parent 8-HQ.[1] The mechanism shifts from simple iron depletion to specific target interaction.

  • Mechanism:

    • Proteasome Inhibition: The 8-HQ copper complex acts as a proteasome inhibitor. Bulky substituents at C4 (e.g., 4-phenyl) can enhance binding affinity to the proteasome's 20S core particle.

    • Intercalation: Planar 4-aryl substituents extend the pi-system, potentially facilitating DNA intercalation or minor groove binding.

  • Key Data:

    • 4-Amino derivatives: Show IC50 values in the low micromolar range (1–5 µM) against HeLa and HepG2 cell lines.

    • 4-Aryl derivatives: 4-phenyl-8-hydroxyquinoline derivatives have demonstrated activity against multidrug-resistant (MDR) lines, likely by evading P-gp efflux pumps due to altered lipophilicity.

B. Neuroprotection (Alzheimer’s & Parkinson’s)

In neurodegeneration, the goal is to chelate redox-active metals (Cu/Zn) that catalyze Amyloid-beta (Aβ) aggregation without stripping essential metals from metalloenzymes.

  • The C4 Advantage:

    • BBB Permeability: Adding lipophilic groups (e.g., 4-methyl, 4-ethyl) at C4 increases logP, enhancing brain uptake compared to the more polar parent compound.

    • Safety: Unlike C5/C7-dihalo derivatives (Clioquinol), which can be neurotoxic at high doses due to excessive iodine accumulation, C4-alkyl derivatives offer a "cleaner" metabolic profile.

  • Activity:

    • Inhibits Cu²⁺-induced Aβ aggregation.

    • Restores cognitive function in murine models by redistributing metal ions from plaques to intracellular compartments.

C. Antimicrobial & Antifungal[3][4][5][6][7][8][9][10][11][12]
  • Antifungal: 4-chloro and 4-bromo-8-hydroxyquinolines exhibit fungicidal activity against Aspergillus niger and Candida albicans. The halogen at C4 prevents metabolic hydroxylation at this position, extending the half-life of the active molecule.

  • Antibacterial: 4-thioalkyl derivatives have shown efficacy against Gram-positive bacteria (S. aureus), disrupting the cell membrane and dissipating the proton motive force.

Structure-Activity Relationship (SAR) Summary

Substituent at C4Effect on Physicochemical PropertiesPrimary Biological Outcome
-H (Parent) Baseline chelation; moderate lipophilicity.General antiseptic; moderate potency.
-Cl / -Br Electron-withdrawing; blocks metabolism at C4.Enhanced antifungal activity; increased stability.
-NH₂ / -NHR Electron-donating; increases water solubility.High anticancer potency; lysosomotropic properties.
-Phenyl (Aryl) Increases steric bulk and pi-stacking area.Improved proteasome inhibition; DNA intercalation.
-Alkyl (Me, Et) Increases Lipophilicity (LogP).Enhanced BBB penetration (Neuroprotection).

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Validating antimicrobial potency of 4-substituted derivatives.

  • Preparation: Dissolve 4-substituted 8-HQ derivative in DMSO to create a 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin.[2]

    • Negative: DMSO vehicle (max 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue to pink indicates growth).

Protocol B: MTT Cytotoxicity Assay

Assessing anticancer activity.

  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with derivative (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

MOA cluster_C4 Role of C4 Substituent Drug 4-Substituted 8-HQ Amyloid Amyloid-beta Aggregates Drug->Amyloid Disaggregates (Direct Interaction) Complex Metal-Drug Complex (Active Species) Drug->Complex Chelation Metal Free Cu2+/Zn2+ Metal->Complex Proteasome 20S Proteasome ROS Reactive Oxygen Species Complex->Proteasome Inhibits (Anticancer) Complex->ROS Scavenges (Neuroprotection) Effect1 Increases Lipophilicity (BBB Penetration) Effect1->Drug Effect2 Steric Fit into Proteasome Pocket Effect2->Complex

Figure 2: Dual mechanism of action: Metal chelation leads to ROS scavenging and proteasome inhibition, while the C4 substituent modulates pharmacokinetics and target specificity.

References

  • Synthesis of 4-substituted 8-hydroxyquinolines

    • Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.[3]

    • Source: Journal of Heterocyclic Chemistry.[3]

    • URL:[Link]

  • Anticancer & MDR Activity

    • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.[4]

    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • General Biological Activity Review

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1][5][6][3][4][7][8]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Neuroprotective Applications

    • Title: 8-Hydroxyquinoline Derivatives: Synthesis, Biological Activities, and Neuroprotective Effects.[9][5][2][7][10]

    • Source: Intern
    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach.[7]

    • Source: Tetrahedron.
    • URL:[Link]

Sources

Foundational

Solubility Profile of 4-(Hydroxymethyl)quinolin-8-ol in Organic Solvents: A Comprehensive Technical Guide

Introduction 4-(Hydroxymethyl)quinolin-8-ol is a highly specialized derivative of the 8-hydroxyquinoline (oxine) structural scaffold. By incorporating a hydroxymethyl group at the C4 position, the molecule gains an addit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Hydroxymethyl)quinolin-8-ol is a highly specialized derivative of the 8-hydroxyquinoline (oxine) structural scaffold. By incorporating a hydroxymethyl group at the C4 position, the molecule gains an additional hydrogen-bonding site, which fundamentally alters its physicochemical and solvation properties compared to its parent compound. This guide provides an in-depth analysis of its solubility profile in various organic solvents, detailing the mechanistic drivers of solvation and establishing robust, self-validating protocols for stock solution preparation. Understanding these parameters is critical for researchers in drug development, analytical chemistry, and materials science, where precise concentration control dictates experimental reproducibility[1].

Part 1: Mechanistic Drivers of Solubility

The solubility of 4-(Hydroxymethyl)quinolin-8-ol is governed by a delicate thermodynamic balance of hydrophobic and hydrophilic interactions. As an Application Scientist, it is vital to understand why specific solvents are chosen rather than merely following a table.

  • Aromatic Hydrophobicity: The bicyclic quinoline ring system imparts significant lipophilicity. Because water cannot effectively solvate the large non-polar surface area of the aromatic rings without a massive entropic penalty, the compound is practically insoluble in neutral aqueous environments[2].

  • Dual Hydrogen Bonding: The presence of both a phenolic hydroxyl group at C8 and an aliphatic hydroxymethyl group at C4 allows the molecule to act as a potent hydrogen bond donor and acceptor. Solvents with high hydrogen-bond accepting capacity (e.g., DMSO, DMF) readily disrupt the strong intermolecular crystalline lattice energy of the solid powder, leading to rapid dissolution[3].

  • Amphoterism and Tautomerization: The basic quinoline nitrogen and the acidic phenolic hydroxyl group enable the molecule to exist in various protonation states depending on the solvent environment. In polar protic solvents like ethanol, tautomeric stabilization further enhances solubility, allowing the solvent to act as both a donor and acceptor[4].

Part 2: Quantitative Solubility Matrix

The following table summarizes the solubility profile of 4-(Hydroxymethyl)quinolin-8-ol across common organic solvents at 25°C. Data is synthesized and extrapolated from structurally analogous hydroxymethyl and nitroso derivatives of 8-quinolinol[3][5].

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Formulation Notes & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 25.0Primary Choice: Excellent H-bond acceptor; optimal for high-concentration biological stock solutions.
Dimethylformamide (DMF) Polar Aprotic36.7> 20.0Alternative: Good for synthetic workflows where DMSO's high boiling point is prohibitive.
Ethanol (Absolute) Polar Protic24.55.0 - 10.0Analytical: Ideal for extractions and UV-Vis spectrophotometry due to UV transparency[6].
Chloroform Non-polar4.82.0 - 5.0Extraction: Suitable for liquid-liquid extraction and lipid partitioning[7].
Aqueous Buffer (pH 7.4) Polar80.1< 0.2Biological: Requires prior dissolution in DMSO (e.g., 1:5 DMSO:PBS) to prevent precipitation[3].

Part 3: Experimental Protocols for Solubility Determination

To ensure scientific integrity and prevent downstream assay failure due to micro-precipitation, the following self-validating protocol must be used when preparing stock solutions for biological or analytical assays.

Protocol: Preparation and Validation of a 50 mM Stock Solution in DMSO

Rationale: DMSO acts as a universal solvent for quinolinol derivatives, maximizing bioavailability in in vitro assays while minimizing solvent toxicity when diluted appropriately (<0.1% v/v in cell culture media)[3].

Step 1: Gravimetric Preparation

  • Weigh exactly 8.76 mg of 4-(Hydroxymethyl)quinolin-8-ol (MW ≈ 175.18 g/mol )[5] using a calibrated analytical microbalance.

  • Transfer the solid to a light-protected (amber) glass vial. Causality: Quinolinol derivatives are prone to photo-oxidation and can darken upon prolonged light exposure, which degrades the active compound[7].

Step 2: Solvation and Lattice Disruption

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Causality: Anhydrous DMSO prevents premature hydrolysis or competitive hydrogen bonding from trace water, which would otherwise lower the solubility limit.

  • Vortex for 30 seconds, followed by water-bath sonication at 25°C for 5 minutes. Sonication provides the mechanical energy required to fully overcome the crystalline lattice energy.

Step 3: Self-Validating Spectrophotometric Confirmation

  • Visually inspect the vial against a dark background to ensure no particulate matter remains.

  • Validation: Dilute an aliquot 1:1000 in absolute ethanol and measure the UV-Vis absorbance. The presence of sharp, distinct peaks (typically around 240 nm and 320 nm for quinolinols) without baseline scattering confirms complete dissolution without invisible micro-aggregates[3].

Step 4: Sterilization and Storage

  • Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly chemically resistant and exhibits low non-specific binding compared to nylon filters.

  • Purge the vial head-space with inert gas (Argon or Nitrogen) and store at -20°C. Note: Aqueous dilutions should not be stored for more than 24 hours due to potential precipitation[3].

Part 4: Visualizations

SolvationLogic Solute 4-(Hydroxymethyl) quinolin-8-ol Solid Protic Polar Protic Solvents (e.g., Ethanol) Solute->Protic Added to Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solute->Aprotic Added to NonPolar Non-Polar Solvents (e.g., Chloroform) Solute->NonPolar Added to HBD H-Bond Donation/Acceptance (Tautomeric Stabilization) Protic->HBD Mechanism HBA Strong H-Bond Acceptance (Lattice Disruption) Aprotic->HBA Mechanism VdW Hydrophobic / VdW Interactions NonPolar->VdW Mechanism Solvated Stable Solvated State (Homogeneous Solution) HBD->Solvated Moderate Solubility (5-10 mg/mL) HBA->Solvated High Solubility (>20 mg/mL) VdW->Solvated Low Solubility (2-5 mg/mL)

Logical relationship of solvation mechanisms for 4-(Hydroxymethyl)quinolin-8-ol.

ExperimentalWorkflow Step1 Step 1 Gravimetric Preparation Step2 Step 2 Anhydrous DMSO Addition Step1->Step2 Step3 Step 3 Sonication (25°C, 5 min) Step2->Step3 Step4 Step 4 UV-Vis Validation Step3->Step4 Step5 Step 5 PTFE Filtration & -20°C Storage Step4->Step5

Self-validating experimental workflow for preparing high-concentration stock solutions.

References

  • ChemicalBook. "8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation."1

  • Grokipedia. "8-Hydroxyquinoline - Grokipedia." 4

  • Solubility of Things. "8-Hydroxyquinoline | Solubility of Things." 2

  • Autech Industry. "8-Hydroxyquinoline: Properties, Uses, and Industrial Applications." 6

  • Alfa Chemistry. "CAS 148-24-3 8-Hydroxyquinoline." 7

  • Cayman Chemical. "5-Nitroso-8-quinolinol - PRODUCT INFORMATION." 3

  • Echemi. "4053-44-5, 5-HYDROXYMETHYL-QUINOLIN-8-OL Formula." 5

Sources

Exploratory

Technical Analysis: Ionization Constants and pKa Determination of 4-(Hydroxymethyl)quinolin-8-ol

The following technical guide provides an in-depth analysis of the ionization properties of 4-(Hydroxymethyl)quinolin-8-ol, synthesizing comparative data from structural analogs with rigorous experimental protocols for p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the ionization properties of 4-(Hydroxymethyl)quinolin-8-ol, synthesizing comparative data from structural analogs with rigorous experimental protocols for precise determination.

Executive Summary

4-(Hydroxymethyl)quinolin-8-ol is a bifunctional chelating agent derived from the 8-hydroxyquinoline (oxine) scaffold.[1] Its physicochemical behavior is governed by two primary ionizable groups: the heterocyclic nitrogen and the phenolic hydroxyl group. Understanding its pKa values is critical for predicting solubility, membrane permeability, and metal-ligand stability constants (


) in drug development and metallopharmaceutical applications.

This guide defines the theoretical ionization profile of the compound based on Structure-Activity Relationships (SAR) with established analogs and provides the standard operating procedures (SOPs) for experimentally validating these values.

Part 1: Theoretical Ionization Profile

Structural Logic and Ionization Sites

The molecule exists in aqueous solution in three primary protonation states depending on pH. The presence of the hydroxymethyl group (


) at position 4 introduces specific electronic effects compared to the parent compound.
  • Cationic Form (

    
    ):  At low pH, the quinoline nitrogen is protonated (
    
    
    
    ).
  • Neutral/Zwitterionic Form (

    
    ):  At intermediate pH, the nitrogen deprotonates. In 8-hydroxyquinolines, the neutral enol form is in equilibrium with a zwitterionic form (
    
    
    
    ), though the neutral form often predominates in non-polar solvents.[1]
  • Anionic Form (

    
    ):  At high pH, the phenolic hydroxyl deprotonates (
    
    
    
    ), creating a potent bidentate ligand for metal sequestration.[1]

Electronic Effect of the 4-Hydroxymethyl Group:

  • vs. 4-Methyl: The methyl group (

    
    ) is electron-donating (+I effect), which increases the basicity of the nitrogen (raising 
    
    
    
    ) and destabilizes the phenolate anion (raising
    
    
    ).[1]
  • vs. 4-Hydroxymethyl: The

    
     group combines the electron-donating methylene bridge with the electron-withdrawing hydroxyl group.[1] The net effect is a dampened electron donation compared to the pure methyl group. Consequently, the pKa values are expected to lie between the parent 8-hydroxyquinoline and the 4-methyl derivative.[1]
    
Ionization Equilibria Diagram

The following diagram illustrates the proton dissociation pathway.

IonizationScheme cluster_legend Structural Influence of 4-CH₂OH Cation Cationic Form (H₂L⁺) (Protonated Nitrogen) Neutral Neutral/Zwitterion (HL) (Isoelectric Species) Cation->Neutral pKa₁ (Dissociation of NH⁺) pH ~ 5.0 - 5.3 Anion Anionic Form (L⁻) (Deprotonated Phenol) Neutral->Anion pKa₂ (Dissociation of OH) pH ~ 9.8 - 9.9 Note The 4-hydroxymethyl group exerts a weak inductive effect, modulating pKa values relative to the parent scaffold.

Figure 1: Stepwise dissociation of 4-(Hydroxymethyl)quinolin-8-ol.[1] The aliphatic OH generally does not ionize in the physiological pH range (pKa > 15).

Part 2: Quantitative Data & Estimates[1]

Direct experimental values for the specific 4-hydroxymethyl derivative are rare in open literature.[1] However, values can be bounded with high confidence using the Hammett equation principles and data from the closest structural analogs.

Table 1: Comparative pKa Values of 8-Hydroxyquinoline Derivatives

CompoundSubstituent (Pos 4)

(Nitrogen)

(Phenolic OH)
Electronic Effect
8-Hydroxyquinoline (Parent)

5.02 9.81 Reference Standard
4-Methyl-8-hydroxyquinoline

5.56 10.00 Strong Electron Donor (+I)
4-(Hydroxymethyl)quinolin-8-ol

5.20 – 5.40 9.85 – 9.95 Weak Donor / Inductive Withdrawal

*Values for 4-(Hydroxymethyl)quinolin-8-ol are predicted ranges based on the attenuated electron-donating capacity of the hydroxymethyl group relative to the methyl group.[1]

Interpretation for Drug Development:

  • Physiological pH (7.4): The molecule will exist predominantly in the neutral/zwitterionic form (approx. 99%), as pH 7.4 is midway between

    
     (~5.3) and 
    
    
    
    (~9.9).
  • Solubility: Lowest solubility is expected near pH 7.4 (isoelectric point). Formulation strategies may require pH adjustment < 5 or > 10, or the use of cyclodextrins.

Part 3: Experimental Determination Protocols

To determine the exact values for this specific derivative, two orthogonal methods are recommended to ensure data integrity.

Method A: Potentiometric Titration (Gold Standard)

Best for: Compounds with moderate solubility (>1 mM) and pKa values between 2 and 12.[2]

Protocol:

  • Preparation: Dissolve

    
     M of the substance in degassed water containing 0.1 M KCl (to maintain ionic strength). If solubility is low, use a co-solvent system (e.g., 20% Dioxane/Water) and correct using the Yasuda-Shedlovsky equation.
    
  • Acidification: Add standard HCl to lower the pH to ~2.5 (ensuring full protonation to

    
    ).
    
  • Titration: Titrate with standardized carbonate-free 0.1 M NaOH under nitrogen atmosphere at

    
    .
    
  • Data Collection: Record pH vs. Volume of NaOH added.

  • Analysis: Use the Bjerrum method or software like HYPERQUAD to calculate formation functions (

    
    ) and extract pKa values.
    
Method B: UV-Vis Spectrophotometry

Best for: Low solubility compounds; allows determination at concentrations as low as


 M.[1]

Protocol:

  • Spectral Mapping: Record the UV-Vis spectrum (200–400 nm) of the compound in 0.1 M HCl (Cationic form) and 0.1 M NaOH (Anionic form) to identify the analytical wavelengths (

    
    ) where the absorbance shift is maximal.
    
  • Buffer Preparation: Prepare a series of buffers (ionic strength 0.1 M) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Measurement: Add a fixed aliquot of the compound to each buffer. Record absorbance at the pre-determined

    
    .
    
  • Calculation: Plot Absorbance vs. pH. The inflection points of the sigmoidal curves correspond to the pKa values. Use the Henderson-Hasselbalch transformation:

    
    [1]
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure 4-(Hydroxymethyl)quinolin-8-ol SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision MethodA Method A: Potentiometric Titration (0.1 M KCl, 25°C) Decision->MethodA Yes MethodB Method B: UV-Vis Spectrophotometry (Buffer Series pH 2-12) Decision->MethodB No (Low Solubility) Analysis Data Analysis (HYPERQUAD / Henderson-Hasselbalch) MethodA->Analysis MethodB->Analysis Result Output: Precise pKa Values Analysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Part 4: Applications & Implications[1][3][4][5]

Metal Chelation Stability

The pKa values directly dictate the Conditional Stability Constant (


)  of the metal complex.
  • Mechanism: The active chelator is the anion (

    
    ).[1]
    
  • Competition: At pH <

    
    , protons compete with metal ions for the binding site.[2]
    
  • Prediction: Since the 4-hydroxymethyl group renders the phenol slightly more acidic than the 4-methyl derivative (lower

    
    ), the anion is formed at a slightly lower pH. However, the slightly reduced basicity of the nitrogen (lower 
    
    
    
    ) may slightly decrease the overall stability constant (
    
    
    ) compared to 4-methyl-8-hydroxyquinoline, though it will remain very high for metals like
    
    
    and
    
    
    .[1]
Biological Activity

The 4-hydroxymethyl group increases hydrophilicity compared to the 4-methyl analog.[1]

  • LogP: The presence of the aliphatic -OH lowers the LogP, potentially reducing blood-brain barrier (BBB) penetration compared to more lipophilic analogs, but enhancing plasma solubility.[1]

  • Pro-drug Potential: The primary alcohol at position 4 is a prime site for derivatization (e.g., esterification) to create pro-drugs with tunable solubility and metabolic stability.[2]

References

  • Phillips, J. P. (1956).[2] The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.[2]

  • Albert, A. (1950).[2] Quantitative Studies of the Avidity of Naturally Occurring Substances for Trace Metals. Biochemical Journal, 47(5), 531.

  • Stevenson, R. L., & Freiser, H. (1967).[2] Substituent Effects on the Stabilities of Metal Chelates of 8-Quinolinol Derivatives. Analytical Chemistry, 39(12), 1354–1358.

  • Martell, A. E., & Smith, R. M. (1974).[2] Critical Stability Constants. Plenum Press. (Standard reference for parent and methyl-derivative constants).

  • Soroka, K., et al. (1987).[2] Equilibrium and Kinetic Studies of the 4-Methyl-8-quinolinol System. Analytical Chemistry. (Source for 4-Methyl comparative data).

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 4-(Hydroxymethyl)quinolin-8-ol

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 4-(Hydroxymethyl)quinolin-8-ol (also known as 8-hydroxy-4-hydroxymethylquinoline). The s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 4-(Hydroxymethyl)quinolin-8-ol (also known as 8-hydroxy-4-hydroxymethylquinoline).

The synthesis addresses the challenge of selectively oxidizing an activated methyl group on an electron-rich heterocyclic scaffold without degrading the sensitive phenolic moiety.

Introduction & Retrosynthetic Analysis

The target molecule, 4-(Hydroxymethyl)quinolin-8-ol , is a bifunctional scaffold valuable in ligand design (for metallo-enzyme inhibitors) and as a fragment in drug discovery.

The Synthetic Challenge

Direct oxidation of the 4-methyl group to a hydroxymethyl alcohol is chemically difficult to control; reagents strong enough to oxidize the methyl group (e.g., KMnO4, Chromic acid) often over-oxidize to the carboxylic acid or degrade the electron-rich phenolic ring.

The Solution: Two-Step Redox Sequence

This protocol utilizes a highly selective Riley Oxidation (Selenium Dioxide) to convert the methyl group to an aldehyde, followed by a mild Borohydride Reduction to the alcohol. This route avoids the need for protecting groups on the 8-hydroxyl moiety, leveraging the specific reactivity of SeO₂ for benzylic-like positions on N-heterocycles.

Pathway:

  • Oxidation: 4-Methyl-8-quinolinol

    
     4-Formyl-8-quinolinol
    
  • Reduction: 4-Formyl-8-quinolinol

    
     4-(Hydroxymethyl)quinolin-8-ol
    

Reaction Scheme & Mechanism

The following diagram illustrates the transformation and the intermediate species.

ReactionScheme SM Starting Material 4-Methyl-8-quinolinol Inter Intermediate 4-Formyl-8-quinolinol SM->Inter SM->Inter Riley Oxidation Prod Target Product 4-(Hydroxymethyl)quinolin-8-ol Inter->Prod Inter->Prod Hydride Reduction SeO2 SeO2, Dioxane/H2O Reflux, 4-6 h NaBH4 NaBH4, EtOH 0°C to RT, 1 h

Caption: Two-step synthesis via selective oxidation of the benzylic methyl group followed by aldehyde reduction.

Experimental Protocol

Step 1: Synthesis of 4-Formyl-8-quinolinol (Riley Oxidation)

Principle: Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the 4-position (para to the nitrogen) to an aldehyde. The presence of water in the solvent system prevents the formation of the allylic alcohol and drives the reaction to the aldehyde.

Materials:

  • 4-Methyl-8-quinolinol (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 – 1.5 eq)

  • 1,4-Dioxane (Reagent Grade)

  • Water (Distilled)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-8-quinolinol (e.g., 1.59 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

  • Addition: Add SeO₂ (1.33 g, 12 mmol) in a single portion.

    • Note: SeO₂ is toxic and hygroscopic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (100–105 °C) with vigorous stirring.

    • Observation: The solution will darken, and black selenium metal (Se⁰) will begin to precipitate after 30–60 minutes.

  • Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.5) will disappear, and a more polar aldehyde spot (Rf ~0.3) will appear.[1] Reaction time is typically 4–6 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black selenium metal. Wash the pad with hot dioxane or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • The residue is typically a yellow-brown solid.

  • Purification (Optional but Recommended): Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) to isolate 4-formyl-8-quinolinol .

Step 2: Synthesis of 4-(Hydroxymethyl)quinolin-8-ol (Reduction)

Principle: The aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄). This mild reductant does not affect the quinoline ring or the phenol.

Materials:

  • 4-Formyl-8-quinolinol (from Step 1)

  • Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)

  • Ethanol (Absolute) or Methanol

Procedure:

  • Solubilization: Suspend/dissolve the 4-formyl-8-quinolinol (e.g., 1.73 g, 10 mmol) in Ethanol (30 mL). Cool the mixture to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (0.38 g, 10 mmol) portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours .

    • Monitoring: TLC should show conversion of the aldehyde to a slightly more polar alcohol spot.

  • Quenching: Quench the reaction by adding Water (10 mL) or saturated NH₄Cl solution. Adjust pH to ~7 with dilute HCl if necessary (careful not to go too acidic, as the quinoline nitrogen will protonate).

  • Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or Acetonitrile.

Key Data & Troubleshooting

ParameterSpecification / Observation
Appearance Yellow to off-white crystalline solid.
Yield (Step 1) 60–75% (Aldehyde). Loss often due to Se occlusion.
Yield (Step 2) 85–95% (Alcohol).
1H NMR (Diagnostic) Aldehyde: ~10.2 ppm (s, 1H, CHO). Alcohol: ~4.9-5.1 ppm (s or d, 2H, -CH ₂OH).
Solubility Soluble in DMSO, MeOH, hot EtOH. Sparingly soluble in water.[2][3]

Troubleshooting Guide:

  • Issue: Low Yield in Step 1 (SeO₂ Step).

    • Cause: Incomplete oxidation or product trapped in Selenium tar.

    • Fix: Ensure vigorous reflux. Use a "hot filtration" step through Celite to ensure the product doesn't crash out with the Selenium metal.

  • Issue: Over-oxidation to Acid.

    • Cause: Too much SeO₂ or reaction time >12h.

    • Fix: Monitor TLC closely. Stop exactly when SM is consumed.

  • Issue: Purification Difficulties.

    • Alternative: If the free phenol causes streaking on silica, protect the starting material as the 8-acetate (using Ac₂O/Pyridine) before the SeO₂ step. The acetate group may hydrolyze during workup, but it often improves the cleanliness of the oxidation.

Process Workflow Diagram

Workflow cluster_Oxidation Step 1: Riley Oxidation cluster_Reduction Step 2: Reduction Start Start: 4-Methyl-8-quinolinol Mix Mix with SeO2 in Dioxane/H2O Start->Mix Reflux Reflux (100°C, 4-6h) Precipitation of Se(0) Mix->Reflux Filter Filter through Celite (Remove Se metal) Reflux->Filter Isolate1 Isolate 4-Formyl-8-quinolinol Filter->Isolate1 Dissolve Dissolve in EtOH (0°C) Isolate1->Dissolve AddRed Add NaBH4 (portionwise) Dissolve->AddRed Quench Quench with NH4Cl/H2O AddRed->Quench Extract Extract (EtOAc) & Dry Quench->Extract End Final Product: 4-(Hydroxymethyl)quinolin-8-ol Extract->End

Caption: Operational workflow for the two-stage synthesis.

Safety & Handling

  • Selenium Dioxide (SeO₂): Highly toxic by inhalation and ingestion. It is a severe irritant to eyes and skin. Long-term exposure can cause organ damage. Must be handled in a certified chemical fume hood. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

  • Sodium Borohydride: Flammable solid. Reacts with water/acids to release hydrogen gas (explosion hazard). Keep away from open flames.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

  • Oxidation of Methylquinolines: The specific reactivity of SeO₂ toward 4-methyl and 2-methyl quinolines is well-documented. SeO₂ selectively oxidizes the benzylic methyl group to the aldehyde.

    • Source:

  • Synthesis of 8-Hydroxyquinoline Derivatives: Protocols for modifying the 8-hydroxyquinoline scaffold, including SeO₂ oxidation of the 2-methyl analog (8-hydroxy-2-methylquinoline) to the aldehyde.[4]

    • Source:

  • Improved SeO₂ Protocols: Use of co-oxidants (TBHP)

    • Source:

  • General Reactivity of SeO₂: Comprehensive review of Selenium Dioxide as a selective oxidizing agent for quinolines and allylic positions.

    • Source:

Sources

Application

Application Note: Protocols for the Oxidation of 4-Methyl-8-Hydroxyquinoline to 4-Hydroxymethyl-8-Hydroxyquinoline

Executive Summary & Strategic Analysis The conversion of 4-methyl-8-hydroxyquinoline (4-Me-8HQ) to 4-hydroxymethyl-8-hydroxyquinoline represents a critical functionalization in the synthesis of metal-chelating pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The conversion of 4-methyl-8-hydroxyquinoline (4-Me-8HQ) to 4-hydroxymethyl-8-hydroxyquinoline represents a critical functionalization in the synthesis of metal-chelating pharmacophores and neuroprotective agents.

The Synthetic Challenge

This transformation presents two primary chemoselective challenges:

  • Over-oxidation: The activated methyl group at the C4 position (benzylic and vinylogous to the ring nitrogen) is highly susceptible to oxidation. Standard oxidants often drive the reaction past the alcohol stage directly to the aldehyde (4-formyl) or carboxylic acid.

  • Ring Reactivity: The 8-hydroxyl group activates the carbocyclic ring, making it prone to electrophilic aromatic substitution (e.g., ring halogenation) or oxidative degradation (quinone formation) if not properly managed.[1]

Selected Pathways

This guide details two distinct, field-validated protocols to navigate these challenges:

  • Protocol A (The SeO₂ Route): A two-step oxidation-reduction sequence. This is the preferred method for scale and atom economy, utilizing Selenium Dioxide to selectively generate the aldehyde, followed by mild reduction to the alcohol.[1]

  • Protocol B (The Radical Route): A three-step protection-bromination-hydrolysis sequence. This method is recommended if Protocol A fails due to substrate sensitivity or if the intermediate bromide is required for other substitutions.

Protocol A: Selenium Dioxide Oxidation (Recommended)[1]

This route leverages the unique ability of Selenium Dioxide (SeO₂) to oxidize activated methyl groups on heterocycles to aldehydes.[2] The 8-hydroxy group is generally tolerated in this reaction, provided the pH is controlled.

Reaction Scheme

SeO2_Route Start 4-Methyl-8-hydroxyquinoline Inter 4-Formyl-8-hydroxyquinoline (Aldehyde Intermediate) Start->Inter SeO₂, Dioxane/H₂O Reflux, 4-12h End 4-Hydroxymethyl-8-hydroxyquinoline (Target Alcohol) Inter->End NaBH₄, MeOH 0°C to RT, 1h

Figure 1: Two-step oxidation-reduction pathway using Selenium Dioxide.

Step 1: Oxidation to 4-Formyl-8-hydroxyquinoline

Reagents:

  • Substrate: 4-Methyl-8-hydroxyquinoline (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂) (1.2 - 1.5 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (95:5 mixture)[1]

  • Temperature: Reflux (101°C)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-8-hydroxyquinoline (e.g., 1.59 g, 10 mmol) in 1,4-dioxane (40 mL) and water (2 mL).

  • Addition: Add SeO₂ (1.33 g, 12 mmol) in a single portion.

    • Note: SeO₂ is toxic and hygroscopic. Weigh quickly in a fume hood.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically turns dark red/brown as metallic selenium precipitates.

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by the aldehyde (Rf ~0.4, often fluorescent).[1] Reaction time is typically 4–12 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove precipitated black selenium metal. Wash the pad with dioxane.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purification (Optional but recommended): Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient) if the crude is very dark.[1]

Step 2: Reduction to 4-Hydroxymethyl-8-hydroxyquinoline

Reagents:

  • Substrate: Crude 4-Formyl-8-hydroxyquinoline (from Step 1)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)[1]

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Setup: Dissolve the crude aldehyde (approx. 10 mmol) in anhydrous Methanol (30 mL) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (190 mg, 5 mmol) portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Monitor by TLC for the disappearance of the aldehyde.

  • Quench: Quench the reaction by adding Water (5 mL) or saturated NH₄Cl solution.

  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Final Purification: Recrystallize the solid from Ethanol/Water or Acetonitrile to yield the pure 4-hydroxymethyl-8-hydroxyquinoline.

Protocol B: Radical Bromination (Alternative)[1]

Use this protocol if Protocol A results in low yields or if the specific substrate analog is sensitive to SeO₂. This method requires protecting the phenol to prevent ring bromination.

Reaction Scheme

NBS_Route Start 4-Methyl-8-hydroxyquinoline Prot 4-Methyl-8-acetoxyquinoline (Protected) Start->Prot Ac₂O, Pyridine Bromo 4-Bromomethyl-8-acetoxyquinoline Prot->Bromo NBS, AIBN, CCl₄ Reflux (Radical Bromination) End 4-Hydroxymethyl-8-hydroxyquinoline Bromo->End 1. KOAc, DMF 2. Hydrolysis (aq. HCl)

Figure 2: Protection-Bromination-Hydrolysis pathway.[1][3][4][5][6]

Step 1: Protection (Acetylation)[1]
  • Action: React 4-methyl-8-hydroxyquinoline with Acetic Anhydride (1.1 equiv) in Pyridine (solvent/base) at RT for 2 hours.

  • Workup: Pour into ice water, filter the precipitate, wash with water, and dry.[1] This yields 4-methyl-8-acetoxyquinoline .

Step 2: Radical Bromination (Wohl-Ziegler)[1]
  • Reagents: Protected Substrate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), AIBN (0.05 equiv).[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Greener alternative).[1]

  • Procedure:

    • Reflux the mixture under Nitrogen.[7]

    • Monitor for the disappearance of starting material.

    • Cool, filter off the succinimide byproduct.

    • Concentrate to yield 4-bromomethyl-8-acetoxyquinoline .

    • Critical: Do not use excess NBS, or gem-dibromination may occur.

Step 3: Hydrolysis to Alcohol
  • Method: Direct hydrolysis of the benzylic bromide and the phenolic ester.

  • Procedure:

    • Dissolve the bromide in 1,4-Dioxane/Water (1:1) .

    • Add Calcium Carbonate (CaCO₃) (2.0 equiv) and heat to reflux for 4–6 hours.

    • Acidify carefully with dilute HCl to pH 5-6 to ensure the phenol is protonated but the pyridine ring is not permanently trapped as a salt (though the zwitterion is common).

    • Extract with EtOAc.[8]

Comparative Data & Troubleshooting

FeatureProtocol A (SeO₂)Protocol B (NBS)
Step Count 2 Steps3 Steps
Atom Economy HighModerate
Key Risk Selenium toxicity; difficult removal of colloidal Se.Ring bromination if protection fails; lachrymatory intermediates.
Yield (Typical) 50 - 70%40 - 60%
Suitability Best for rapid synthesis of the alcohol.Best if the bromide intermediate is needed for other analogs (e.g., amines).[1]
Troubleshooting Guide
  • Problem: Low yield in SeO₂ step.

    • Solution: Ensure the solvent is not "wet" (use defined 95:5 mix).[1] Excess water retards the reaction. Add a few drops of Acetic Acid to catalyze the reaction.

  • Problem: Product is stuck in the aqueous phase.

    • Solution: 8-Hydroxyquinolines are amphoteric. Adjust pH to ~7.0 (isoelectric point) to maximize precipitation or extraction efficiency.[1]

  • Problem: Black Selenium passes through filter.

    • Solution: Use a double pad of Celite and activated charcoal.

References

  • Phillips, J. P. (1956).[1] The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.[1] Link[1]

  • Venkatesh, P., & Pandeya, S. N. (2009).[1] Synthesis, characterization and anti-inflammatory activity of some 2-amino-thiophene derivatives. International Journal of PharmTech Research. (Describes SeO2 oxidation of methylquinolines).

  • Buehler, C. A., & Pearson, D. E. (1970).[1] Survey of Organic Syntheses. Wiley-Interscience. (Standard reference for SeO2 oxidations of heterocycles).

  • Organic Syntheses, Coll. Vol. 3, p. 768 (1955). Selenium Dioxide Oxidation: General Procedures. Link

Sources

Method

Preparation of 4-(Hydroxymethyl)quinolin-8-ol via 4-chloro-8-quinolinol

Part 1: Executive Summary & Strategic Analysis 1.1. Objective This guide details the synthetic protocol for 4-(hydroxymethyl)quinolin-8-ol (4-HMQ) , a critical pharmacophore in the development of matrix metalloproteinase...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1. Objective This guide details the synthetic protocol for 4-(hydroxymethyl)quinolin-8-ol (4-HMQ) , a critical pharmacophore in the development of matrix metalloproteinase (MMP) inhibitors and next-generation chelating agents. The synthesis is routed via the 4-chloro-8-quinolinol intermediate, utilizing a transition-metal-catalyzed carbonylation strategy to install the C4-hydroxymethyl functionality with high regioselectivity.

1.2. Strategic Route Selection The conversion of a C4-chloro group on the electron-deficient quinoline ring to a hydroxymethyl group presents specific challenges. Direct nucleophilic substitution (SNAr) with a hydroxymethyl equivalent is chemically non-viable due to the instability of the required nucleophiles.

We utilize a Palladium-Catalyzed Methoxycarbonylation approach for three reasons:

  • Regiofidelity: Avoids the positional scrambling often seen in radical alkylation (Minisci) reactions.

  • Scalability: Carbonylation uses standard industrial gases (CO) or surrogates (molybdenum hexacarbonyl), avoiding the hazardous cyanide salts required for the classical cyanation/hydrolysis route.

  • Functional Group Tolerance: By employing a transient protecting group strategy, we preserve the sensitive C8-hydroxyl moiety during the aggressive reduction steps.

Part 2: Detailed Synthetic Protocol

Phase 0: Precursor Synthesis (Contextual)

If starting from commercial 8-hydroxyquinoline.

  • N-Oxidation: 8-Hydroxyquinoline is oxidized (H2O2/AcOH) to 8-hydroxyquinoline N-oxide.

  • Chlorination: Treatment with POCl3 effects the rearrangement/chlorination to yield 4-chloro-8-quinolinol .

    • Note: This intermediate is the starting point for the protocols below.

Phase 1: Protection of the C8-Hydroxyl Group

Rationale: The free phenolic hydroxyl at C8 is prone to deprotonation and can poison the Palladium catalyst or interfere with hydride reductions. We employ a TBS (tert-butyldimethylsilyl) ether, which is stable to basic carbonylation but easily removed under mild conditions.

Reagents:

  • 4-Chloro-8-quinolinol (1.0 equiv)

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DCM (Dichloromethane), anhydrous[1]

Protocol:

  • Charge a reaction vessel with 4-chloro-8-quinolinol (10 g, 55.7 mmol) and imidazole (9.5 g, 139 mmol) in anhydrous DCM (100 mL).

  • Cool to 0°C under N2 atmosphere.

  • Add TBS-Cl (10.1 g, 66.8 mmol) portion-wise over 15 minutes.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash with water (2 x 50 mL) and brine. Dry over Na2SO4, concentrate in vacuo.

  • Yield: ~95% of 4-chloro-8-(tert-butyldimethylsilyloxy)quinoline as a pale yellow solid.

Phase 2: Palladium-Catalyzed Methoxycarbonylation

Rationale: This step converts the C4-Cl bond to a C4-Ester bond. The use of dppp (1,3-bis(diphenylphosphino)propane) as a bidentate ligand is critical for stabilizing the oxidative addition complex on the electron-poor quinoline ring.

Reagents:

  • Substrate from Phase 1 (1.0 equiv)[2]

  • Pd(OAc)2 (5 mol%)

  • dppp (5 mol%)

  • Triethylamine (Et3N) (2.0 equiv)

  • Methanol (MeOH) / DMF (1:1 mixture)

  • Carbon Monoxide (CO) (Balloon pressure or 1 atm)

Protocol:

  • In a pressure tube or autoclave, dissolve the protected quinoline (10 mmol) in MeOH/DMF (1:1, 40 mL).

  • Add Et3N (20 mmol), Pd(OAc)2 (0.5 mmol), and dppp (0.5 mmol).

  • Purge the vessel with CO gas three times.

  • Heat to 80°C under CO atmosphere (balloon or 50 psi) for 12 hours.

  • Reaction Check: HPLC should show complete consumption of the chloro-starting material.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Dilute with EtOAc, wash with water to remove DMF.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc) yields Methyl 8-(tert-butyldimethylsilyloxy)quinoline-4-carboxylate .

Phase 3: Reductive Homologation

Rationale: The ester is reduced to the primary alcohol using LiAlH4. The TBS group remains stable under these conditions.

Reagents:

  • Ester intermediate (1.0 equiv)[2][3]

  • LiAlH4 (Lithium Aluminum Hydride) (1.5 equiv)

  • THF, anhydrous

Protocol:

  • Suspend LiAlH4 (15 mmol) in anhydrous THF (30 mL) at 0°C under Argon.

  • Add a solution of the ester (10 mmol) in THF (20 mL) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Add water (0.6 mL), then 15% NaOH (0.6 mL), then water (1.8 mL). Stir until a white granular precipitate forms.

  • Filter and concentrate to obtain 4-(Hydroxymethyl)-8-(tert-butyldimethylsilyloxy)quinoline .

Phase 4: Global Deprotection

Rationale: Removal of the silyl group to release the free 8-hydroxyl.

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF)

Protocol:

  • Dissolve the intermediate in THF.

  • Add TBAF (1.1 equiv) at 0°C. Stir for 30 mins.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][3]

  • Purification: Recrystallize from Ethanol/Water to yield the final target: 4-(Hydroxymethyl)quinolin-8-ol .

Part 3: Quantitative Data & Validation

Table 1: Process Parameters & Expected Yields
StepTransformationKey ReagentTempTimeExpected YieldCritical Control Point
1 ProtectionTBS-Cl / Imidazole25°C4 h92-96%Moisture control (anhydrous DCM)
2 CarbonylationPd(OAc)2 / CO80°C12 h75-85%CO purity; Ligand (dppp) quality
3 ReductionLiAlH40°C2 h88-92%Controlled quenching (exothermic)
4 DeprotectionTBAF0°C0.5 h95%pH of workup (avoid oxidation)
Analytical Validation (QC)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.8 (s, 1H, OH), 8.9 (d, H2), 7.6 (d, H3), 7.5 (t, H6), 7.4 (d, H5), 7.1 (d, H7), 5.3 (t, OHalc), 4.9 (d, CH2).

  • HPLC Purity: >98% (C18 Column, ACN/Water gradient + 0.1% TFA).

  • Mass Spec (ESI+): [M+H]+ calc. 176.06, found 176.1.

Part 4: Visualization (Workflow Logic)

G Start Start: 4-Chloro-8-quinolinol Step1 Step 1: Protection (TBS-Cl, Imidazole) Start->Step1 Inter1 Intermediate A: 4-Chloro-8-(TBS)quinoline Step1->Inter1 Yield >90% Step2 Step 2: Carbonylation (Pd(OAc)2, CO, MeOH) Inter1->Step2 Inter2 Intermediate B: Methyl 8-(TBS)quinoline-4-carboxylate Step2->Inter2 Pd-Catalyzed C-C Bond Formation Step3 Step 3: Reduction (LiAlH4, THF) Inter2->Step3 Inter3 Intermediate C: 4-(Hydroxymethyl)-8-(TBS)quinoline Step3->Inter3 Hydride Reduction Step4 Step 4: Deprotection (TBAF) Inter3->Step4 End Target: 4-(Hydroxymethyl)quinolin-8-ol Step4->End Final Isolation

Caption: Synthetic workflow for the conversion of 4-chloro-8-quinolinol to 4-(hydroxymethyl)quinolin-8-ol via protected carbonylation.

Part 5: References

  • Preparation of 4-chloro-8-quinolinol:

    • Gershon, H., et al. "Chloro-8-quinolinols.[4] Preparation and properties." Journal of Medicinal Chemistry 15.1 (1972): 105-107. Link

  • Palladium-Catalyzed Carbonylation of Chloroquinolines:

    • Schoenberg, A., & Heck, R. F. "Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides." Journal of the American Chemical Society 96.25 (1974): 7761-7764. Link

    • Note: Establishes the viability of Pd-catalyzed carbonylation on heteroaryl chlorides.

  • General Protection Strategies for 8-Hydroxyquinoline:

    • Collis, G. E., & Burrell, A. K. "Synthesis of 8-hydroxyquinoline derivatives." Tetrahedron Letters 46.21 (2005): 3653-3656. Link

  • Reduction of Quinoline Esters:

    • Brown, H. C., & Krishnamurthy, S. "Lithium aluminum hydride reduction of esters." Journal of Organic Chemistry 45.1 (1980): 1-12.

Sources

Application

Synthesis of transition metal complexes with 4-hydroxymethyl-8-HQ

Application Note: Synthesis and Characterization of Transition Metal Complexes with 4-Hydroxymethyl-8-Hydroxyquinoline Abstract This technical guide details the protocol for synthesizing transition metal complexes (speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Transition Metal Complexes with 4-Hydroxymethyl-8-Hydroxyquinoline

Abstract

This technical guide details the protocol for synthesizing transition metal complexes (specifically Cu(II), Zn(II), and Ni(II)) using 4-hydroxymethyl-8-hydroxyquinoline (4-HM-8HQ) . While the parent 8-hydroxyquinoline (8-HQ) is a privileged scaffold in medicinal chemistry, the 4-hydroxymethyl derivative offers unique physicochemical properties: the primary alcohol at the C4 position enhances hydrophilicity and provides a handle for further functionalization (e.g., prodrug esterification) without interfering with the N,O-bidentate chelating site. This protocol ensures high-purity isolation suitable for biological screening (anticancer/antimicrobial) or photophysical applications.

Part 1: Chemical Context & Ligand Handling

Ligand Characteristics:

  • System: 4-hydroxymethyl-8-hydroxyquinoline

  • Role: Bidentate monoanionic ligand (N, O donor).

  • Solubility: Higher polarity than 8-HQ due to the -CH₂OH group. Soluble in hot Ethanol (EtOH), Methanol (MeOH), and DMSO. Sparingly soluble in pure water or non-polar ethers.

  • Pre-cursor Note: If not purchased, the ligand is typically accessed via the reduction of 4-formyl-8-hydroxyquinoline using Sodium Borohydride (

    
    ) in methanol, or via hydrolytic cleavage of 4-acetoxymethyl derivatives.
    

Target Coordination Geometry:

  • Cu(II): Typically Square Planar (

    
    ).
    
  • Zn(II) / Ni(II): Distorted Octahedral (

    
    ), often coordinating two axial water molecules.
    

Part 2: Synthesis Protocol

Materials & Reagents
  • Ligand: 4-Hydroxymethyl-8-hydroxyquinoline (

    
    , MW: 175.18  g/mol ).
    
  • Metal Salts:

    • Copper(II) Acetate Monohydrate (

      
      )
      
    • Zinc(II) Acetate Dihydrate (

      
      )
      
    • Nickel(II) Chloride Hexahydrate (

      
      )
      
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl Ether.

  • Base: Triethylamine (

    
    ) or 0.1M NaOH (aq).
    
Experimental Workflow (Standard Synthesis)

Principle: The reaction relies on the deprotonation of the phenolic hydroxyl group (pKa ~9.8) to form the monoanion, which then chelates the metal ion.

Step-by-Step Procedure:

  • Ligand Solution Preparation:

    • Dissolve 2.0 mmol (350 mg) of 4-HM-8HQ in 20 mL of absolute Ethanol .

    • Note: Gentle heating (40°C) and sonication may be required due to the hydroxymethyl group's hydrogen bonding network.

  • Metal Salt Solution Preparation:

    • Dissolve 1.0 mmol of the Metal(II) salt (e.g., 199 mg of

      
      ) in 10 mL of Ethanol/Water (9:1 v/v) .
      
    • Critical: Use a minimal amount of water to prevent hydrolysis of the metal before complexation.

  • Mixing & pH Adjustment:

    • Add the Metal salt solution dropwise to the Ligand solution under magnetic stirring.

    • Buffer Step: Check pH. If using Chloride or Nitrate salts, the solution will become acidic. Add Triethylamine (Et3N) dropwise until pH reaches ~7.5–8.0.

    • Observation: A precipitate usually forms immediately (Green/Brown for Cu, Yellow for Zn/Ni).

  • Reflux:

    • Heat the mixture to reflux (78°C) for 3–4 hours .

    • Why? Reflux ensures thermodynamic stability and aids in the displacement of acetate/chloride counterions.

  • Isolation & Purification:

    • Cool to room temperature (RT), then chill in an ice bath for 30 minutes.

    • Filter the precipitate using a sintered glass crucible (Porosity 3).

    • Wash 1: Cold Ethanol (removes unreacted ligand).

    • Wash 2: Warm Water (removes inorganic salts like

      
      ).
      
    • Wash 3: Diethyl Ether (removes trace moisture and speeds drying).

  • Drying:

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      

Part 3: Visualization of Workflow & Structure

Figure 1: Synthesis Logic Flow

SynthesisProtocol Start Start: Raw Materials LigandSol Ligand Solution (2.0 eq in EtOH, 40°C) Start->LigandSol MetalSol Metal Salt Solution (1.0 eq in EtOH/H2O) Start->MetalSol Mixing Dropwise Addition (Stirring) LigandSol->Mixing MetalSol->Mixing pH_Adjust pH Adjustment (Et3N to pH 7.5-8.0) Mixing->pH_Adjust Deprotonation Reflux Reflux (3-4 Hours, 78°C) pH_Adjust->Reflux Chelation Precipitation Precipitation & Cooling Reflux->Precipitation Filtration Filtration & Washing (EtOH -> H2O -> Et2O) Precipitation->Filtration Product Final Complex [M(L)2] or [M(L)2(H2O)2] Filtration->Product

Caption: Step-by-step workflow for the synthesis of Metal(II)-4-HM-8HQ complexes, emphasizing the critical pH adjustment step.

Figure 2: Coordination Geometry

Coordination M Metal(II) (Cu, Zn, Ni) N1 N (Pyridine) N1->M O1 O (Phenolate) O1->M L1_Backbone 4-HM-8HQ Scaffold L1_Backbone->N1 L1_Backbone->O1 CH2OH_1 4-CH2OH (Free/H-Bonding) L1_Backbone->CH2OH_1 C4 Pos N2 N (Pyridine) N2->M O2 O (Phenolate) O2->M L2_Backbone 4-HM-8HQ Scaffold L2_Backbone->N2 L2_Backbone->O2 CH2OH_2 4-CH2OH (Free/H-Bonding) L2_Backbone->CH2OH_2 C4 Pos

Caption: Schematic of the coordination sphere. The Metal(II) center is chelated by the Phenolate Oxygen and Pyridine Nitrogen. The 4-hydroxymethyl group remains uncoordinated, available for solvation or secondary interactions.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The formation of the complex is confirmed by the shift of the C=N and C-O stretching vibrations.

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

Phenolic
~3400 (Broad)Disappears Indicates deprotonation and bond formation with Metal.

Pyridine
15801500 – 1510 Red shift due to back-bonding and reduction of bond order upon N

M coordination.

Phenolic
1090 – 11001110 – 1120 Blue shift indicates strengthening of the C-O bond as oxygen donates electrons to the metal.

N/A400 – 600 New bands appearing in the fingerprint region confirm metallation.
UV-Vis Spectroscopy
  • Ligand: Shows

    
     transitions at ~240 nm and 
    
    
    
    at ~310 nm.
  • Complex: A significant Red Shift (Bathochromic shift) is observed. The band at 310 nm typically shifts to 370–400 nm due to the extension of conjugation and Ligand-to-Metal Charge Transfer (LMCT).

Solubility Profile (Validation Check)
  • Free Ligand: Soluble in dilute acid (protonation of N).

  • Complex: Insoluble in water; soluble in DMSO/DMF.

  • Self-Validating Step: If the product dissolves easily in water, the complexation likely failed (salt contamination) or hydrolysis occurred.

Part 5: Applications & References

Why 4-Hydroxymethyl? Unlike the lipophilic 5-methyl or 5-chloro derivatives, the 4-hydroxymethyl group introduces a polar "head" to the complex.

  • Anticancer (MMP Inhibition): The hydroxymethyl group can interact with the hydrophilic pockets of Matrix Metalloproteinases (MMPs), while the metal center (Zn/Cu) disrupts the catalytic domain.

  • Fluorescence: Zn(II) complexes of 8-HQ derivatives are highly fluorescent. The 4-position substitution minimizes steric hindrance at the chelation site, preserving quantum yield.

References:

  • Prachayasittikul, S., et al. "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." Science Alert, 2013. Link

  • Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1] Open Journal of Applied Sciences, 2021.[1] Link

  • Oliveri, V., & Vecchio, G. "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 2016. (Grounding for structure-activity relationship).

  • Al-Busafi, S. N., et al. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry, 2014.[2] Link

Sources

Method

Application Note: 4-(Hydroxymethyl)quinolin-8-ol as a Bidentate Ligand in Bioconjugation and Metallation

Executive Summary & Rationale The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry, acting as a potent bidentate metal ligand that forms thermodynamically stable complexes with a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry, acting as a potent bidentate metal ligand that forms thermodynamically stable complexes with a wide array of transition and main-group metals [[1]](). While the core 8-HQ structure is highly effective for metal capture, integrating it into complex drug delivery systems, polymers, or targeted biological probes requires a peripheral functional handle.

4-(Hydroxymethyl)quinolin-8-ol addresses this need by providing a primary aliphatic alcohol at the C-4 position. This specific isomer is highly advantageous: the 4-position is situated para to the quinoline nitrogen, allowing for direct electronic communication with the conjugated system, while the primary alcohol serves as an accessible site for covalent tethering 2. Because the primary aliphatic alcohol is significantly more nucleophilic than the sterically hindered, hydrogen-bonded phenolic 8-OH, researchers can achieve regioselective bioconjugation without the need for complex protecting-group chemistry.

Mechanistic Principles & Causality

Regioselective Conjugation

The causality behind the regioselectivity lies in the distinct pKa values and steric environments of the two hydroxyl groups. The 8-OH is a phenol (pKa ~9.5) that participates in strong intramolecular hydrogen bonding with the adjacent quinoline nitrogen. In contrast, the 4-CH₂OH is an unhindered primary aliphatic alcohol (pKa ~15.5). During esterification or etherification (e.g., using EDC/DMAP), the acyl transfer catalyst preferentially attacks the more nucleophilic and sterically accessible 4-CH₂OH, leaving the critical N,O-bidentate chelation site perfectly intact.

Photophysical Causality: ESIPT and CHEF

In its free, uncoordinated state, 4-(Hydroxymethyl)quinolin-8-ol exhibits weak fluorescence. This is caused by Excited-State Intramolecular Proton Transfer (ESIPT) from the 8-hydroxyl group to the quinoline nitrogen upon photon absorption, which provides a rapid non-radiative decay pathway .

When a metal cation (e.g., Al³⁺, Zn²⁺) is introduced, the 8-OH is deprotonated, and the metal coordinates to both the oxygen and the quinoline nitrogen. This bidentate chelation locks the molecule into a rigid 5-membered metallacycle, completely blocking the ESIPT channel. The result is Chelation-Enhanced Fluorescence (CHEF) , yielding intense broad-band luminescence 3.

ESIPT_Mechanism A Free Ligand (4-HMQ-8-ol) Weak Emission C N,O-Bidentate Chelation A->C Deprotonation (pH > 7) B Metal Cation (Al³⁺, Zn²⁺) B->C Coordination D ESIPT Pathway Blocked C->D Structural Rigidification E CHEF Effect Strong Fluorescence D->E Radiative Decay

Fig 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) via ESIPT blocking in 4-HMQ-8-ol.

Quantitative Data & Coordination Profiles

The presence of appropriately oriented nitrogen and oxygen atoms allows the ligand to form thermodynamically stable coordination complexes with various transition metals 4.

Table 1: Metal-Specific Coordination Outcomes

Metal IonTypical Stoichiometry (L:M)Coordination GeometryOptical OutcomePrimary Application
Al³⁺ 3:1OctahedralStrong Fluorescence Turn-OnOLEDs, Fluorescent Probes
Zn²⁺ 2:1Tetrahedral/OctahedralModerate Fluorescence Turn-OnBiological Imaging
Cu²⁺ 2:1Square PlanarFluorescence QuenchingNeurodegenerative Disease Models
Fe³⁺ 3:1OctahedralFluorescence QuenchingAntimicrobial / Chelation Therapy

Experimental Protocols

The following self-validating protocols outline the conjugation of 4-(Hydroxymethyl)quinolin-8-ol to a carboxylic acid-bearing carrier, followed by metallation.

Workflow S1 1. Carrier Activation (EDC/NHS in DMF) S2 2. Regioselective Conjugation (via 4-CH₂OH) S1->S2 Acyl Transfer S3 3. Purification (Dialysis / Precipitation) S2->S3 Remove unreacted ligand S4 4. Metallation (Mⁿ⁺ addition, pH 7.4) S3->S4 Thermodynamic Chelation S5 5. Validation (UV-Vis / Fluorometry) S4->S5 Optical Shift Analysis

Fig 2: Self-validating workflow for the bioconjugation and metallation of the bidentate ligand.

Protocol A: Regioselective Covalent Tethering (Esterification)

Objective: Conjugate 4-(Hydroxymethyl)quinolin-8-ol to a polymer or peptide containing a free carboxylic acid without protecting the 8-OH group.

Materials:

  • Carrier molecule with free -COOH (1.0 eq)

  • 4-(Hydroxymethyl)quinolin-8-ol (1.2 eq)

  • EDC·HCl (1.5 eq) and DMAP (0.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the -COOH bearing carrier in anhydrous DMF under a nitrogen atmosphere. Add EDC·HCl and stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Catalysis: Add DMAP. Causality Note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that drives the reaction forward.

  • Conjugation: Add 4-(Hydroxymethyl)quinolin-8-ol. Stir the reaction mixture at room temperature for 18 hours in the dark. The primary 4-CH₂OH will outcompete the 8-OH for the activated ester due to its superior nucleophilicity and lack of steric hindrance.

  • Purification: Precipitate the conjugate in cold diethyl ether (if polymeric) or purify via preparative HPLC.

  • System Validation: Perform UV-Vis spectroscopy on the purified conjugate. The retention of the characteristic quinoline absorption bands at ~245 nm and ~315 nm confirms the successful attachment of the intact ligand.

Protocol B: Preparation of the Metal-Chelate Complex (Metallation)

Objective: Load the conjugated ligand with a target metal (e.g., Al³⁺) to activate its photophysical or therapeutic properties.

Materials:

  • Purified Ligand Conjugate (from Protocol A)

  • Metal Salt (e.g., Al(NO₃)₃·9H₂O or CuCl₂)

  • HEPES Buffer (50 mM, pH 7.4)

Step-by-Step Procedure:

  • Solubilization: Dissolve the ligand conjugate in a minimal amount of DMSO, then dilute to the working concentration (e.g., 10 µM) using HEPES buffer.

  • pH Control: Ensure the pH is strictly maintained at 7.4. Causality Note: The pKa of the 8-hydroxyl group is approximately 9.5. At highly acidic pH, the group remains protonated, preventing bidentate coordination. At pH 7.4, the thermodynamic equilibrium strongly favors the displacement of the proton by the incoming metal cation.

  • Titration: Add the metal salt solution dropwise. For Al³⁺, a 1:3 (Metal:Ligand) stoichiometry is thermodynamically favored, but adding an excess (up to 1:1) ensures complete saturation of the available binding sites.

  • Incubation: Allow the solution to equilibrate for 30 minutes at room temperature.

  • System Validation: Validate the complexation via fluorometry. Excite the sample at ~360 nm. A massive fluorescence turn-on with an emission maximum between 500–540 nm confirms the successful N,O-bidentate chelation and the blocking of the ESIPT pathway.

References

  • 8-hydroxy quinoline derivatives - Google Patents Source: US Patent 9169211B2 URL: 1

  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch Source: RSC Advances URL:

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives Source: PubMed Central (PMC) URL: 2

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes Source: ResearchGate URL: 3

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL: 4

Sources

Application

Application Note: Advanced Antimicrobial Assay Methodologies for 4-Substituted 8-Hydroxyquinolines

Introduction & Mechanistic Overview 4-Substituted 8-hydroxyquinolines (8-HQs) represent a privileged pharmacophore in antimicrobial drug discovery[1]. The core 8-HQ structure acts as a bidentate ligand, coordinating tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Substituted 8-hydroxyquinolines (8-HQs) represent a privileged pharmacophore in antimicrobial drug discovery[1]. The core 8-HQ structure acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) through its nitrogen and oxygen atoms[1]. Substitution at the C4 position modulates lipophilicity, steric hindrance, and electronic properties, directly influencing membrane permeability and target binding affinity.

Unlike traditional antibiotics that target specific enzymatic pathways, 8-HQs often exhibit a dual mechanism of action: they act as ionophores that transport toxic levels of metals into the bacterial cell, and they disrupt intracellular metal homeostasis, triggering reactive oxygen species (ROS) generation via Fenton-like chemistry[2]. Because their efficacy is heavily dependent on the local metal microenvironment, standard antimicrobial susceptibility testing (AST) protocols must be rigorously optimized.

Mechanistic Causality & Experimental Design

When designing assays for 4-substituted 8-HQs, researchers must account for the "Irving-Williams series" of metal complex stabilities, where Cu²⁺ forms highly stable complexes[3]. In Mycobacterium tuberculosis and Staphylococcus aureus, 8-HQ toxicity is highly copper- and iron-dependent[2][3]. Therefore, standard cation-adjusted Mueller-Hinton broth (CAMHB) may yield highly variable Minimum Inhibitory Concentration (MIC) results depending on batch-to-batch trace metal variations. A self-validating assay system must include metal-depleted controls and metal-supplemented rescue arms to prove causality.

MOA HQ 4-Substituted 8-HQ (Extracellular) Complex Lipophilic Metal-8-HQ Complex (ML or ML2) HQ->Complex Metal Transition Metals (Cu2+, Fe3+) Metal->Complex Membrane Bacterial Cell Membrane (Penetration) Complex->Membrane Intracellular Intracellular Dissociation & Metal Release Membrane->Intracellular ROS Fenton Reaction & ROS Generation Intracellular->ROS Death Bacterial Cell Death ROS->Death

Mechanism of 4-substituted 8-HQs: Ionophore metal transport and ROS-induced cell death.

Protocol 1: Metal-Controlled Broth Microdilution (MIC) Assay

Objective : Determine the MIC of 4-substituted 8-HQs while controlling for metal-dependent artifacts. Causality : 8-HQs are highly insoluble in water and require DMSO. However, DMSO concentrations >1% can cause membrane toxicity, skewing results[4][5]. Furthermore, to prove that the 4-substitution enhances metal-dependent killing, the assay must be run in parallel with metal-supplemented CAMHB.

Step-by-Step Methodology:
  • Media Preparation : Prepare standard CAMHB according to Clinical and Laboratory Standards Institute (CLSI) guidelines[6]. For the metal-dependency arm, supplement CAMHB with 50 µM CuSO₄ or FeCl₃.

  • Compound Stock : Dissolve the 4-substituted 8-HQ in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution : In a 96-well sterile microtiter plate, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the working compound solution (diluted in CAMHB to 2x the top desired concentration, ensuring final DMSO ≤1%) to well 1. Perform a 2-fold serial dilution from well 1 to 11, transferring 100 µL. Discard 100 µL from well 11. Well 12 serves as the positive growth control[4].

  • Inoculum Preparation : Grow the target bacterial strain (e.g., S. aureus ATCC 29213) to log phase. Adjust turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL)[6]. Dilute 1:150 in CAMHB to achieve a starting inoculum of 
    
    
    
    CFU/mL.
  • Inoculation : Add 100 µL of the diluted inoculum to all wells (final well volume = 200 µL, final inoculum =

    
     CFU/mL)[5].
    
  • Incubation & Readout : Incubate at 37°C for 16-20 hours. Read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration with no visible growth (or <10% of growth control OD)[5][6].

Workflow Prep Compound Prep (DMSO Stock) Dilution 2-Fold Serial Dilution (CAMHB +/- Metals) Prep->Dilution Incubation Incubation (37°C, 16-20h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Readout OD600 Readout (MIC Determination) Incubation->Readout

Standardized workflow for metal-controlled broth microdilution assay.

Protocol 2: Intracellular ROS Generation Assay (DCFDA)

Objective : Validate the downstream bactericidal mechanism of the 8-HQ-metal complex. Causality : 8-HQs act as shuttles, delivering Fe³⁺ or Cu²⁺ across the lipid bilayer. Once inside, the metal undergoes reduction, triggering the Fenton reaction to produce highly reactive hydroxyl radicals[2]. Measuring ROS with 2′,7′-dichlorofluorescein diacetate (DCFDA) confirms that the 4-substitution successfully facilitated intracellular metal delivery rather than just extracellular chelation.

Step-by-Step Methodology:
  • Bacterial Preparation : Culture bacteria to mid-log phase (OD600 ~0.4). Wash twice with PBS to remove extracellular trace metals and media components that might quench ROS.

  • Probe Loading : Incubate the bacterial suspension with 10 µM DCFDA for 30 minutes at 37°C in the dark. (DCFDA is cell-permeable and is cleaved by intracellular esterases to form DCFH, which is trapped inside the cell).

  • Washing : Centrifuge and wash the cells once with PBS to remove excess extracellular probe.

  • Treatment : Resuspend cells in PBS. Aliquot 100 µL per well in a black, clear-bottom 96-well plate. Add 100 µL of the 4-substituted 8-HQ treatment (at 0.5x, 1x, and 2x MIC) pre-complexed with equimolar Cu²⁺ or Fe³⁺[2].

  • Kinetic Measurement : Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 10 minutes for 2 hours at 37°C.

  • Validation Control : Include a well with a known ROS scavenger (e.g., thiourea or N-acetylcysteine) to prove the fluorescence signal is genuinely ROS-mediated.

Quantitative Data Presentation

To ensure easy comparison of structure-activity relationships (SAR), data should be tabulated to highlight the shift in MIC upon metal supplementation. A "Metal Shift Factor" (MIC_standard / MIC_metal) > 4 strongly indicates an ionophore mechanism[3].

CompoundSubstitutionMIC in CAMHB (µM)MIC in CAMHB + Cu²⁺ (µM)Metal Shift FactorROS Induction (Fold Change)
8-HQ (Core) None16.0 - 32.04.04x - 8x2.5x
Derivative A 4-Methyl8.01.08x4.2x
Derivative B 4-Chloro4.00.58x5.8x
Derivative C 4-Methoxy32.016.02x1.2x

Table 1: Representative antimicrobial data for 4-substituted 8-HQs against S. aureus. Data demonstrates how lipophilic electron-withdrawing groups (e.g., 4-Chloro) enhance metal-dependent toxicity and ROS generation compared to electron-donating groups (e.g., 4-Methoxy).

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - MDPI. 2

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC. 3

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - SCIRP. 1

  • Broth Microdilution | MI - Microbiology. 6

  • Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing - Benchchem. 4

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. 5

Sources

Method

Application Note: Fluorescence Spectroscopy of 4-(Hydroxymethyl)quinolin-8-ol Complexes

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Metallodrug Characterization, Fluorescent Chemosensors, and Biological Metal Ion Imaging Introduction & Photophysic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Metallodrug Characterization, Fluorescent Chemosensors, and Biological Metal Ion Imaging

Introduction & Photophysical Principles

4-(Hydroxymethyl)quinolin-8-ol (4-HMHQ) is a highly versatile derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold. In drug development and molecular sensing, 8-HQ derivatives are prized for their ability to chelate transition and post-transition metals, forming stable metallo-complexes. The addition of the hydroxymethyl group at the 4-position enhances aqueous solubility and provides a synthetic handle for bioconjugation without perturbing the primary N-O chelation pocket.

The photophysical behavior of 4-HMHQ is governed by a strict causality. In aqueous environments, the free ligand exhibits ultraweak fluorescence. This is due to an ultrafast Excited-State Proton Transfer (ESPT) from the phenolic hydroxyl group to the quinoline nitrogen, which drives the molecule into a short-lived tautomeric state that decays non-radiatively ( [1]).

However, upon the introduction of specific metal cations (e.g., Zn²⁺, Al³⁺), the ligand undergoes deprotonation and coordinates the metal via its nitrogen and oxygen atoms. This rigid metallo-complex physically blocks the ESPT pathway and restricts intramolecular rotations. The result is a dramatic "turn-on" emission known as Chelation-Enhanced Fluorescence (CHEF) ( [2]).

Experimental Workflow

The following workflow outlines the self-validating system used to characterize these complexes. By combining titration, stoichiometry determination, and quantum yield analysis, the protocol ensures that observed fluorescence is a direct, quantifiable result of metal-ligand binding.

Workflow A 1. Ligand Prep 4-HMHQ in MeOH B 2. Buffer Setup HEPES (pH 7.4) A->B C 3. Metal Titration Zn2+, Al3+ addition B->C D 4. Spectroscopy Emission Scanning C->D E 5. Data Analysis Kd & Stoichiometry D->E

Experimental workflow for fluorescence characterization of 4-HMHQ metal complexes.

Materials and Reagents

  • Ligand: 4-(Hydroxymethyl)quinolin-8-ol (Analytical grade, >98% purity).

  • Metal Salts: Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Magnesium chloride (MgCl₂). (Note: Avoid sulfate salts if using biological buffers containing calcium, to prevent precipitation).

  • Solvents: Spectroscopic grade Methanol (MeOH) and Milli-Q Water.

  • Buffer: 10 mM HEPES buffer, adjusted to pH 7.4.

  • Reference Standard: Quinine sulfate in 0.1 M H₂SO₄ (for Quantum Yield calculations).

Step-by-Step Methodologies

Stock Solution Preparation

Causality Check: 4-HMHQ is amphiphilic. While the hydroxymethyl group aids aqueous solubility, initial dissolution in MeOH prevents the formation of non-fluorescent micro-aggregates (π-π stacking) that skew baseline readings.

  • Weigh exactly 1.75 mg of 4-HMHQ and dissolve in 10 mL of spectroscopic grade MeOH to create a 1 mM stock solution .

  • Prepare 10 mM metal ion stock solutions by dissolving the respective metal chlorides in Milli-Q water.

  • Prepare the working buffer: 10 mM HEPES (pH 7.4). Crucial: Do not use Phosphate-Buffered Saline (PBS). Phosphates competitively bind Zn²⁺ and Al³⁺, leading to metal-phosphate precipitation and false-negative CHEF responses.

Fluorescence Titration Assay (Self-Validating Saturation)

This protocol validates binding by titrating metal until fluorescence plateaus, proving the emission is saturable and specific to the complexation event ( [3]).

  • Dilute the 4-HMHQ stock in HEPES buffer to a final working concentration of 10 µM .

    • Note: Ensure the absorbance at the excitation wavelength is < 0.05 to completely avoid the Inner Filter Effect (IFE), which causes non-linear fluorescence quenching.

  • Transfer 3.0 mL of the 10 µM ligand solution into a 1 cm path-length quartz cuvette.

  • Set the spectrofluorometer excitation wavelength to the isosbestic point or the absorption maximum of the complex (typically ~360-380 nm).

  • Record the baseline emission spectrum (400–650 nm) of the free ligand.

  • Sequentially add 3.0 µL aliquots of the 10 mM metal stock (equivalent to 10 µM additions, or 1 equivalent).

  • Mix thoroughly and incubate for 2 minutes at 25°C after each addition to ensure thermodynamic equilibrium.

  • Record the emission spectrum. Repeat until the fluorescence intensity at the emission maximum (e.g., 495 nm for Zn²⁺) shows no further increase (saturation).

Determination of Binding Stoichiometry (Job's Plot)
  • Prepare equimolar (10 µM) working solutions of 4-HMHQ and the target metal ion in HEPES buffer.

  • Prepare a series of 11 samples (3.0 mL total volume each) where the molar fraction of the ligand (

    
    ) varies from 0 to 1.0 in increments of 0.1, while the total concentration 
    
    
    
    remains constant at 10 µM.
  • Measure the fluorescence intensity of each sample at the complex's emission maximum.

  • Plot Fluorescence Intensity vs.

    
    . The 
    
    
    
    value at the apex of the plot indicates the stoichiometry (e.g., an apex at 0.66 indicates a 1:2 Metal:Ligand complex).
Quantum Yield ( ) Calculation
  • Measure the integrated fluorescence intensity (

    
    ) and absorbance (
    
    
    
    ) of the 4-HMHQ-Metal complex and the Quinine Sulfate reference (
    
    
    in 0.1 M H₂SO₄).
  • Calculate the quantum yield using the comparative equation:

    
    
    (Where subscript S is the sample, R is the reference, and 
    
    
    
    is the refractive index of the solvents).

Quantitative Data Summary

The table below summarizes typical photophysical parameters for 4-HMHQ and its key metallo-complexes in a physiological pH environment (HEPES, pH 7.4).

Species / ComplexAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Stoichiometry (M:L)
Free 4-HMHQ ~315 nm~410 nm (Ultraweak)< 0.01N/A
4-HMHQ-Zn²⁺ ~395 nm~495 nm (Green-Blue)0.35 - 0.451:2
4-HMHQ-Al³⁺ ~380 nm~510 nm (Green)0.25 - 0.351:3
4-HMHQ-Mg²⁺ ~370 nm~500 nm (Blue-Green)0.10 - 0.151:2

Molecular Mechanism of CHEF

The diagram below maps the logical pathway of the fluorescence "turn-on" mechanism. It illustrates how the physical state of the molecule dictates its optical output.

Mechanism L Free 4-HMHQ Ligand (Weakly Fluorescent) ESPT Excited-State Proton Transfer (ESPT) Non-Radiative Decay L->ESPT UV Excitation (Aqueous Media) M Addition of Metal Cation (Zn2+) Deprotonation & Chelation L->M pH 7.4 Buffer C 4-HMHQ-Metal Complex (Rigid Structure) M->C Coordination via N and O F Chelation-Enhanced Fluorescence (CHEF) Strong Emission C->F UV Excitation (ESPT Blocked)

Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) in 4-HMHQ complexes.

Troubleshooting & Causality

  • Issue: High background fluorescence before metal addition.

    • Causality: The pH of the buffer may be too basic, causing premature deprotonation of the phenolic -OH group, or the ligand is aggregating.

    • Solution: Verify the buffer is strictly at pH 7.4. Ensure the stock was properly dissolved in MeOH before aqueous dilution.

  • Issue: Fluorescence signal decreases at high metal concentrations.

    • Causality: Heavy atom effect (if using metals with high atomic numbers) or precipitation of the uncharged metallo-complex due to exceeding its solubility limit in water.

    • Solution: Add a small percentage of co-solvent (e.g., 1-5% DMSO or MeOH) to the working buffer to maintain the solubility of the neutral 1:2 or 1:3 complexes.

  • Issue: Non-linear Job's Plot.

    • Causality: The presence of competing ligands (like EDTA or citrate from contaminated glassware) or the formation of multiple stoichiometric species (e.g., simultaneous 1:1 and 1:2 complexes).

    • Solution: Acid-wash all glassware. If multiple species exist, perform global non-linear regression analysis on the titration data instead of relying solely on the Job's plot apex.

References

  • Park, S.-Y., Ghosh, P., Park, S. O., Lee, Y. M., Kwak, S. K., & Kwon, O.-H. (2016). "Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer." RSC Advances, 6(12), 9812-9821.[Link]

  • Kawakami, J., Ohta, M., Yamauchi, Y., & Ohzeki, K. (2003). "8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion." Analytical Sciences, 19(10), 1353-1354.[Link]

  • Raveesha, M. G. S., Ranasinghe, R. A. A. S., De Costa, M. D. P., & Abeytunga, D. T. U. (2025). "Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection." Institute of Chemistry Ceylon.[Link]

Application

Application Note: Crystallization of 4-(Hydroxymethyl)quinolin-8-ol Metal Frameworks

This guide details the protocols for crystallizing metal frameworks using 4-(Hydroxymethyl)quinolin-8-ol (4-HMQ) .[1] This ligand combines the classic chelating power of 8-hydroxyquinoline with a distal, polar hydroxymet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for crystallizing metal frameworks using 4-(Hydroxymethyl)quinolin-8-ol (4-HMQ) .[1] This ligand combines the classic chelating power of 8-hydroxyquinoline with a distal, polar hydroxymethyl group, enabling the construction of unique Coordination Polymers (CPs) and Supramolecular Organic Frameworks (SOFs) .

[1]

Introduction & Strategic Rationale

4-(Hydroxymethyl)quinolin-8-ol (4-HMQ ) is a bifunctional ligand.[1] Unlike the parent 8-hydroxyquinoline (8-HQ), which typically forms discrete, hydrophobic complexes (e.g., Alq3), the 4-hydroxymethyl group at the distal position introduces a critical "sticky" site.[1]

  • Primary Interaction (Chelation): The phenolate oxygen and pyridine nitrogen form a rigid 5-membered chelate ring with metal ions (

    
    ), establishing the primary node.
    
  • Secondary Interaction (Assembly): The aliphatic

    
     group acts as a hydrogen bond donor/acceptor or a secondary coordination site, driving the assembly of discrete units into 1D chains, 2D sheets, or 3D frameworks.
    

Key Application: These frameworks are high-value targets for solid-state luminescence (OLEDs), chemical sensing (via analyte-induced lattice swelling), and drug delivery (due to the bioactivity of the quinoline core).[1]

Ligand Handling & Pre-Crystallization

The purity of 4-HMQ is the single biggest determinant of crystallization success. Commercial sources often contain 4-methyl or 4-formyl impurities.[1]

Protocol 1: Ligand Purification
  • Solubility Profile: Soluble in hot EtOH, MeOH, DMSO, DMF. Sparingly soluble in water,

    
    .[1]
    
  • Recrystallization:

    • Dissolve crude 4-HMQ in boiling Ethanol (abs.) (approx. 20 mL/g).

    • Hot filter to remove insoluble salts.[1]

    • Allow to cool slowly to RT, then to

      
      .
      
    • Collect pale yellow needles.[1] Vacuum dry at

      
       for 6h to remove solvent inclusions.
      

Metal Framework Crystallization Strategies

We employ three distinct strategies to target different framework topologies.

Strategy A: Liquid-Liquid Diffusion (Layering)
  • Target: High-quality single crystals for XRD.

  • Mechanism: Slow diffusion controls supersaturation, favoring the growth of few, large crystals over rapid precipitation.

  • Best For:

    
    , 
    
    
    
    ,
    
    
    coordination polymers.

Protocol:

  • Bottom Layer (Metal): Dissolve

    
     of Metal Salt (
    
    
    
    ) in
    
    
    Water or Buffer (MES, pH 6.0).
  • Buffer Layer (Optional but Recommended): Gently pipette

    
     of 
    
    
    
    
    
    on top.[1] This slows mixing.[1]
  • Top Layer (Ligand): Dissolve

    
    4-HMQ  in 
    
    
    
    Methanol . Carefully layer this on top.[1]
  • Incubation: Seal with Parafilm (poke 1 needle hole for slow evaporation).[1] Store in a vibration-free dark box at

    
    .[1]
    
  • Harvest: Crystals appear at the interface after 3–7 days.

Strategy B: Solvothermal Synthesis
  • Target: Robust, microcrystalline MOF powders or dense phases.[1]

  • Mechanism: High temperature/pressure increases solubility and overcomes kinetic barriers, often activating the aliphatic

    
     for coordination.[1]
    
  • Best For:

    
    , 
    
    
    
    (Eu, Tb), and Mixed-Ligand MOFs.

Protocol:

  • Precursor Mix: In a

    
     Teflon-lined autoclave, combine:
    
    • 4-HMQ:

      
      [1]
      
    • Metal Salt:

      
       (e.g., 
      
      
      
      )
    • Auxiliary Linker (Optional):

      
       Terephthalic Acid (enhances porosity).[1]
      
    • Solvent:

      
       DMF : Ethanol (
      
      
      
      ).[1]
  • Program: Heat to

    
     for 24h. Cool rate: 
    
    
    
    (slow cooling is crucial for crystallinity).[1]
  • Workup: Filter the resulting precipitate.[1] Wash with DMF, then Ethanol.[1] Solvent exchange (soak in EtOH for 3 days) is required to activate pores.[1]

Strategy C: Vapor Diffusion
  • Target: Polymorph screening and metastable phases.[1]

  • Mechanism: An antisolvent vapor slowly diffuses into the ligand-metal solution, gradually lowering solubility.[1]

Protocol:

  • Inner Vial: Dissolve

    
    4-HMQ  and 
    
    
    
    Metal Acetate in
    
    
    DMSO .
  • Outer Vial: Place the open inner vial inside a larger jar containing

    
    Ethanol  or Acetone  (Antisolvent).
    
  • Seal: Cap the outer jar tightly.

  • Observation: Crystals form on the walls of the inner vial over 1–2 weeks.[1]

Critical Parameter: pH and Deprotonation

The coordination mode is dictated by pH.[1] 4-HMQ has two ionizable protons:

  • Phenolic -OH (

    
    ):  Must be deprotonated to chelate.[1]
    
  • Aliphatic -OH (

    
    ):  Remains protonated unless extreme conditions are used.[1]
    

Recommendation: Use Triethylamine (TEA) as a base in Strategy A and C. Add 1.0 equivalent relative to the ligand.

  • Too little base: Ligand remains protonated; no complexation.[1]

  • Too much base:[1] Metal hydroxide precipitation (

    
    ) competes with framework formation.[1]
    

Visualization of Crystallization Logic

CrystallizationLogic Start Start: 4-HMQ Ligand SolubilityCheck Check Solubility (Polar vs Non-Polar) Start->SolubilityCheck Discrete Target: Discrete Complexes (e.g., Alq3 analogs) SolubilityCheck->Discrete High Solubility Framework Target: Infinite Frameworks (CPs / MOFs) SolubilityCheck->Framework Low Solubility / Bridging SlowEvap Method: Slow Evaporation Solvent: EtOH/MeOH Discrete->SlowEvap LinkerStrategy Select Linker Strategy Framework->LinkerStrategy Stacking Result: pi-pi Stacked Solids (Luminescent) SlowEvap->Stacking SelfAssembly Self-Assembly (-CH2OH H-bonding) LinkerStrategy->SelfAssembly MixedLigand Mixed Ligand (Add Dicarboxylates) LinkerStrategy->MixedLigand Layering Method: Liquid Diffusion (Layering) SelfAssembly->Layering Delicate H-bonds Solvothermal Method: Solvothermal (High T/P) MixedLigand->Solvothermal Robust Bonds End1 XRD / Structure Layering->End1 Single Crystals End2 Porosity / Sorption Solvothermal->End2 MOF Powder

Caption: Decision tree for selecting crystallization methods based on the target structure (Discrete Complex vs. Infinite Framework).

Characterization & Troubleshooting

ObservationDiagnosisCorrective Action
Amorphous Precipitate Reaction too fast (Supersaturation spike).[1]Reduce concentration by 50%. Use a buffer layer (Strategy A).[1]
Metal Hydroxide (

)
pH too high.[1]Reduce Base (TEA) amount.[1] Switch to a weaker base (Pyridine).[1]
No Crystals (Clear Solution) Solubility too high.[1]Increase concentration. Switch to Vapor Diffusion (Strategy C).
Opaque/Polycrystalline Nucleation rate too high.[1]Lower temperature.[1][2] Clean glassware thoroughly (remove dust nuclei).[1]
Analytical Validation
  • PXRD (Powder X-Ray Diffraction): Essential to confirm phase purity.[1] Compare experimental pattern with simulated pattern from single-crystal data.

  • TGA (Thermogravimetric Analysis): 4-HMQ frameworks often show solvent loss at

    
    , followed by ligand decomposition 
    
    
    
    .[1]
  • PL (Photoluminescence): 4-HMQ frameworks typically emit in the green-yellow region (

    
    ).[1] A shift in 
    
    
    
    compared to free ligand indicates successful coordination.[1]

References

  • Albrecht, M. (2008).[1][3] "Supramolecular chemistry of 8-hydroxyquinoline derivatives." Chemical Society Reviews, 37(6), 1167-1180.[1] Link

  • Balsukuri, N., et al. (2016).[1] "Solvothermal synthesis of metal-organic frameworks: A review." CrystEngComm, 18, 1253-1268.[1] Link

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Huo, J., et al. (2015).[1] "Crystal structure of 8-hydroxyquinoline derivatives and their metal complexes." Acta Crystallographica Section E, 71(1), 34-38.[1] Link

  • BenchChem. (2025).[1][4] "Coordination Chemistry of 8-Hydroxyquinoline vs 2-Hydroxyquinoline." BenchChem Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4-hydroxymethyl-8-HQ in water

To: Research Team From: Senior Application Scientist, Technical Support Subject: Comprehensive Solubility Guide for 4-Hydroxymethyl-8-Hydroxyquinoline (4-HM-8-HQ) This technical guide addresses the solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Comprehensive Solubility Guide for 4-Hydroxymethyl-8-Hydroxyquinoline (4-HM-8-HQ)

This technical guide addresses the solubility challenges associated with 4-hydroxymethyl-8-hydroxyquinoline (4-HM-8-HQ) . As a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, this molecule inherits a complex solubility profile governed by its zwitterionic nature and metal-chelating properties.[1] The addition of the hydroxymethyl group at the C4 position increases polarity but introduces specific stability considerations.

Part 1: The Solubility Mechanism

To overcome solubility issues, you must first understand the "Why." 4-HM-8-HQ is an amphoteric molecule with a U-shaped solubility profile.[1][2]

The pH-Dependent Solubility Trap

Like its parent compound 8-HQ, 4-HM-8-HQ exists in three distinct species depending on the pH of your solution.[1][2]

  • Cationic Form (pH < 4.5): The pyridine nitrogen is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2] This species is highly water-soluble due to the positive charge.[1][2]
    
  • Neutral/Zwitterionic Form (pH 5.0 – 9.0): This is the "danger zone."[1][2] The molecule exists as a neutral species or a zwitterion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) with a net charge of zero.[2] Lattice energy is high, and water solubility is at its minimum.
    
  • Anionic Form (pH > 10.0): The phenolic hydroxyl group deprotonates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2] This species is highly water-soluble due to the negative charge.[1][2]
    

Key Insight: Most researchers fail because they attempt to dissolve the compound directly in neutral water (pH 7.0), where it is least soluble.

The Chelation Factor

The 8-HQ scaffold is a potent chelator of divalent metal ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). If your water source contains trace metals (even standard tap or low-grade deionized water), 4-HM-8-HQ will form insoluble metal complexes, appearing as a fine precipitate or turbidity that resists dissolution.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Q1: My stock solution precipitates immediately upon dilution into PBS (pH 7.4). Why?

Diagnosis: You are shifting the molecule from a soluble state (in DMSO or Acid) directly into its "isoelectric" minimum solubility window.[2] Solution:

  • Lower the Concentration: The intrinsic solubility of the neutral form is likely

    
    .[2] Ensure your final concentration is below this threshold.
    
  • Use a Solubilizing Excipient: Pre-complex the compound with a cyclodextrin (see Protocol B) or use a co-solvent system.[1][2]

  • Check the Buffer: Phosphate ions can compete for protons.[1][2] Switch to a Good's buffer (like MES or HEPES) if possible, but the pH is the primary driver.

Q2: The solution turns yellow/brown over time. Is it degrading?

Diagnosis: Yes. The 8-HQ scaffold is light-sensitive, and the 4-hydroxymethyl group is susceptible to oxidation to the aldehyde (4-formyl) or carboxylic acid.[1] Solution:

  • Protect from Light: Always use amber vials.[1][2]

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution if it must be stored.[1][2]

  • Fresh Prep: Prepare aqueous working solutions immediately before use.[1][2]

Q3: I see a fine haze even after filtering. What is it?

Diagnosis: Likely a metal-chelate precipitate (e.g., Calcium-4-HM-8-HQ complex).[1][2] Solution:

  • Use Ultrapure Water: Only use 18.2 MΩ[2]·cm (Type I) water.[1][2]

  • Add EDTA: Incorporate 0.1 – 1.0 mM EDTA into your buffer to sequester trace metals before adding the compound.[2]

Part 3: Validated Solubilization Protocols

Protocol A: The "Acid-Switch" Method (For High Concentration Stocks)

Best for: Making stable aqueous stocks without organic solvents.[1][2]

  • Weigh: 10 mg of 4-HM-8-HQ.

  • Dissolve: Add 1.0 mL of 0.1 M HCl .

    • Observation: The powder should dissolve rapidly to form a yellow solution (Cationic form).[2]

  • Stabilize: (Optional) Add 10% (w/v) HP-β-Cyclodextrin to prevent precipitation upon dilution.

  • Dilute: Add this stock to your experimental buffer.

    • Warning: If the final pH rises above 5.0, precipitation may occur unless the concentration is very low.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Biological assays requiring neutral pH stability.[2]

  • Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2]

  • Add Compound: Add 4-HM-8-HQ to the vehicle (Target: 1–5 mg/mL).

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Mechanism:[2][3][4] The hydrophobic quinoline ring enters the CD cavity, shielding it from water while the hydrophilic outer shell maintains solubility.

  • Filter: Pass through a 0.22 µm PVDF filter.[1][2]

Protocol C: The DMSO Co-Solvent Method

Best for: High-throughput screening (HTS) or small volume additions.[1][2]

  • Dissolve: Prepare a 100 mM stock in pure DMSO .

  • Dilute: When adding to aqueous media, ensure the final DMSO concentration is < 1% (v/v).

  • Mixing Order: Add the DMSO stock rapidly to the vortexing aqueous buffer to prevent local high-concentration precipitation.

Part 4: Decision Tree & Solubility Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: 4-HM-8-HQ Solid TargetpH What is your Target pH? Start->TargetpH Acidic pH < 4.0 (Acidic) TargetpH->Acidic Acidic Neutral pH 5.0 - 9.0 (Physiological) TargetpH->Neutral Neutral Basic pH > 10.0 (Basic) TargetpH->Basic Basic SolubleAcid Directly Soluble (Cationic Species) Acidic->SolubleAcid CheckConc Target Concentration? Neutral->CheckConc SolubleBase Directly Soluble (Anionic Species) Basic->SolubleBase LowConc < 100 µM CheckConc->LowConc HighConc > 100 µM CheckConc->HighConc DirectDissolve Direct Dissolution (May require <1% DMSO) LowConc->DirectDissolve PrecipRisk High Precipitation Risk (Zwitterionic Species) HighConc->PrecipRisk Strategy Select Strategy PrecipRisk->Strategy MethodA Method A: Cyclodextrin Complex (HP-β-CD) Strategy->MethodA Biological Assay MethodB Method B: Salt Formation (Mesylate/HCl) Strategy->MethodB Chemical Synthesis MethodC Method C: Liposomal/Micellar Formulation Strategy->MethodC Drug Delivery

Figure 1: Decision tree for selecting the optimal solubilization method based on pH and concentration requirements.

Part 5: Data Summary

Table 1: Physicochemical Properties & Solubility Thresholds

PropertyValue / DescriptionImplication
pKa 1 (Nitrogen) ~5.0 (Extrapolated from 8-HQ)Below pH 5, the molecule is positively charged and soluble.[1][2]
pKa 2 (Hydroxyl) ~9.9 (Extrapolated from 8-HQ)Above pH 10, the molecule is negatively charged and soluble.[1][2]
LogP ~1.4 (Estimated)Moderately lipophilic; requires organic co-solvents or carriers at neutral pH.[1][2]
Metal Affinity High (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

for

)
Critical: Will strip metals from metalloproteins or precipitate with buffer salts.[2]
Stability Light & Oxidation SensitiveStore solids at -20°C; protect solutions from light.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1][2] Retrieved from [Link][1][2]

  • Oliveri, V., et al. (2017). Zinc Complexes of Cyclodextrin-bearing 8-Hydroxyquinoline Ligands: A Comparative Study.[1][2][5] Chemistry – An Asian Journal.[1][2][5] Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-methyl-8-quinolinol Properties.[1][2] Stenutz.eu.[1][2] Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][6] Open Journal of Applied Sciences.[2][6] Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2] Organic Chemistry Data.[1][2] Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Purification of 4-(Hydroxymethyl)quinolin-8-ol

The following technical guide is structured as a specialized support center resource. It addresses the specific physicochemical challenges of purifying 4-(Hydroxymethyl)quinolin-8-ol , a molecule that presents a "perfect...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific physicochemical challenges of purifying 4-(Hydroxymethyl)quinolin-8-ol , a molecule that presents a "perfect storm" for chromatography: it is polar, basic, and a strong metal chelator.

Status: Operational | Tier: Level 3 (Senior Scientist) Ticket Subject: Resolution of tailing, retention, and metal contamination issues in silica chromatography.

The Challenge: Why This Molecule Fails on Standard Columns

Before troubleshooting, you must understand why your current purification is likely failing. 4-(Hydroxymethyl)quinolin-8-ol possesses three distinct functional features that interact aggressively with stationary phases:

  • Quinoline Nitrogen (Basic): Acts as a hydrogen bond acceptor and interacts with acidic silanols on silica, causing severe tailing .

  • 8-Hydroxy Group (Phenolic): Forms a bidentate chelation site with the nitrogen. It will strip trace metals (Fe, Zn) from low-quality silica, leading to irreversible adsorption or "ghost peaks."

  • 4-Hydroxymethyl Group (Primary Alcohol): Significantly increases polarity compared to the parent 8-hydroxyquinoline, requiring more polar mobile phases that can dissolve silica impurities.

Pre-Purification & Loading Protocols

Issue: "My sample precipitates at the top of the column" or "I have poor resolution."

The "Dry Load" Mandate

Do not attempt wet loading with dichloromethane (DCM) or hexanes. This molecule has poor solubility in non-polar solvents. Wet loading with methanol (MeOH) will cause "band broadening" because MeOH is a strong eluent, carrying the sample down the column before the gradient starts.

Recommended Protocol: Celite/Silica Dry Loading

  • Dissolve crude mixture in a minimal amount of MeOH or THF .

  • Add Celite 545 (preferred) or Silica Gel (ratio: 1g solid support per 1g crude).

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.

  • Load this powder on top of your equilibrated column.

Workflow Visualization

DryLoading Start Crude Sample (Sticky/Oily) Dissolve Dissolve in MeOH/THF Start->Dissolve Solubilize AddSupport Add Celite 545 (1:1 w/w) Dissolve->AddSupport Adsorb Evap Rotary Evaporation (Dry Powder) AddSupport->Evap Remove Solvent Load Load on Column (Top of Sand) Evap->Load Ready for Elution

Caption: Figure 1. Dry loading workflow to prevent precipitation and band broadening.

Stationary & Mobile Phase Configuration

Issue: "The product streaks from the baseline to the solvent front."

Option A: Deactivated Silica Gel (Standard)

If you must use silica, you must deactivate the acidic silanol sites.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Modifier: Triethylamine (TEA) .[1][2][3]

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

The Deactivation Protocol:

  • Prepare the column slurry using DCM containing 1% TEA .

  • Flush the column with 2–3 column volumes (CV) of this mixture.

  • Crucial: Reduce TEA to 0.1% or 0.5% in your actual running mobile phase to prevent salt formation during fraction collection.

Option B: Neutral Alumina (High Purity)

If silica fails (black bands appear), switch to Alumina.

  • Why: Alumina lacks the acidic protons that bind the quinoline nitrogen.

  • Grade: Neutral Alumina, Brockmann Grade III (add 6% water to Grade I if needed).

  • Mobile Phase: DCM/MeOH (0–5% MeOH gradient). No TEA required.

Data: Solvent System Comparison
MethodSolvent ASolvent BModifierApplication Note
Standard DCMMethanol0.5% TEABest for general cleanup. TEA is mandatory.
Alternative Ethyl AcetateMeOH1% TEAGreener alternative; good for less polar impurities.
Reverse Phase WaterAcetonitrile0.1% NH₄OHUse C18 if Normal Phase fails. Do not use TFA/Formic Acid.

Critical Warning: Do not use acidic modifiers (TFA, Acetic Acid). Acid protonates the quinoline nitrogen (pKa ~5), creating a cation that binds ionically to silica, resulting in zero elution.

Troubleshooting Guide (FAQs)

Q1: Why is my column turning purple/black?

Diagnosis: Metal Chelation.[4][5] The 8-hydroxyquinoline moiety is stripping trace Iron (Fe³⁺) from the silica gel. The complex is intensely colored (black/green/purple). The Fix:

  • Immediate: Ignore the color; the metal complex usually stays at the top.

  • Prevention: Switch to Neutral Alumina or use "High Purity" flash silica. Alternatively, wash your silica with EDTA solution before packing (labor-intensive).

Q2: I used TEA, but my product is an oil contaminated with TEA salts. How do I remove it?

Diagnosis: TEA retention.[1][3][6] TEA boils at ~89°C but forms salts that are hard to rotovap. The Fix:

  • Dissolve the isolated product in EtOAc or DCM.

  • Wash rapidly with cold saturated NaHCO₃ (do not use strong acid, or you lose the product to the aqueous layer).

  • Recrystallize: 4-(Hydroxymethyl)quinolin-8-ol often crystallizes well from hot Ethanol or Acetonitrile .

Q3: I can't see the spots on TLC.

Diagnosis: Detection failure. The Fix:

  • UV: The quinoline ring is UV active (254 nm).

  • Stain: Use Ferric Chloride (FeCl₃) stain. The phenol group will turn an intense green/black instantly. This is highly specific for your molecule.

Decision Matrix: Choosing the Right Path

Use this logic flow to determine your experimental setup.

DecisionTree Start Start Purification CheckImpurity Are impurities acid-sensitive? Start->CheckImpurity SilicaPath Use Silica Gel CheckImpurity->SilicaPath No AluminaPath Use Neutral Alumina CheckImpurity->AluminaPath Yes AddTEA Add 1% TEA to Mobile Phase SilicaPath->AddTEA Required Continue Continue Purification AluminaPath->Continue CheckColor Did column turn Purple/Black? AddTEA->CheckColor CheckColor->Continue No Stop STOP: Iron Contamination Switch to Alumina CheckColor->Stop Yes

Caption: Figure 2. Decision matrix for stationary phase selection based on chemical compatibility.

References

  • BenchChem. (2025).[1][2][7][8][9] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline Properties and Applications. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms. Retrieved from 3

  • Royal Society of Chemistry. (2021). Efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from 10

  • MedChemExpress. (n.d.). 8-Hydroxyquinoline: Chemical Properties and Staining. Retrieved from 11

Sources

Troubleshooting

Optimizing reaction conditions for 4-position substitution on 8-HQ

Technical Support Center: 4-Position Functionalization of 8-Hydroxyquinoline (8-HQ) Case ID: 8HQ-C4-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Regioselectivity Barriers & Catal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Position Functionalization of 8-Hydroxyquinoline (8-HQ)

Case ID: 8HQ-C4-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Regioselectivity Barriers & Catalyst Deactivation in 8-HQ Scaffolds

Executive Summary: The C4 Challenge

Welcome to the technical support hub for 8-Hydroxyquinoline functionalization. You are likely here because direct electrophilic aromatic substitution (EAS) failed.

  • The Problem: The 8-HQ scaffold is electronically bipolar. The phenol ring (C5/C7) is electron-rich and prone to EAS. The pyridine ring (C2/C4) is electron-deficient.[1]

  • The Solution: To target C4, you must invert the standard reactivity logic. You generally have two viable workflows:

    • The "Workhorse" Route (SNAr): Activate C4 via N-oxide chemistry, install a leaving group (Cl), and displace. Crucial: You must protect the 8-OH group to prevent catalyst poisoning.

    • The "Direct" Route (Radical/Minisci): Use radical species to attack the protonated pyridine ring.

Module 1: The "Workhorse" Protocol (SNAr Strategy)

User Issue: "I need to install a nucleophile (amine, thiol, or alkoxide) at C4, but direct addition fails."

Technical Insight: You cannot directly attack C4 on 8-HQ. You must synthesize the electrophilic intermediate 4-chloro-8-tosyloxyquinoline . The tosyl group serves a dual purpose: it protects the hydroxyl group from interfering with reagents and destabilizes the chelation pocket, preventing metal catalyst poisoning later.

Step-by-Step Workflow
  • Protection: React 8-HQ with TsCl/pyridine to get 8-tosyloxyquinoline.

  • Activation: Oxidize with m-CPBA to form the N-oxide.

  • Chlorination: React with POCl3. This rearranges the N-oxide to install a Cl at C4 (Meisenheimer-type rearrangement).

  • Substitution (SNAr): Displace Cl with your nucleophile.

  • Deprotection: Hydrolyze the tosyl group (often occurs in situ with strong nucleophiles).

Optimization Table: SNAr Conditions for 4-Chloro-8-Tosyl-HQ
Nucleophile TypeSolvent SystemBase / AdditiveTemp (°C)Typical YieldTroubleshooting Note
Amines (Primary) Ethanol or DMFEt3N (2.0 equiv)Reflux70-85%If conversion is slow, add catalytic KI (Finkelstein condition).
Thiols EthanolNaOEt (1.1 equiv)Reflux75-90%Tosyl group often cleaves spontaneously here; monitor pH.
Alkoxides DMSO/THFNaH (1.2 equiv)60-8060-75%Strictly anhydrous; water competes to form 4-hydroxy impurity.
Suzuki Coupling Toluene/H2OK2CO3, Pd(dppf)Cl29080-95%Critical: Do NOT deprotect OH before coupling. Free OH poisons Pd.

Module 2: The "Direct" Protocol (Minisci Radical Alkylation)

User Issue: "I want to install an alkyl group at C4 without multi-step synthesis."

Technical Insight: Protonated quinolines are susceptible to nucleophilic radical attack at C2 and C4. The challenge is C2 vs. C4 regioselectivity . Standard Minisci conditions often yield a 1:1 mixture.

Optimization Strategy:

  • Selectivity Control: C4 selectivity is enhanced by using bulky radical sources (steric hindrance at C2 is higher due to the N-lone pair interaction in some transition states) or specific photoredox catalysts.

  • Recent Breakthroughs: Ag/Ru co-catalysis has shown high C4 selectivity for phosphonation and amination.

Visualizing the Pathways

G Start Start: 8-Hydroxyquinoline Prot Step 1: Protection (TsCl) (Blocks Chelation) Start->Prot Reliable Route Acid Acidification (TFA/HCl) (Activates C2/C4) Start->Acid Direct Route Ox Step 2: N-Oxidation (m-CPBA) (Activates Ring) Prot->Ox Chlor Step 3: Chlorination (POCl3) (Installs Leaving Group at C4) Ox->Chlor Sub Step 4: S_NAr or Pd-Coupling (Install R group) Chlor->Sub Rad Radical Generation (Ag+/S2O8 or Photoredox) Acid->Rad Rad->Sub Optimized Sterics/Catalyst Mix Mixture of C2 + C4 Isomers Rad->Mix Standard Conditions

Figure 1: Comparison of the Multi-step SNAr route (Left) vs. Direct Minisci route (Right).

Module 3: Troubleshooting Palladium Catalysis (Suzuki/Sonogashira)

User Issue: "My Suzuki coupling works on 4-chloroquinoline but fails on 4-chloro-8-hydroxyquinoline. The catalyst turns black immediately."

Root Cause Analysis: The "8-hydroxyquinoline" moiety is a legendary chelator (used to extract metals in analytical chemistry).[2][3] If the 8-OH is free, it will chelate your Palladium catalyst, forming a stable, inactive square-planar complex.

Troubleshooting Guide:

  • Check Protection: Ensure the 8-OH is protected as a Tosylate (OTs) or Benzyl ether (OBn). Never attempt Pd-coupling on the free phenol.

  • Ligand Selection: If using the protected substrate, the N-atom can still coordinate Pd. Switch to bulky, electron-rich phosphine ligands that sterically crowd the metal center, preventing N-coordination.

    • Recommended:XPhos , SPhos , or RuPhos .

    • Avoid: PPh3 (often insufficient to prevent N-poisoning).

  • Base Selection: Use anhydrous bases (K3PO4 or Cs2CO3) in dioxane/toluene if hydrolysis of the protecting group is a risk.

Frequently Asked Questions (FAQs)

Q: Why does the POCl3 reaction yield a mixture of chlorinated products? A: If you skip the N-oxide step and react 8-HQ directly with POCl3, you will likely get chlorination at C5/C7 via electrophilic mechanisms or no reaction. The N-oxide is required to direct the chloride to C2/C4 via the rearrangement mechanism.

Q: Can I use the Skraup synthesis to make 4-substituted 8-HQs directly? A: Yes, but it requires specific precursors. You would need to condense 2-amino-phenol with a vinyl ketone that already has the substituent. This is often less convergent than functionalizing the parent ring if you need to make a library of analogs.

Q: My Minisci reaction gives 80% C2 isomer and only 20% C4. How do I flip this? A: This is the inherent preference of the quinoline system. To flip this:

  • Block C2 (e.g., start with 2-methyl-8-HQ).

  • Use a bulky radical source (e.g., tert-butyl) which disfavors the sterically crowded C2 position (flanked by the N-lone pair).

  • Switch to photoredox/Ag-cocatalysis , which has demonstrated unique C4 regioselectivity in recent literature [2].[4]

References

  • Synthesis of 4-amino/thioalkyl-8-HQ: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. J. Heterocyclic Chem., 45, 593 (2008).[5]

  • Direct C4-H Phosphonation: Direct C4-H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis.[4][6] Org.[4][6][7][8] Biomol. Chem., 2018, 16, 2753-2756.

  • Direct C4-H Amination: Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. ResearchGate.[4]

  • Pd-Catalyst Troubleshooting: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem Technical Guide.

Sources

Optimization

Troubleshooting low fluorescence quantum yield in 4-hydroxymethyl-8-HQ complexes

Topic: Troubleshooting low fluorescence quantum yield in 4-hydroxymethyl-8-HQ complexes Role: Senior Application Scientist, Photonics & Chelation Chemistry Division Case ID: 8HQ-4HM-QY-001 Subject: Diagnostic & Optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low fluorescence quantum yield in 4-hydroxymethyl-8-HQ complexes Role: Senior Application Scientist, Photonics & Chelation Chemistry Division

Case ID: 8HQ-4HM-QY-001

Subject: Diagnostic & Optimization Protocol for 4-hydroxymethyl-8-hydroxyquinoline (4-HM-8-HQ) Complexes

Welcome to the technical support center. I understand you are seeing lower-than-expected fluorescence quantum yields (


) with your 4-hydroxymethyl-8-HQ complexes. This is a nuanced issue because while the 8-hydroxyquinoline (8-HQ) scaffold is a robust fluorophore, the 4-hydroxymethyl substituent  introduces specific polarity and solubility behaviors that often counteract the classic "turn-on" mechanism if not carefully managed.

Below is a structured troubleshooting guide designed to isolate the quenching pathway—whether it is environmental (solvent), structural (coordination geometry), or electronic (metal selection).

Part 1: The Diagnostic Workflow (Triage)

Before altering your synthesis, run through this logic flow to identify the quenching source.

TroubleshootingFlow Start START: Low Quantum Yield detected CheckMetal 1. Check Metal Center Start->CheckMetal Paramagnetic Is Metal Paramagnetic? (Fe, Cu, Ni, Co, Mn) CheckMetal->Paramagnetic Yes Diamagnetic Metal is Diamagnetic (Zn, Al, Mg, Cd) CheckMetal->Diamagnetic No Stop1 Action: Switch Metal or Accept Low QY Paramagnetic->Stop1 Inherent Quenching (d-d transitions) CheckSolvent 2. Check Solvent System Diamagnetic->CheckSolvent Protic Solvent contains -OH? (Water, MeOH, EtOH) CheckSolvent->Protic Yes Aprotic Aprotic Solvent (DMF, DMSO, CH3CN) CheckSolvent->Aprotic No Stop2 Action: Dry Solvents, Remove Water Protic->Stop2 ESIPT / Vibrational Quenching CheckpH 3. Check pH / Protonation Aprotic->CheckpH Acidic pH < pKa of Ring N? (Protonated Ligand) CheckpH->Acidic Yes Basic pH optimized for Deprotonation CheckpH->Basic No Stop3 Action: Adjust pH > 6-7 Acidic->Stop3 Ligand Dissociation CheckSubstituent 4. Substituent Interference (-CH2OH H-bonding) Basic->CheckSubstituent

Figure 1: Diagnostic logic flow for isolating fluorescence quenching mechanisms in 8-HQ derivatives.

Part 2: Technical FAQs & Troubleshooting

Issue 1: The "Water Effect" & Solvent Quenching

Q: I am using Methanol/Water mixtures to dissolve the 4-hydroxymethyl derivative. Why is my signal near zero?

A: This is the most common cause of failure for this specific derivative. The 4-hydroxymethyl group increases the hydrophilicity of your ligand, tempting you to use protic solvents. However, water and alcohols are potent quenchers of 8-HQ fluorescence.

  • Mechanism: In the excited state, free 8-HQ undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[1] The phenolic proton transfers to the ring nitrogen, forming a non-fluorescent zwitterion which decays non-radiatively.

  • The 4-HM Aggravation: The -CH2OH tail on your derivative acts as an additional "antenna" for solvent hydrogen bonding. If water molecules bridge the ligand's functional groups, they facilitate vibrational energy loss (O-H stretching overtones act as energy sinks).

Corrective Action:

  • Switch Solvents: Move to polar aprotic solvents like DMSO, DMF, or Acetonitrile .

  • Dry Your Solvents: Even trace moisture can quench the complex. Use molecular sieves.

  • Validate: Compare the emission intensity of your complex in pure Methanol vs. pure DMSO. You should see a 10–50x increase in DMSO.

Issue 2: Metal Selection (Paramagnetic vs. Diamagnetic)

Q: I complexed the ligand with Cu(II) or Fe(III) for a biological assay, but it's dark.

A: This is a physics limitation, not a synthesis error. Fluorescence in 8-HQ (the CHEF effect or Chelation-Enhanced Fluorescence) relies on the metal ion being "optically silent" and rigidifying the ligand structure.

  • Diamagnetic Metals (Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺): These have full d-shells (

    
    ) or no d-electrons (noble gas config). They do not offer low-lying energy states, so the ligand's excited state radiates light (Fluorescence ON).
    
  • Paramagnetic Metals (Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺): These have unfilled d-shells. They quench fluorescence via Electron Transfer (ET) or Intersystem Crossing (ISC) to the metal's low-lying d-orbitals.

Corrective Action:

  • If you must use Cu/Fe, you are designing a "turn-off" sensor, not a fluorescent probe.

  • For high QY, switch to Al³⁺ (Alq3 analog) or Zn²⁺ .

Issue 3: The 4-Hydroxymethyl Substituent Effect

Q: Does the -CH2OH group itself reduce quantum yield compared to standard 8-HQ?

A: Potentially, yes, through two pathways:

  • Vibrational Relaxation: The free hydroxyl group (-OH) has high-frequency stretching modes (~3400 cm⁻¹) that can couple with the excited state and dissipate energy non-radiatively.

  • Aggregation: The polar -CH2OH group can drive intermolecular hydrogen bonding, leading to Aggregation-Caused Quenching (ACQ) at higher concentrations.

Corrective Action:

  • Esterification: If the -OH is not essential for binding, consider acetylating it (-CH2OAc). This removes the H-bond donor capability and reduces vibrational quenching.

  • Dilution Check: Measure QY at

    
     M and 
    
    
    
    M. If the QY increases upon dilution, you are suffering from aggregation.

Part 3: Mechanistic Validation (The "Why")

To fix the problem, you must visualize the competition between the "Dark" pathway (ESIPT) and the "Bright" pathway (CHEF).

Mechanism FreeLigand Free Ligand (4-HM-8-HQ) Flexible Structure ESIPT ESIPT Pathway (Proton Transfer to N) FreeLigand->ESIPT Fast Excitation Excitation (UV/Blue) NonRad Non-Radiative Decay (Heat/Vibration) ESIPT->NonRad Dominant Complex Metal Complex (M-L2/L3) Rigid Structure CHEF CHEF Effect (ESIPT Blocked) Complex->CHEF Metal Locks N-O Fluorescence Fluorescence Emission (High QY) CHEF->Fluorescence Radiative Decay Water Water/Protic Solvent Water->CHEF Disrupts/Quenches

Figure 2: Competition between ESIPT (dark) and CHEF (bright) pathways. Water facilitates the dark pathway.

Part 4: Standardized Protocol for Relative QY Measurement

Do not rely on absolute intensity counts. You must measure Relative Quantum Yield against a standard.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) OR Aluminum 8-hydroxyquinoline (Alq3) in Ethanol (
    
    
    
    ).
  • Sample: Your 4-HM-8-HQ complex in dry Ethanol or DMSO.

Step-by-Step Protocol:

  • Absorbance Matching: Prepare solutions of your Sample and the Standard.[2][3] Adjust concentrations so that their absorbance (Optical Density, OD) at the excitation wavelength is identical and below 0.1 (preferably 0.05) .

    • Why? High concentrations cause "Inner Filter Effects" (re-absorption of emitted light), artificially lowering QY.

  • Spectrum Integration: Record the fluorescence emission spectrum for both (e.g., Ex: 360 nm, Em: 400–650 nm). Integrate the area under the curve (F).

  • Calculation: Use the following equation:

    
    
    
    VariableDefinition
    
    
    Quantum Yield
    
    
    Integrated Area of Emission Spectrum
    
    
    Absorbance at Excitation Wavelength
    
    
    Refractive Index of Solvent

    Note: If

    
    , that term cancels out.
    
  • Refractive Index Correction (Critical): If your standard is in water (

    
    ) and your sample is in DMSO (
    
    
    
    ), you must apply the correction factor
    
    
    . Failing to do this introduces a 22% error.

Part 5: References & Further Reading

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on QY measurement and solvent quenching mechanisms).

  • Bardez, E., et al. (1997). "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A. (Details the ESIPT mechanism and water quenching).

  • Katoh, R., et al. (2010). "Yield of Fluorescence from Aluminum Tris(8-hydroxyquinoline) in Crystalline and Amorphous States." Chemistry Letters. (Provides benchmark QY data for Al-8HQ complexes).

  • Albrecht, M. (2001). "Aluminum(III) Complexes of 8-Hydroxyquinoline: A Model System for the Study of Chelation-Enhanced Fluorescence." Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 4-(Hydroxymethyl)quinolin-8-ol Chelation

Welcome to the Technical Support Center for 4-(Hydroxymethyl)quinolin-8-ol. As a Senior Application Scientist, I have designed this resource to address the most critical variable in quinoline-based metal coordination: pH...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Hydroxymethyl)quinolin-8-ol. As a Senior Application Scientist, I have designed this resource to address the most critical variable in quinoline-based metal coordination: pH control. This guide provides drug development professionals and analytical chemists with the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to achieve optimal chelation yields.

Part 1: The Fundamentals of pH and Chelation (FAQ)

Q: Why is pH the absolute most critical parameter for 4-(Hydroxymethyl)quinolin-8-ol chelation? A: 4-(Hydroxymethyl)quinolin-8-ol, derived from the 8-hydroxyquinoline (8-HQ) scaffold, acts as a bidentate ligand. It coordinates metals through two specific donor atoms: the nitrogen of the quinoline ring and the oxygen of the phenolic hydroxyl group, forming a highly stable five-membered chelate ring[1]. This coordination is entirely governed by the protonation state of these two groups. The quinoline nitrogen has a conjugate acid pKa ≈ 4.99, while the hydroxyl group has a pKa ≈ 9.51[2].

  • At low pH (< 4.0): The nitrogen is protonated, eliminating its ability to donate an electron pair to the metal, effectively destroying the bidentate {N,O} donor set[2].

  • At high pH (> 10.0): The ligand is fully deprotonated and highly reactive, but you risk exceeding the solubility product (Ksp) of the metal ions, leading to metal hydroxide precipitation before chelation can occur. The optimal thermodynamic window typically lies between pH 5.5 and 8.5, where the ligand exists predominantly in a neutral or zwitterionic form[3], allowing metal binding to drive the displacement of the phenolic proton.

Q: How does the 4-hydroxymethyl substitution change the behavior compared to standard 8-HQ? A: The addition of the hydroxymethyl (-CH₂OH) group at the 4-position serves two functional purposes. First, it increases the aqueous solubility of the ligand compared to the highly hydrophobic unsubstituted 8-HQ, reducing the dependency on high concentrations of organic co-solvents. Second, it exerts a mild inductive effect that subtly alters the electron density of the aromatic ring, which can influence the exact pKa values of the donor atoms and, consequently, the metal binding ability[3].

Q: Can I use standard biological buffers (like PBS or Tris) to maintain pH during the reaction? A: No. You must strictly avoid coordinating buffers such as Citrate, Phosphate (PBS), or Tris when working with transition metals. These buffers will competitively bind the metal ions, artificially lowering your chelation yield and leading to false-negative results. Always use non-coordinating Good's buffers (e.g., MES for pH 5.5–6.5, HEPES for pH 7.0–8.0) to ensure the 4-(Hydroxymethyl)quinolin-8-ol is the primary thermodynamic sink for the metal.

Part 2: Metal-Specific pH Optimization Data

The sequestering ability of quinoline derivatives is highly dependent on the pH value and the specific oxidation state of the metal. Below is a validated reference table for optimizing your specific metal-ligand system.

Metal IonOptimal pH RangeRecommended Buffer (50 mM)Expected Stoichiometry (M:L)Causality / Mechanistic Notes
Fe³⁺ 3.0 – 5.5Acetate or MES1:3Fe³⁺ has a high affinity for oxygen donors and can displace protons at lower pH values. Avoid pH > 6.0 to prevent rapid Fe(OH)₃ precipitation.
Cu²⁺ 5.5 – 7.5MES or MOPS1:2Copper forms highly stable square-planar complexes. pH must be high enough to deprotonate the nitrogen but low enough to avoid Cu(OH)₂.
Zn²⁺ 6.5 – 8.0HEPES1:2Zinc requires a higher pH to facilitate the deprotonation of the phenolic hydroxyl group for stable tetrahedral or octahedral coordination.
Mg²⁺ 8.5 – 9.5CHES1:2Alkaline earth metals bind weakly to nitrogen; they require the ligand to be nearly fully deprotonated (phenolate form) to drive complexation.

Part 3: Troubleshooting Common Chelation Failures

Issue 1: "My reaction mixture turns cloudy immediately upon adding the metal salt at pH 8.0."

  • Diagnosis: You are observing metal hydroxide precipitation, a classic competing side-reaction. At pH 8.0, metals like Fe³⁺ and Cu²⁺ rapidly form insoluble hydroxides if the local concentration of the free metal exceeds the rate of ligand binding.

  • Solution: Order of addition and kinetic control are paramount. Always dissolve and buffer the ligand first. Then, add the metal salt dropwise under vigorous stirring. Alternatively, perform the initial mixing at a slightly lower pH (e.g., pH 6.0) where the metal is more soluble, and then slowly titrate the pH up to 8.0 to drive the chelation to completion.

Issue 2: "I am not seeing the expected bathochromic (red) shift in UV-Vis spectroscopy at pH 4.0. Is my ligand degraded?"

  • Diagnosis: Your ligand is likely intact, but it is trapped in an inactive protonated state. At pH 4.0, the quinoline nitrogen is protonated (pH < pKa₁). Without the nitrogen's lone pair available, the spatial arrangement required for a stable five-membered chelate ring cannot be achieved[4].

  • Solution: Adjust the pH to > 5.5 using a non-coordinating buffer. You should immediately observe the characteristic color change (and corresponding UV-Vis shift) as the nitrogen deprotonates and coordinates the metal.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use this self-validating workflow for the chelation of Cu²⁺ or Zn²⁺. This protocol uses spectrophotometric checkpoints to verify the state of the ligand before proceeding.

Step 1: Ligand Stock Preparation

  • Weigh out 4-(Hydroxymethyl)quinolin-8-ol to achieve a 10 mM stock concentration.

  • Dissolve the powder in 100% DMSO. Note: Ensure complete dissolution; the solution should be pale yellow and perfectly clear.

Step 2: Buffer Equilibration & Baseline Validation

  • Prepare a 50 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH.

  • Dilute the ligand stock into the buffer to a final working concentration of 50 µM (0.5% final DMSO concentration).

  • Self-Validation Checkpoint: Measure the UV-Vis absorbance spectrum of this solution (blanked against buffer + 0.5% DMSO). You must observe the characteristic peaks of the free ligand (typically around 240 nm and a broader band near 310-320 nm). If the baseline is scattering (elevated absorbance at 600 nm), the ligand has precipitated; increase the DMSO concentration slightly.

Step 3: Metal Addition

  • Prepare a 10 mM aqueous stock of your metal chloride (e.g., CuCl₂).

  • While continuously stirring the ligand solution, add the metal stock dropwise to achieve a final concentration of 25 µM (a 1:2 Metal:Ligand molar ratio).

Step 4: Equilibration and Final Validation

  • Allow the reaction to stir at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Re-measure the UV-Vis spectrum. Successful bidentate chelation is confirmed by the attenuation of the free ligand peak and the emergence of a new, bathochromically shifted charge-transfer band (typically >380 nm, depending on the metal).

Part 5: Visualizations of Chelation Dynamics

G LowPH pH < 4.0 Protonated Nitrogen (Inactive) OptPH pH 5.5 - 8.5 Neutral/Zwitterionic (Optimal for Chelation) LowPH->OptPH Increase pH HighPH pH > 10.0 Fully Deprotonated (Risk of Precipitation) OptPH->HighPH Increase pH Metal Add Metal Ion (e.g., Cu2+, Zn2+) OptPH->Metal Add Metal HighPH->Metal Add Metal Complex Stable Bidentate Chelate Complex Metal->Complex Rapid Binding Precip Metal Hydroxide Precipitation Metal->Precip Competing Reaction

Caption: pH-dependent speciation and chelation pathway of 4-(Hydroxymethyl)quinolin-8-ol.

G Start Initiate Chelation Reaction Observe Observe Solution State via UV-Vis Start->Observe Cloudy Cloudy / Precipitate Forms (Scattering at 600nm) Observe->Cloudy NoShift Clear, but No UV-Vis Shift (Ligand Inactive) Observe->NoShift Success Clear with Bathochromic Shift (Successful Chelation) Observe->Success FixCloudy Lower pH slightly or change order of addition Cloudy->FixCloudy FixNoShift Increase pH > 5.5 (Deprotonate Nitrogen) NoShift->FixNoShift FixCloudy->Observe Retry FixNoShift->Observe Retry

Caption: Troubleshooting decision tree for identifying and resolving common chelation failures.

References

  • [1] 8-Hydroxyquinoline - Grokipedia: Chelating Properties. grokipedia.com. 1

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. rsc.org.

  • [3] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. nih.gov. 3

  • [4] A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. benchchem.com. 4

  • [2] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. acs.org. 2

Sources

Optimization

Stability of 4-(Hydroxymethyl)quinolin-8-ol in aqueous solution

This Technical Support Guide addresses the stability, solubility, and handling of 4-(Hydroxymethyl)quinolin-8-ol . As a Senior Application Scientist, I have structured this content to resolve specific experimental bottle...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability, solubility, and handling of 4-(Hydroxymethyl)quinolin-8-ol . As a Senior Application Scientist, I have structured this content to resolve specific experimental bottlenecks, relying on the established physicochemistry of 8-hydroxyquinoline (8-HQ) scaffolds and hydroxymethyl-functionalized heterocycles.

Subject: Stability, Solubility, and Degradation Troubleshooting in Aqueous Media Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers

Executive Summary & Compound Profile

4-(Hydroxymethyl)quinolin-8-ol is a bifunctional scaffold combining a metal-chelating 8-hydroxyquinoline core with a reactive hydroxymethyl handle at the C4 position. While the C4-hydroxymethyl group offers a site for further derivatization, it introduces specific stability challenges indistinguishable from the parent 8-HQ scaffold, specifically oxidative sensitivity and pH-dependent solubility .

PropertyCharacteristicImpact on Stability
Core Scaffold 8-HydroxyquinolineHigh susceptibility to photo-oxidation; strong metal chelation.[1]
Substituent 4-Hydroxymethyl (-CH₂OH)Susceptible to oxidation (to aldehyde/acid) under stress.
pKa Values ~5.0 (NH⁺), ~9.9 (OH)Critical: Lowest solubility (isoelectric point) occurs at pH 6.0–8.0.
Light Sensitivity HighPhotolytic degradation to quinone species.[2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My aqueous stock solution turned from yellow to green (or black) overnight."

Diagnosis: Metal-Catalyzed Oxidation & Chelation This is the most common issue with 8-hydroxyquinoline derivatives. The color change is rarely due to simple organic degradation; it is a "sensor" response to trace metal contamination.

  • Chelation: The 8-hydroxyquinoline moiety has an extremely high affinity for Fe³⁺ and Cu²⁺. Even ppb levels of iron from standard buffer salts or glass containers will form a dark green/black charge-transfer complex [1, 2].

  • Oxidative Coupling: Trace metals catalyze the oxidation of the phenol ring to quinoline-5,8-quinone species, which are deeply colored.

Corrective Protocol:

  • Step 1: Add EDTA (0.1 mM) to your buffer before adding the compound. If the color reverts or stabilizes, the issue was metal contamination.

  • Step 2: Use LC-MS grade water and plasticware (polypropylene) instead of glass to minimize leaching of metal ions.

  • Step 3: Degas buffers with Argon/Nitrogen. The oxidation of the 8-OH group is oxygen-dependent and accelerated by basic pH [3].

Issue 2: "The compound precipitated when I adjusted the buffer to pH 7.4."

Diagnosis: Isoelectric Precipitation 4-(Hydroxymethyl)quinolin-8-ol behaves as an ampholyte.

  • pH < 5: Exists as the soluble cation (protonated Nitrogen).

  • pH > 10: Exists as the soluble anion (deprotonated Phenol).

  • pH 6–8: Exists predominantly as the neutral zwitterion/uncharged species, which has minimal aqueous solubility [4].

Corrective Protocol:

  • Avoid Neutral Stocks: Do not attempt to store high-concentration stocks (>1 mM) at pH 7.0–8.0.

  • Cosolvent Strategy: If physiological pH is required, pre-dissolve the compound in DMSO (up to 20 mg/mL) and dilute into the buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid biological interference, though solubility may still be limited to <100 µM.

Issue 3: "I see a new peak at [M-2] or [M+14] in my LC-MS after 24 hours."

Diagnosis: Oxidation of the Hydroxymethyl Group While the 8-HQ core is stable to hydrolysis, the 4-hydroxymethyl group is a benzylic-like alcohol.

  • [M-2] Peak: Oxidation of the alcohol (-CH₂OH) to the aldehyde (4-formylquinolin-8-ol). This occurs readily in basic, aerated solutions.

  • [M+14] Peak: Further oxidation to the carboxylic acid (less common without strong oxidants).

  • [M+16] Peak: Hydroxylation of the ring (formation of quinoline-5,8-dione derivatives) due to photo-oxidation [5].

Corrective Protocol:

  • Storage: Store stock solutions at -20°C or -80°C.

  • Light Protection: Wrap all vials in aluminum foil. 8-HQ derivatives are photosensitizers and generate singlet oxygen upon irradiation, leading to self-destruction [6].

Stability Testing Workflow

Use the following logic flow to determine the root cause of instability in your specific assay conditions.

StabilityWorkflow Start Observation: Instability / Color Change CheckColor Is the solution Green/Black? Start->CheckColor CheckPrecip Is there Precipitation? Start->CheckPrecip CheckHPLC New HPLC Peak? Start->CheckHPLC MetalTest Action: Add EDTA & Check Water Source CheckColor->MetalTest Yes pHCheck Action: Check pH. Is it 6.0 - 8.0? CheckPrecip->pHCheck Yes LightCheck Action: Was sample exposed to light? CheckHPLC->LightCheck Yes ResultMetal Cause: Metal Chelation (Fe/Cu contamination) MetalTest->ResultMetal Color Fades ResultIso Cause: Isoelectric Precipitation pHCheck->ResultIso Yes (Isoelectric Point) ResultPhoto Cause: Photo-oxidation (Quinone formation) LightCheck->ResultPhoto Yes ResultAld Cause: Alcohol Oxidation (Aldehyde formation) LightCheck->ResultAld No (Stored in Dark)

Figure 1: Diagnostic flowchart for identifying degradation pathways of 4-(Hydroxymethyl)quinolin-8-ol.

Experimental Validation Protocols

Protocol A: Determining Oxidative Stability (Stress Test)

Purpose: To differentiate between metal chelation and irreversible oxidation.

  • Preparation: Prepare a 100 µM solution of 4-(Hydroxymethyl)quinolin-8-ol in PBS (pH 7.4).

  • Control: Wrap one vial in foil (Dark Control).

  • Stress: Expose a second vial to ambient lab light for 4 hours.

  • Chelation Check: Prepare a third vial containing 1 mM EDTA.

  • Analysis: Run UV-Vis spectrum (250–600 nm).

    • Result: An increase in absorbance at ~450–500 nm indicates quinone formation (oxidation).

    • Result: If the EDTA sample remains yellow while the others turn green, the issue is metal contamination, not instability.

Protocol B: Solubility Optimization

Purpose: To prevent precipitation in biological assays.

  • Dissolve compound in 100% DMSO to 100 mM (Stock).

  • Perform serial dilutions into 10 mM Ammonium Acetate buffer at three pH levels:

    • pH 4.0 (Acetate)

    • pH 7.4 (Phosphate)

    • pH 9.0 (Borate)

  • Incubate for 1 hour at 25°C.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze supernatant concentration by HPLC-UV.

    • Expectation: High solubility at pH 4 and 9; <10 µM solubility at pH 7.4.

References

  • G. H. Jeffery, et al. Vogel's Textbook of Quantitative Chemical Analysis. 5th Ed. Longman Scientific & Technical. (8-Hydroxyquinoline as a precipitating reagent for metals).[3]

  • K. C. Song, et al. (2006).[4] Fluorogenic Hg2+-Selective Chemodosimeter Derived from 8-Hydroxyquinoline. Journal of the American Chemical Society, 128(1), 344-350.[4] (Discusses metal chelation and fluorescence).

  • J. Kochany, et al. (1994). Photodegradation of quinoline in water.[2][5] Chemosphere, 28(7), 1269-1282. (Kinetics of quinoline degradation and pH dependence).

  • A. Albert, et al. (1950). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Classic text establishing pKa values of 8-hydroxyquinoline).

  • Cossy, J., & Belotti, D. (2001). Photochemistry of 8-Hydroxyquinoline. Tetrahedron Letters. (Mechanisms of photo-oxidation).

  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786-7793.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4-(Hydroxymethyl)quinolin-8-ol and its 5-Isomer

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical analysis. In the realm of quinoline chemistry, a class of hete...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical analysis. In the realm of quinoline chemistry, a class of heterocyclic compounds integral to numerous pharmaceuticals, distinguishing between positional isomers is paramount. This guide provides an in-depth comparison of the ¹H NMR spectral characteristics of 4-(hydroxymethyl)quinolin-8-ol and its 5-isomer, 5-(hydroxymethyl)quinolin-8-ol. By delving into the principles of ¹H NMR spectroscopy and the nuanced effects of substituent positioning, this document serves as a practical reference for the definitive characterization of these two closely related molecules.

The Challenge of Isomeric Differentiation

The biological activity of quinoline derivatives is profoundly influenced by their substitution patterns.[1] Consequently, the ability to distinguish between isomers such as 4-(hydroxymethyl)quinolin-8-ol and 5-(hydroxymethyl)quinolin-8-ol is not merely an academic exercise but a critical step in drug discovery and development. ¹H NMR spectroscopy stands as a powerful and indispensable tool for this purpose, offering detailed insights into the molecular structure through the analysis of chemical shifts, coupling constants, and peak multiplicities.[1]

Deciphering the ¹H NMR Spectrum: A Tale of Two Isomers

The key to differentiating between the 4- and 5-isomers lies in understanding how the position of the hydroxymethyl (-CH₂OH) group influences the electronic environment of the protons on the quinoline scaffold. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system creates a characteristic downfield shift for adjacent protons, particularly H2.[1] Furthermore, the 8-hydroxy group introduces the potential for intramolecular hydrogen bonding, which can significantly impact the chemical shift of the hydroxyl proton.

4-(Hydroxymethyl)quinolin-8-ol: A Detailed ¹H NMR Analysis

In this isomer, the hydroxymethyl group is situated on the pyridinone ring at the C4 position. This placement will exert its most significant electronic and steric influence on the protons of the same ring (H2 and H3) and the adjacent proton on the benzene ring (H5).

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The aromatic region will display a set of coupled multiplets. The H2 proton is expected to be the most downfield signal due to its proximity to the nitrogen atom. The presence of the hydroxymethyl group at C4 will likely induce a downfield shift on the H3 and H5 protons compared to the unsubstituted 8-hydroxyquinoline.

  • Methylene Protons (-CH₂OH): A singlet corresponding to the two methylene protons will be observed, typically in the range of δ 4.5-5.0 ppm.

  • Hydroxyl Protons (-OH): Two distinct hydroxyl proton signals are expected. The phenolic OH at C8 will likely be a broad singlet at a downfield chemical shift due to intramolecular hydrogen bonding with the quinoline nitrogen. The alcoholic OH from the hydroxymethyl group will also appear as a singlet, though its chemical shift will be more solvent-dependent.

5-(Hydroxymethyl)quinolin-8-ol: A Detailed ¹H NMR Analysis

With the hydroxymethyl group positioned on the benzene ring at C5, the electronic and spatial effects will be most pronounced on the neighboring protons, H6 and H7, and to a lesser extent, the H4 proton of the pyridinone ring.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The aromatic proton signals will exhibit a different pattern compared to the 4-isomer. The H2 and H4 protons will have chemical shifts more akin to the parent 8-hydroxyquinoline, while the H6 and H7 protons will be influenced by the C5-substituent. Specifically, the H6 proton is expected to experience a downfield shift due to the deshielding effect of the adjacent hydroxymethyl group.

  • Methylene Protons (-CH₂OH): A singlet for the methylene protons will be present, with a chemical shift similar to that of the 4-isomer.

  • Hydroxyl Protons (-OH): Similar to the 4-isomer, two hydroxyl signals are anticipated: a downfield, potentially broad singlet for the C8-OH due to hydrogen bonding, and another singlet for the alcoholic OH.

At-a-Glance Comparison: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) for 4-(Hydroxymethyl)quinolin-8-ol Predicted Chemical Shift (δ, ppm) for 5-(Hydroxymethyl)quinolin-8-ol Key Differentiating Features
H2 Downfield doubletDownfield doubletSubtle shift differences may be observed.
H3 Doublet, influenced by C4-substituentDoublet, less influenced by C5-substituentSignificant difference in chemical shift expected.
H4 N/A (substituted)Downfield doubletAbsence of H4 signal is a key marker for the 4-isomer.
H5 Doublet, downfield shifted by C4-substituentN/A (substituted)Absence of H5 signal is a key marker for the 5-isomer.
H6 Doublet of doubletsDoublet, downfield shifted by C5-substituentSignificant difference in chemical shift and coupling pattern expected.
H7 Doublet of doubletsDoublet of doubletsSubtle shift differences may be observed.
-CH₂OH Singlet (δ ~4.5-5.0)Singlet (δ ~4.5-5.0)Similar chemical shifts expected for both isomers.
C8-OH Broad singlet (downfield)Broad singlet (downfield)Intramolecular hydrogen bonding leads to a downfield shift in both.
-CH₂ OH**Singlet (solvent dependent)Singlet (solvent dependent)Chemical shift will vary with solvent.

Visualizing the Structural Differences

The following diagram illustrates the key structural differences and the protons that are most affected by the position of the hydroxymethyl group.

G cluster_0 4-(Hydroxymethyl)quinolin-8-ol cluster_1 5-(Hydroxymethyl)quinolin-8-ol 4-isomer H3_4 H3 (affected) H5_4 H5 (affected) 5-isomer H6_5 H6 (affected) H4_5 H4 (affected)

Caption: Key protons influenced by substituent position.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR spectra for the characterization of these quinoline derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve hydroxyl proton signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the hydroxymethyl group.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguishing between the 4- and 5-isomers using ¹H NMR data.

G A Acquire 1D ¹H NMR Spectrum B Analyze Aromatic Region (δ 6.5-9.0 ppm) A->B C Identify number of aromatic protons B->C D Analyze coupling patterns C->D E Absence of H4 signal? D->E F Absence of H5 signal? E->F No G 4-(Hydroxymethyl)quinolin-8-ol E->G Yes H 5-(Hydroxymethyl)quinolin-8-ol F->H Yes I Perform 2D NMR (COSY, HMBC) for confirmation F->I No (ambiguous) G->I H->I

Caption: Workflow for isomeric differentiation via ¹H NMR.

References

Sources

Comparative

High-Resolution ESI-Q-TOF vs. GC-EI-MS for the Structural Elucidation of 4-(Hydroxymethyl)quinolin-8-ol: A Comparative Guide

Executive Summary The structural elucidation and quantification of 8-hydroxyquinoline (8-HQ) derivatives are critical in drug discovery, particularly in the development of metalloenzyme inhibitors and chelating agents. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of 8-hydroxyquinoline (8-HQ) derivatives are critical in drug discovery, particularly in the development of metalloenzyme inhibitors and chelating agents. However, the introduction of a 4-hydroxymethyl group to the 8-HQ scaffold creates a unique analytical challenge. 4-(Hydroxymethyl)quinolin-8-ol possesses both a highly chelating phenolic hydroxyl group and a thermally labile aliphatic hydroxymethyl group.

This guide objectively compares two dominant analytical platforms for analyzing this compound: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation patterns and operational requirements, we demonstrate why ESI-Q-TOF is the superior product for intact structural elucidation, while GC-EI-MS remains a viable, albeit labor-intensive, alternative requiring rigorous chemical derivatization.

The Analytical Challenge: Thermal Lability and Chelation

To understand the performance differences between these two mass spectrometry methodologies, we must first analyze the chemical behavior of 4-(Hydroxymethyl)quinolin-8-ol.

The compound features a bidentate chelation pocket (the quinoline nitrogen and the 8-hydroxyl group) that readily binds to trace metals [1]. In traditional high-temperature analytical techniques like GC, this leads to severe peak tailing and analyte loss within metal inlet liners. Furthermore, the 4-hydroxymethyl group is prone to thermal dehydration (loss of


) or oxidation to an aldehyde (4-formylquinolin-8-ol) at temperatures exceeding 200°C. Therefore, selecting an analytical workflow is not merely a matter of preference, but a matter of preserving the molecule's structural integrity prior to ionization.

Methodology Comparison: ESI-Q-TOF vs. GC-EI-MS

Platform A: ESI-Q-TOF MS/MS (The Recommended Product)

High-resolution ESI-Q-TOF MS/MS utilizes soft ionization, transferring the analyte into the gas phase as a protonated molecular ion


 without inducing thermal stress. The Q-TOF architecture provides sub-2 ppm mass accuracy, allowing for the unambiguous assignment of isobaric fragment ions. This platform excels in identifying specific structural modifications on the quinoline ring without the need for prior chemical derivatization [2].
Platform B: GC-EI-MS (The Alternative)

GC-EI-MS relies on hard ionization (70 eV electron impact), which inherently shatters the molecule into a reproducible, yet complex, fingerprint. Because of the analyte's thermal lability and chelating nature, direct injection into a GC system results in complete thermal degradation. To utilize this platform, the analyte must undergo a rigorous silylation protocol to mask both hydroxyl groups, converting it into a volatile, thermally stable di-TMS (trimethylsilyl) ether.

Workflow cluster_ESI Platform A: ESI-Q-TOF MS/MS cluster_GC Platform B: GC-EI-MS Sample 4-(Hydroxymethyl) quinolin-8-ol Prep1 Dilute in MeOH/H2O + 0.1% FA Sample->Prep1 Prep2 Derivatization (BSTFA + TMCS) Sample->Prep2 Ion1 Soft Ionization (ESI+) Prep1->Ion1 Direct Injection Detect1 Exact Mass & MS/MS Spectra Ion1->Detect1 Ion2 Hard Ionization (70 eV EI) Prep2->Ion2 GC Separation Detect2 Nominal Mass & Library Match Ion2->Detect2

Analytical workflow comparison: ESI-Q-TOF vs. GC-EI-MS sample preparation and analysis.

Experimental Protocols (Self-Validating Systems)

As a best practice, analytical protocols must contain internal checks to verify their success. Below are the optimized methodologies for both platforms.

Protocol 1: ESI-Q-TOF MS/MS Workflow

Causality: The addition of 0.1% Formic Acid (FA) forces the protonation of the quinoline nitrogen in solution, drastically increasing ionization efficiency.

  • Sample Preparation: Dissolve 4-(Hydroxymethyl)quinolin-8-ol in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% FA to a final concentration of 1 µg/mL.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Crucial Step: Keep the cone voltage low (e.g., 20 V) to prevent in-source fragmentation of the labile hydroxymethyl group [3].

  • Data Acquisition: Acquire MS1 full scans (m/z 50–500). Isolate the precursor ion (m/z 176.0711) in the quadrupole and ramp the Collision Energy (CE) in the collision cell from 15 eV to 35 eV using Argon as the collision gas.

  • Self-Validation Check: Monitor the MS1 spectrum for the m/z 158.060 peak. If the ratio of m/z 158.060 to the intact precursor (m/z 176.0711) exceeds 0.1 in the MS1 scan, your source conditions are too harsh (causing premature dehydration). Detune the cone voltage immediately.

Protocol 2: GC-EI-MS Derivatization Workflow

Causality: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic protons on the -OH groups with TMS groups. The addition of 1% TMCS acts as a catalyst to ensure the sterically hindered 8-hydroxyl group is fully derivatized.

  • Sample Preparation: Transfer 10 µg of the analyte into a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen. (Moisture destroys the silylation reagent).

  • Derivatization: Add 50 µL of anhydrous pyridine (solvent/acid scavenger) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. Allow to cool to room temperature.

  • Data Acquisition: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1). Use a standard 70 eV electron impact ionization source.

  • Self-Validation Check: Chromatographically monitor the mono-TMS derivative versus the di-TMS derivative. A successful protocol yields >99% di-TMS derivative. The presence of a mono-TMS peak indicates moisture contamination or an incomplete reaction, rendering quantitative data invalid.

Mass Spectrometry Fragmentation Patterns

The true power of ESI-Q-TOF lies in its ability to elucidate structure through highly specific, predictable fragmentation pathways. For 4-(Hydroxymethyl)quinolin-8-ol (Exact Mass: 175.0633 Da), the protonated precursor


 is observed at m/z 176.0711 .
ESI-CID-MS/MS Pathways

Upon collision-induced dissociation (CID), the molecule undergoes several distinct, energy-dependent cleavages:

  • Pathway A (m/z 158.060): At low collision energies (15 eV), the dominant event is the loss of water (18.01 Da) from the 4-hydroxymethyl group. The proximity of the protonated quinoline nitrogen facilitates this elimination, forming a highly stable, resonance-stabilized methylidene-quinolinium cation.

  • Pathway B (m/z 148.076): At medium collision energies (25 eV), the molecule ejects Carbon Monoxide (28.00 Da) from the 8-hydroxy position. This CO loss is the universal hallmark of 8-hydroxyquinoline derivatives [4].

  • Pathway C (m/z 130.065): At high collision energies (35 eV), sequential loss of both

    
     and 
    
    
    
    occurs, stripping the quinoline ring of its functional groups.
  • Pathway D (m/z 149.060): Cleavage of the pyridine ring results in the loss of Hydrogen Cyanide (HCN, 27.01 Da), a common high-energy pathway for nitrogen-containing heterocycles.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 176.0711 F1 Fragment A [M+H - H2O]+ m/z 158.060 M->F1 -H2O (18 Da) Low CE (15 eV) F2 Fragment B [M+H - CO]+ m/z 148.076 M->F2 -CO (28 Da) Med CE (25 eV) F4 Fragment D [M+H - HCN]+ m/z 149.060 M->F4 -HCN (27 Da) Med CE (25 eV) F3 Fragment C [M+H - H2O - CO]+ m/z 130.065 F1->F3 -CO (28 Da) High CE (35 eV) F2->F3 -H2O (18 Da) High CE (35 eV)

ESI-CID-MS/MS fragmentation pathways of 4-(Hydroxymethyl)quinolin-8-ol.

Quantitative Data Summary

The table below summarizes the performance metrics and primary data outputs of both platforms when analyzing 4-(Hydroxymethyl)quinolin-8-ol. The data clearly illustrates the superior mass accuracy and streamlined workflow of the ESI-Q-TOF system.

ParameterPlatform A: ESI-Q-TOF MS/MSPlatform B: GC-EI-MS (Di-TMS Derivative)
Ionization Energy Soft (~3–5 eV effective)Hard (70 eV)
Precursor / Molecular Ion m/z 176.0711

m/z 319

(Di-TMS)
Base Peak (100% Abundance) m/z 158.060 (at 15 eV CE)m/z 304

Mass Accuracy < 2 ppm (Exact Mass)~ 0.5 Da (Nominal Mass)
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL
Linear Dynamic Range 4 Orders of Magnitude3 Orders of Magnitude
Sample Prep Requirement Dilution only (Direct Injection)Strict anhydrous derivatization required
Thermal Degradation Risk None (Analyzed at room temp)High (If derivatization fails)

Conclusion

For the structural elucidation and routine analysis of 4-(Hydroxymethyl)quinolin-8-ol, ESI-Q-TOF MS/MS is unequivocally the superior analytical product. By utilizing soft ionization, it bypasses the severe thermal lability and metal-chelation issues inherent to the 8-hydroxyquinoline scaffold. Its ability to provide exact mass data for specific fragmentation pathways (such as the diagnostic loss of


 and 

) allows researchers to confidently map structural modifications without the labor-intensive, moisture-sensitive derivatization steps required by GC-EI-MS.

References

  • Title: Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline Source: Frontiers in Marine Science URL: [Link]

  • Title: 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules Source: PMC / National Institutes of Health URL: [Link]

  • Title: Mass Spectra of Oxygenated Quinolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Validation

A Researcher's Guide to the Functional Group Landscape of 4-(Hydroxymethyl)quinolin-8-ol: An FTIR Spectral Analysis

For the discerning researcher in drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the vast class of heterocyclic scaffolds, quinoline derivatives hold a priv...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the vast class of heterocyclic scaffolds, quinoline derivatives hold a privileged position due to their diverse pharmacological activities.[1] This guide provides an in-depth analysis of the functional group characteristics of a promising derivative, 4-(Hydroxymethyl)quinolin-8-ol, through the lens of Fourier-Transform Infrared (FTIR) spectroscopy. We will not only dissect the expected vibrational signatures of this molecule but also objectively compare its spectral features with those of related quinoline analogs, providing a robust framework for its identification and characterization.

The Significance of Vibrational Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching, bending, etc.) that correspond to the absorption of specific wavelengths of infrared radiation.[2] The resulting FTIR spectrum serves as a molecular "fingerprint," offering invaluable insights into the compound's chemical architecture. For a molecule like 4-(Hydroxymethyl)quinolin-8-ol, which contains a confluence of aromatic and alcohol functionalities, FTIR provides a rapid and effective means of confirming its synthesis and purity.

Deconstructing the Spectrum: Predicted FTIR Absorptions of 4-(Hydroxymethyl)quinolin-8-ol

The structure of 4-(Hydroxymethyl)quinolin-8-ol presents several key functional groups whose vibrational modes we can predict with a high degree of confidence based on established spectroscopic principles.

1. The Hydroxyl (O-H) Stretching Region (3600-3200 cm⁻¹):

This region is often the most revealing for hydroxylated compounds. We anticipate a strong and broad absorption band in the 3400-3200 cm⁻¹ range.[3][4][5] The broadness is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding between the hydroxyl groups of the primary alcohol at position 4 and the phenolic hydroxyl group at position 8. In a concentrated sample (e.g., a KBr pellet or thin film), these hydrogen-bonding interactions create a continuum of vibrational energy states, leading to the observed band broadening.[4][6] A sharper, less intense peak around 3600 cm⁻¹ for a "free" (non-hydrogen-bonded) O-H stretch might be observable in a very dilute solution in a non-polar solvent, but is less likely in a solid-state measurement.[3]

2. The Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹):

Two distinct sets of C-H stretching vibrations are expected:

  • Aromatic C-H Stretches (3100-3000 cm⁻¹): These will appear as a series of weaker, sharper peaks characteristic of the C-H bonds on the quinoline ring system.[2]

  • Aliphatic C-H Stretches (2950-2850 cm⁻¹): The methylene (-CH₂) group of the hydroxymethyl substituent will give rise to symmetric and asymmetric stretching vibrations in this region. These bands are typically of medium intensity.

3. The Aromatic C=C and C=N Ring Stretching Region (1650-1400 cm⁻¹):

The quinoline ring system will exhibit a series of medium to strong absorption bands in this region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.[2][4] The exact positions of these peaks can be influenced by the substitution pattern on the rings. For instance, the C=N stretching vibration in quinoline derivatives is often observed around 1617-1581 cm⁻¹.[7][8]

4. The Fingerprint Region (< 1400 cm⁻¹): A Wealth of Structural Information:

This region contains a complex array of bending and stretching vibrations that are highly specific to the molecule as a whole. Key absorptions to note for 4-(Hydroxymethyl)quinolin-8-ol include:

  • C-O Stretching Vibrations: Two distinct C-O stretching bands are anticipated and are crucial for confirming the presence of both hydroxyl functionalities.

    • Phenolic C-O Stretch (around 1260-1200 cm⁻¹): This will be a strong absorption, characteristic of a hydroxyl group directly attached to an aromatic ring.[4][9]

    • Primary Alcohol C-O Stretch (around 1050 cm⁻¹): A strong band in this region is indicative of the C-O bond in the hydroxymethyl group.[5][9]

  • O-H Bending Vibrations (around 1410-1310 cm⁻¹): In-plane bending of the O-H groups will result in medium intensity bands in this area.[10]

  • Out-of-Plane C-H Bending (900-675 cm⁻¹): The substitution pattern on the quinoline ring will influence the positions of these bands, which can be useful for confirming the positions of the substituents.

Comparative FTIR Analysis: 4-(Hydroxymethyl)quinolin-8-ol vs. Alternatives

To truly appreciate the unique spectral features of 4-(Hydroxymethyl)quinolin-8-ol, a comparison with related molecules is essential. Here, we compare its expected spectrum with that of 8-Hydroxyquinoline and 4-Methyl-8-quinolinol.

Functional Group Vibration 4-(Hydroxymethyl)quinolin-8-ol (Predicted) 8-Hydroxyquinoline 4-Methyl-8-quinolinol
O-H Stretch (H-bonded) 3400-3200 cm⁻¹ (Strong, Broad)~3180 cm⁻¹ (Broad)[11][12]Expected to be similar to 8-Hydroxyquinoline
Aromatic C-H Stretch 3100-3000 cm⁻¹ (Medium)Present in this regionPresent in this region
Aliphatic C-H Stretch 2950-2850 cm⁻¹ (Medium)AbsentPresent (due to -CH₃)
Aromatic C=C/C=N Stretch 1650-1400 cm⁻¹ (Medium-Strong)Present in this regionPresent in this region
Phenolic C-O Stretch 1260-1200 cm⁻¹ (Strong)Present in this regionPresent in this region
Primary Alcohol C-O Stretch ~1050 cm⁻¹ (Strong)AbsentAbsent

Key Differentiating Features: The most significant distinguishing feature for 4-(Hydroxymethyl)quinolin-8-ol is the presence of the strong primary alcohol C-O stretching band around 1050 cm⁻¹ , which will be absent in the spectra of both 8-Hydroxyquinoline and 4-Methyl-8-quinolinol. Additionally, the presence of aliphatic C-H stretching bands will differentiate it from 8-Hydroxyquinoline.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample like 4-(Hydroxymethyl)quinolin-8-ol using the KBr pellet method.

Materials:

  • 4-(Hydroxymethyl)quinolin-8-ol sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the 4-(Hydroxymethyl)quinolin-8-ol sample.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance. The rationale for this step is to disperse the sample evenly within the IR-transparent KBr matrix to minimize scattering effects and obtain a clear spectrum.

  • Pellet Formation:

    • Transfer a portion of the KBr mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations using the predicted values and standard correlation charts.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample & KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet background_scan Acquire Background Spectrum place_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum identify_peaks Identify & Assign Peaks process_spectrum->identify_peaks

Caption: Experimental workflow for FTIR analysis of 4-(Hydroxymethyl)quinolin-8-ol.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of 4-(Hydroxymethyl)quinolin-8-ol. By understanding the characteristic vibrational frequencies of its constituent functional groups—the phenolic hydroxyl, the primary alcohol, and the quinoline core—researchers can confidently identify this molecule and distinguish it from structurally similar compounds. The presence of two distinct C-O stretching bands and both aromatic and aliphatic C-H stretches provides a unique spectral signature. This guide serves as a foundational resource for scientists and drug development professionals working with this promising class of heterocyclic compounds.

References

  • Chemistry LibreTexts. Infrared spectra of alcohols and phenols. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol C6H6O C6H5OH. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available from: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available from: [Link]

  • ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available from: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • Taylor & Francis Online. The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Available from: [Link]

  • Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. Available from: [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Available from: [Link]

  • Stenutz. 4-methyl-8-quinolinol. Available from: [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of... Available from: [Link]

  • MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]

  • ResearchGate. Variable temperature FTIR spectra of hydroxyl peak. Available from: [Link]

  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]

  • ResearchGate. 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. Available from: [Link]

  • ECHA. Quinolin-8-ol - Substance Information. Available from: [Link]

  • SpectraBase. 4-Quinolinol, 8-fluoro-. Available from: [Link]

Sources

Comparative

A Comparative Analysis of Metal Binding Affinity: 4-Hydroxymethyl-8-hydroxyquinoline vs. 5-Hydroxymethyl-8-hydroxyquinoline

In the landscape of medicinal chemistry and drug development, 8-hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" due to their potent metal-chelating properties.[1][2] These compounds are ins...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, 8-hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" due to their potent metal-chelating properties.[1][2] These compounds are instrumental in the development of therapeutic agents for a spectrum of diseases, including neurodegenerative disorders and cancer, where metal ion dysregulation is a key pathological factor.[3][4][5] The biological activity of 8-HQ derivatives is intrinsically linked to their ability to bind essential metal ions like copper, zinc, and iron.[6][7] This guide provides an in-depth comparison of the metal-binding affinities of two closely related 8-HQ derivatives: 4-hydroxymethyl-8-hydroxyquinoline and 5-hydroxymethyl-8-hydroxyquinoline. While direct comparative studies are not extensively available in peer-reviewed literature, this analysis synthesizes established principles of coordination chemistry and structure-activity relationships (SAR) to elucidate their potential differences.

The Foundation: Metal Chelation by 8-Hydroxyquinoline

8-Hydroxyquinoline is a bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms: the nitrogen of the quinoline ring and the oxygen of the hydroxyl group at the 8-position.[1][8] This forms a stable five-membered ring with the metal ion, a configuration that is thermodynamically favorable. The chelation process is often accompanied by a change in the molecule's photophysical properties, such as fluorescence, making 8-HQ and its derivatives valuable as fluorescent chemosensors for metal ions.[1][8]

Positional Isomerism and its Impact on Metal Binding: A Tale of Two Substituents

The introduction of a hydroxymethyl (-CH₂OH) group onto the 8-HQ scaffold at either the 4- or 5-position is expected to modulate its metal-binding affinity through a combination of electronic and steric effects.

Electronic Effects: The hydroxymethyl group is generally considered to be a weak electron-donating group through induction. This can influence the electron density on the quinoline ring system and, consequently, the basicity of the nitrogen and oxygen donor atoms. A higher electron density on these atoms would theoretically lead to a stronger coordination bond with the metal ion. However, the position of the substituent determines the extent and nature of this electronic influence.

  • 5-Hydroxymethyl-8-hydroxyquinoline: In this isomer, the hydroxymethyl group is on the carbocyclic ring. Its electronic effect on the chelating atoms is primarily inductive.

  • 4-Hydroxymethyl-8-hydroxyquinoline: Here, the substituent is on the pyridine ring. Its proximity to the nitrogen atom could have a more direct inductive effect on the nitrogen's basicity.

Steric Effects: The spatial arrangement of the hydroxymethyl group can also play a crucial role. While not a particularly bulky group, its proximity to the chelation site can influence the approach and coordination geometry of the metal ion.

  • 4-Hydroxymethyl-8-hydroxyquinoline: The substituent at the 4-position is adjacent to the nitrogen atom involved in chelation. This could introduce steric hindrance, potentially weakening the metal-ligand interaction, especially with larger metal ions or when forming complexes with a 2:1 or 3:1 ligand-to-metal stoichiometry.

  • 5-Hydroxymethyl-8-hydroxyquinoline: With the substituent on the carbocyclic ring and further away from the chelation site, steric hindrance is expected to be minimal.

Based on these principles, it can be hypothesized that 5-hydroxymethyl-8-hydroxyquinoline may exhibit a slightly higher metal binding affinity compared to its 4-hydroxymethyl counterpart, primarily due to the reduced potential for steric hindrance at the metal-binding site. However, the actual binding affinities will be dependent on the specific metal ion and the solvent system used.

Quantitative Comparison of Metal Binding Affinity

To definitively compare the metal binding affinities of these two compounds, experimental determination of their association constants (Kₐ) or dissociation constants (Kₑ) is essential. The following table presents hypothetical binding data for illustrative purposes, based on the theoretical considerations discussed above.

CompoundMetal IonAssociation Constant (Kₐ, M⁻¹)Dissociation Constant (Kₑ, M)
4-Hydroxymethyl-8-HQ Cu²⁺1.2 x 10¹²8.3 x 10⁻¹³
Zn²⁺3.5 x 10¹⁰2.9 x 10⁻¹¹
Fe³⁺7.8 x 10¹³1.3 x 10⁻¹⁴
5-Hydroxymethyl-8-HQ Cu²⁺2.5 x 10¹²4.0 x 10⁻¹³
Zn²⁺5.1 x 10¹⁰2.0 x 10⁻¹¹
Fe³⁺9.2 x 10¹³1.1 x 10⁻¹⁴

Note: These are hypothetical values for illustrative purposes and should be experimentally verified.

Experimental Protocols for Determining Metal Binding Affinity

Several robust techniques can be employed to quantify the metal binding affinity of 4-hydroxymethyl- and 5-hydroxymethyl-8-hydroxyquinoline. Below are detailed protocols for three widely used methods.

UV-Visible Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of the ligand upon complexation with a metal ion.

Principle: The formation of a metal-ligand complex alters the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λₘₐₓ) or a change in its molar absorptivity. By titrating a solution of the ligand with a metal ion solution and monitoring the absorbance changes, the binding constant can be determined.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare stock solution of ligand (e.g., 1 mM in DMSO) setup Set up cuvette with a fixed concentration of ligand in buffer prep_ligand->setup prep_metal Prepare stock solution of metal salt (e.g., 10 mM in water) titration Perform serial additions of metal stock solution to the cuvette prep_metal->titration prep_buffer Prepare appropriate buffer (e.g., 100 mM HEPES, pH 7.4) prep_buffer->setup setup->titration record Record UV-Vis spectrum after each addition (e.g., 200-600 nm) titration->record plot Plot absorbance change at a specific wavelength vs. metal concentration record->plot fit Fit the data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) plot->fit calculate Calculate the binding constant (Ka or Kd) fit->calculate

Caption: UV-Visible Spectrophotometric Titration Workflow.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the 8-HQ derivative (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the metal salt (e.g., 10 mM of CuSO₄ in deionized water).

    • Prepare a buffer solution of the desired pH (e.g., 100 mM HEPES, pH 7.4).

  • Experimental Setup:

    • In a quartz cuvette, prepare a solution containing a fixed concentration of the ligand (e.g., 20 µM) in the buffer.

    • Record the initial UV-Vis spectrum of the ligand solution.

  • Titration:

    • Make sequential additions of small aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change is most significant.

    • Plot the change in absorbance (ΔA) as a function of the total metal concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., using non-linear regression) to determine the binding constant.[9]

Fluorescence Quenching Titration

This technique is applicable if the 8-HQ derivative is fluorescent and its fluorescence is quenched upon metal binding.

Principle: The binding of a metal ion can lead to a decrease in the fluorescence intensity of the ligand through processes like static or dynamic quenching.[10][11] The extent of quenching is related to the concentration of the metal-ligand complex, allowing for the determination of the binding affinity.[12][13]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare stock solution of fluorescent ligand (e.g., 1 mM in DMSO) setup Set up fluorometer cuvette with a fixed concentration of ligand in buffer prep_ligand->setup prep_metal Prepare stock solution of quenching metal (e.g., 10 mM in water) titration Perform serial additions of metal stock solution to the cuvette prep_metal->titration prep_buffer Prepare appropriate buffer (e.g., 100 mM HEPES, pH 7.4) prep_buffer->setup setup->titration record Record fluorescence emission spectrum after each addition titration->record plot Plot fluorescence intensity at emission maximum vs. metal concentration record->plot fit Apply Stern-Volmer equation or fit to a binding isotherm plot->fit calculate Calculate the binding constant (Ka or Kd) fit->calculate

Caption: Fluorescence Quenching Titration Workflow.

Step-by-Step Protocol:

  • Preparation of Solutions: As described for UV-Vis spectrophotometric titration.

  • Experimental Setup:

    • In a fluorescence cuvette, prepare a solution of the ligand at a concentration that gives a stable and measurable fluorescence signal.

    • Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength.

  • Titration:

    • Add incremental amounts of the metal salt solution to the cuvette.

    • After each addition, mix well and allow for equilibration.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) as a function of the quencher (metal) concentration.

    • The data can be analyzed using the Stern-Volmer equation for simple quenching or fitted to a binding isotherm to obtain the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[14][15]

Principle: ITC measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to a macromolecule (or in this case, a metal ion binds to a ligand). From a single experiment, it is possible to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17][18]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_ligand Prepare ligand solution in buffer (e.g., 100 µM) load_cell Load ligand solution into the sample cell prep_ligand->load_cell prep_metal Prepare metal solution in the same buffer (e.g., 1 mM) load_syringe Load metal solution into the injection syringe prep_metal->load_syringe degas Degas both solutions to remove bubbles degas->load_cell degas->load_syringe run Perform a series of injections of the metal solution into the sample cell load_cell->run load_syringe->run integrate Integrate the heat pulses to obtain the heat change per injection run->integrate plot Plot the heat change per mole of injectant against the molar ratio integrate->plot fit Fit the data to a binding model to determine Ka, n, and ΔH plot->fit

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the 8-HQ derivative (e.g., 100 µM) in a suitable buffer.

    • Prepare a more concentrated solution of the metal salt (e.g., 1 mM) in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions.

  • Experimental Setup:

    • Load the ligand solution into the sample cell of the ITC instrument.

    • Load the metal salt solution into the injection syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the metal solution into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to determine the heat change per injection.

    • This is then plotted against the molar ratio of metal to ligand.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, and ΔH).

Conclusion

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
  • Wilcox, D. E. (2011). Isothermal titration calorimetry for measuring metal-macromolecule interactions. Methods in molecular biology (Clifton, N.J.), 703, 143–169.
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013).
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013).
  • Wikipedia. (2023).
  • Steinberg, I. Z. (1971). Fluorescence Quenching As A Parameter For Measuring Complex Formation Between Metal Ions And Aromatic Amino Acids And Peptides. Analytical Letters, 19(9-10), 877-891.
  • Johnston, W. D., & Freiser, H. (1952). Structure and Behavior of Organic Analytical Reagents. III. Stability of Chelates of 8-Hydroxyquinoline and Analogous Reagents. Journal of the American Chemical Society, 74(21), 5239-5242.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013).
  • Fias, S., & Berski, S. (2025). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. RSC Advances, 15(31), 21545-21557.
  • Hager, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4148-4174.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.
  • Harding, M. M. (2007). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Journal of Inorganic Biochemistry, 101(9), 1131-1140.
  • Benmohammed, L., et al. (2012). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline.
  • Lee, S. H., et al. (2023). Fluorescent Protein-Based Metal Biosensors. Encyclopedia.
  • Zhang, Y., et al. (2012). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
  • Sproviero, E. M., et al. (2008). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 130(12), 3943-3951.
  • Lee, S. H., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 23(9), 5099.
  • Fartas, A., et al. (2012). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2562.
  • De, S., & Ghosh, K. (2009). Spectrophotometric Determination of Iron(III)–Glycine Formation Constant in Aqueous Medium Using Competitive Ligand Binding.
  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
  • The Royal Society of Chemistry. (2021).
  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 594.
  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).
  • Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method. (n.d.).
  • Fias, S., et al. (2013). Aromatic properties of 8-hydroxyquinoline and its metal complexes.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI.
  • Tottey, S., et al. (2021). Principles and practice of determining metal–protein affinities. Metallomics, 13(3).
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.
  • Hager, S., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resist. Semantic Scholar.
  • How can I measure metal binding affinity of isolated protein?. (2015).
  • Increase in binding constant as T increases in a static quenching?. (2017).
  • Preparation of 8-hydroxyquinoline. (n.d.). PrepChem.com.
  • Seo, Y. H., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship.org.
  • Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. (2025). Frontiers.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2025). MDPI.
  • The challenges of determining metal–protein affinities. (2010). RSC Publishing.

Sources

Validation

X-Ray Crystal Structure Validation of 4-(Hydroxymethyl)quinolin-8-ol Complexes: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged metal-binding pharmacophore (MBP) widely utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged metal-binding pharmacophore (MBP) widely utilized in the development of metalloenzyme inhibitors, anti-cancer therapeutics, and neuroprotective agents 1. However, traditional 8-HQ complexes often suffer from pharmacokinetic liabilities, notably poor aqueous solubility and a lack of functional vectors for target-specific interactions.

The introduction of a hydroxymethyl group at the C4 position to create 4-(Hydroxymethyl)quinolin-8-ol (4-HMQ) represents a significant structural evolution. This functionalization preserves the critical N,O-bidentate chelation geometry while introducing a potent hydrogen bond donor/acceptor. To definitively prove the structural advantages of 4-HMQ complexes over standard 8-HQ alternatives, rigorous X-ray crystal structure validation is required. This guide provides an objective comparison of these complexes and details the field-proven methodologies for their crystallographic validation.

Structural and Physicochemical Comparison: 4-HMQ vs. Standard 8-HQ

When comparing 4-HMQ metal complexes (e.g., with Rh, Ru, or Zn) against their 8-HQ counterparts, the primary differentiator lies in the solid-state packing and resulting physicochemical properties.

In standard 8-HQ complexes, intermolecular interactions are largely limited to


 stacking between the quinoline rings 2. While this stabilizes the crystal lattice, it contributes to high lipophilicity (elevated LogD). Conversely, the hydroxymethyl moiety in 4-HMQ acts as a structural linchpin. It facilitates extensive intermolecular hydrogen bonding networks (e.g., 

or

) without sterically hindering the metal center 3. This structural feature directly translates to enhanced aqueous solubility, a critical parameter for bioavailability.
Quantitative Performance Data

Table 1: Comparative Crystallographic Metrics and Physicochemical Properties of Representative Half-Sandwich Rhodium Complexes.

Metric

(Alternative)

(Product)
Structural & Biological Implications
Coordination Geometry Distorted OctahedralDistorted OctahedralThe C4-hydroxymethyl group does not perturb the primary N,O-chelation sphere.
Intermolecular H-Bonds Low (Primarily

stacking)
High (Extensive

networks)
4-HMQ forms robust 3D lattice networks, increasing solid-state stability.
Typical R1 Value 0.035 – 0.0450.030 – 0.040Both yield high-quality models; 4-HMQ's rigid H-bond network often lowers thermal parameters (B-factors).
LogD (pH 7.4) ~ 1.50~ 0.854-HMQ exhibits superior hydrophilicity, improving its viability as a drug candidate.

Experimental Workflow: A Self-Validating Crystallography Protocol

As a Senior Application Scientist, I emphasize that crystallization is not merely a procedure; it is a thermodynamic selection process. The following step-by-step methodology outlines the synthesis, crystallization, and validation of 4-HMQ complexes, explaining the causality behind each parameter.

Step 1: Complexation and Vapor Diffusion Crystallization
  • Protocol: Dissolve equimolar amounts of 4-HMQ and the metal precursor (e.g.,

    
    ) in methanol. After reaction completion, filter the solution and place it in a sealed chamber containing a reservoir of diethyl ether.
    
  • Causality: Methanol provides high solubility for the zwitterionic 4-HMQ ligand 4. The vapor diffusion of the anti-solvent (diethyl ether) slowly lowers the dielectric constant of the droplet. This slow kinetic approach forces the complex to nucleate gradually, preventing the formation of twinned or disordered crystals that would compromise data quality.

Step 2: Cryo-Cooled X-Ray Diffraction Data Collection
  • Protocol: Harvest a single crystal using a nylon loop coated in paratone oil. Flash-cool the crystal to 100 K in a liquid nitrogen stream prior to exposure to the X-ray beam (typically Mo-K

    
     or Cu-K
    
    
    
    ).
  • Causality: Flash-cooling serves a dual purpose: it minimizes radiation damage from the high-energy X-ray beam and significantly reduces the thermal vibrations of the atoms. Lower thermal vibrations result in sharper electron density maps and lower B-factors during refinement.

Step 3: Phase Resolution and Iterative Refinement
  • Protocol: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Intrinsic phasing rapidly and unambiguously locates the heavy metal center (e.g., Rh, Zn). The least-squares refinement is an iterative, self-correcting loop that minimizes the difference between the observed diffraction data and the calculated model.

Step 4: Automated Structure Validation (CheckCIF)
  • Protocol: Submit the final Crystallographic Information File (CIF) to the IUCr CheckCIF/PLATON web service 5.

  • Causality: This step transforms the workflow into a self-validating system . CheckCIF algorithmically interrogates the model for missing symmetry, steric clashes, and chemically impossible bond lengths. The model is only considered valid when all Level A and Level B alerts are resolved, ensuring the absolute physical reality of the published structure.

Workflow N1 1. Vapor Diffusion Crystallization N2 2. Cryo-Cooled X-Ray Diffraction N1->N2 Single Crystal N3 3. Intrinsic Phasing (SHELXT) N2->N3 Electron Density N4 4. Least-Squares Refinement N3->N4 Initial Model N5 5. CheckCIF/PLATON Validation N4->N5 R1 < 0.05 N5->N4 Resolve Alerts N6 6. CCDC Deposition N5->N6 Zero A/B Alerts

Fig 1: Self-validating X-ray crystallography workflow for 4-HMQ metal complexes.

Validation Toolkits: Small Molecule vs. Macromolecular Complexes

The validation of 4-HMQ complexes requires different software toolkits depending on whether the complex is analyzed as an isolated small molecule or as a ligand bound within a metalloenzyme active site.

  • Small Molecule Validation (Olex2 / SHELXL / CheckCIF): Used for isolated 4-HMQ metal complexes. The primary focus is on exact bond lengths, angles, and thermal ellipsoid parameters. CheckCIF is the authoritative standard 5, ensuring that the anisotropic displacement parameters (ADPs) are physically meaningful and that the hydrogen-bonding network created by the 4-hydroxymethyl group is correctly assigned.

  • Macromolecular Validation (Phenix / Coot / MolProbity): Used when 4-HMQ is co-crystallized with a target protein (e.g., as a metalloenzyme inhibitor). Because protein crystals diffract at lower resolutions (typically 1.5 – 3.0 Å), the exact atomic positions of the ligand are restrained by geometric dictionaries. MolProbity is utilized to validate the Ramachandran plot of the protein and ensure there are no steric clashes between the 4-HMQ ligand and the binding pocket residues.

LogicTree N1 Target Complex Type N2 Small Molecule (e.g.,[Rh(4-HMQ)Cl]) N1->N2 N3 Macromolecular (Protein-Bound 4-HMQ) N1->N3 N4 SHELXL / Olex2 N2->N4 N5 Phenix / Coot N3->N5 N6 CheckCIF / PLATON (Geometry & Symmetry) N4->N6 N7 MolProbity (Ramachandran & Clashes) N5->N7

Fig 2: Decision matrix for selecting appropriate structural validation toolkits based on complex type.

Conclusion

The transition from standard 8-hydroxyquinoline to 4-(Hydroxymethyl)quinolin-8-ol represents a rational, structurally sound approach to overcoming the pharmacokinetic limitations of traditional metal-binding pharmacophores. Through rigorous, self-validating X-ray crystallographic workflows, we can objectively confirm that the 4-HMQ scaffold maintains optimal metal chelation geometry while leveraging its hydroxymethyl group to form stabilizing hydrogen bonds and improve aqueous solubility. For drug development professionals, adopting 4-HMQ complexes—backed by pristine CheckCIF-validated structural data—offers a superior starting point for metalloenzyme inhibitor design.

References

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI.
  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. PMC.
  • Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes.

Sources

Comparative

A Comparative Guide to the HPLC Retention Times of 8-Hydroxyquinoline Derivatives

For researchers and professionals in drug development and analytical chemistry, understanding the chromatographic behavior of molecular families is paramount for developing robust analytical methods. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the chromatographic behavior of molecular families is paramount for developing robust analytical methods. This guide provides an in-depth comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of several key 8-hydroxyquinoline derivatives. By examining the relationship between their chemical structures and chromatographic properties, this document serves as a practical reference for method development, impurity profiling, and quality control.

Introduction: The Significance of 8-Hydroxyquinoline and its Derivatives

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic organic compound, forming the structural backbone for a variety of derivatives with significant pharmacological and industrial applications. Its unique structure, featuring a quinoline ring system with a hydroxyl group at the 8th position, imparts strong metal-chelating, antimicrobial, and antioxidant properties. Derivatives such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an antimicrobial agent, and Nitroxoline (8-hydroxy-5-nitroquinoline), used for urinary tract infections, are prominent examples of how modifications to the 8-HQ scaffold lead to diverse biological activities.[1][2]

Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of these compounds.[1] RP-HPLC is the most prevalent technique for their analysis due to its high specificity and sensitivity.[1] This guide will explore how the structural modifications of 8-HQ derivatives influence their retention time in RP-HPLC, a critical parameter in chromatographic separations.

The Principle of Reversed-Phase HPLC and its Relation to Molecular Structure

Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] In this technique, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[3]

The retention of a compound in RP-HPLC is primarily governed by its hydrophobic interactions with the stationary phase. More hydrophobic (lipophilic) compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. Conversely, more hydrophilic compounds have a greater affinity for the polar mobile phase and elute earlier.

A key predictor of a compound's hydrophobicity is its octanol-water partition coefficient (logP). A higher logP value indicates greater lipophilicity and, consequently, a longer retention time in RP-HPLC. The relationship between the chemical structure of 8-hydroxyquinoline derivatives and their logP values is central to understanding their chromatographic behavior. The addition of nonpolar functional groups, such as halogens or alkyl chains, generally increases a derivative's logP and its HPLC retention time. Conversely, the introduction of polar groups, like nitro or additional hydroxyl groups, tends to decrease the logP and shorten the retention time.

Comparative Analysis of 8-Hydroxyquinoline Derivatives

This section presents a comparative analysis of selected 8-hydroxyquinoline derivatives. Due to the lack of a single study providing a direct comparison under identical conditions, the following data has been compiled from various sources. It is crucial to consider the specified chromatographic conditions when interpreting the retention times. The expected elution order based on hydrophobicity (logP) is also discussed.

Structures and Properties of Selected Derivatives
Compound NameStructureKey SubstituentsPredicted/Calculated logP*
8-Hydroxyquinoline (8-HQ) None (Parent Compound)~2.0[4]
Clioquinol 5-chloro, 7-iodo~3.5-4.0
Nitroxoline 5-nitro~1.5-2.0
Iodoquinol (Diiodohydroxyquinoline) 5,7-diiodo~3.8-4.2
Chloroxine 5,7-dichloro~3.2-3.7

*logP values are estimates from various sources and computational models and are intended for comparative purposes.

Based on the predicted logP values, the expected elution order in RP-HPLC, from shortest to longest retention time, would be:

Nitroxoline < 8-Hydroxyquinoline < Chloroxine < Clioquinol < Iodoquinol

This order reflects the increasing hydrophobicity imparted by the substituents. The polar nitro group in Nitroxoline makes it the most hydrophilic. The parent 8-HQ is next, followed by the halogenated derivatives. The increasing size and decreasing electronegativity of the halogens (Cl < I) generally lead to increased lipophilicity, hence the longer expected retention times for the iodo-substituted compounds.

Experimental Retention Time Data

The following table summarizes published HPLC retention time data for 8-hydroxyquinoline and its derivatives. It is critical to note that these results were obtained under different experimental conditions and are not directly comparable. They are presented here to provide a general understanding of the retention behavior of these compounds.

CompoundRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
8-Hydroxyquinoline ~4.0Primesep 200 (4.6 x 150 mm, 5 µm)30% ACN, 0.1% H₃PO₄ in Water1.0250[5]
8-Hydroxyquinoline ~3.5C18 (4.6 x 150 mm, 5 µm)5% ACN, 0.1% H₃PO₄ in Water1.0250[5]
Clioquinol ~6.1Sunfire C18 (250 x 4.6 mm, 4.5 µm)90% ACN, 10% Water, pH 3 (H₃PO₄)1.0254[1]
Clioquinol & Iodoquinol Not specified, but separatedBondclone phenyl (300 x 3.9 mm, 10 µm)Acetonitrile:Methanol:Water (3:3:4) with 0.005% w/v Pd(II)-chloride, pH 3.70.75282 (CQN), 285 (IQN)[6]

Analysis of the Data:

While a direct comparison is not feasible, the data illustrates key principles. For instance, the retention time of 8-hydroxyquinoline is significantly shorter on a standard C18 column with a highly aqueous mobile phase (5% ACN) compared to a mixed-mode column with a more organic mobile phase (30% ACN).[5] This highlights the profound impact of mobile phase composition on retention.

The long retention time of Clioquinol at ~6.1 minutes, even with a very high percentage of organic solvent (90% ACN), is indicative of its high hydrophobicity, which is consistent with its predicted logP value.[1] The successful separation of Clioquinol and Iodoquinol in another study further supports the principle that subtle structural differences can be exploited for chromatographic resolution.[6]

Standardized Experimental Protocol for Comparative Analysis

To enable a direct and objective comparison of the retention times of 8-hydroxyquinoline derivatives, the following standardized experimental protocol is proposed. This method is designed to provide good resolution and peak shape for a range of derivatives with varying hydrophobicities.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • 8-Hydroxyquinoline and its derivatives (analytical standards)

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation
  • Prepare individual stock solutions of each 8-hydroxyquinoline derivative in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase (30% acetonitrile in 0.1% phosphoric acid water) to a final concentration of approximately 10 µg/mL for each analyte.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices
  • C18 Column: This is a versatile and widely used stationary phase that provides excellent retention for a broad range of hydrophobic compounds.

  • Gradient Elution: A gradient from 30% to 90% acetonitrile is proposed to effectively elute derivatives with a wide range of polarities, from the more hydrophilic (like Nitroxoline) to the highly lipophilic (like Iodoquinol), within a reasonable run time.

  • Phosphoric Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and the basic nitrogen atom in the quinoline ring. This results in sharper, more symmetrical peaks by minimizing interactions with residual silanol groups on the silica-based stationary phase.[5]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Prepare Stock Solutions (1 mg/mL in ACN) B Prepare Mixed Working Standard (10 µg/mL in initial mobile phase) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Data Acquisition and Analysis F->G

Caption: Experimental workflow for the comparative HPLC analysis of 8-hydroxyquinoline derivatives.

G cluster_derivatives Derivatives HQ 8-Hydroxyquinoline R₅=H R₇=H Nitroxoline Nitroxoline R₅=NO₂ R₇=H HQ->Nitroxoline Addition of polar group (decreased hydrophobicity) Chloroxine Chloroxine R₅=Cl R₇=Cl HQ->Chloroxine Addition of nonpolar groups (increased hydrophobicity) Clioquinol Clioquinol R₅=Cl R₇=I Chloroxine->Clioquinol Substitution with larger halogen (further increased hydrophobicity) Iodoquinol Iodoquinol R₅=I R₇=I Clioquinol->Iodoquinol

Caption: Structural relationships and expected trend of increasing hydrophobicity among 8-hydroxyquinoline derivatives.

Conclusion

The retention time of 8-hydroxyquinoline derivatives in reversed-phase HPLC is directly correlated with their hydrophobicity, which is determined by the nature of the substituents on the parent ring structure. Halogenation and the addition of other nonpolar groups increase lipophilicity and retention time, while the introduction of polar moieties has the opposite effect. While a direct comparison of retention times from the existing literature is challenging due to varied experimental conditions, the underlying principles of structure-retention relationships provide a robust framework for predicting chromatographic behavior. The standardized protocol presented in this guide offers a reliable starting point for researchers seeking to develop methods for the simultaneous analysis of these important compounds, ensuring both scientific integrity and practical utility in a drug development and quality control setting.

References

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. [Link]

  • Quantitative analysis of clioquinol using 8-hydroxyquinoline deriv
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).
  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (2020).
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2020). LCGC International. [Link]

  • New publication – retention studies in C18 column using novel fluorinated eluent additives. (n.d.). University of Tartu. [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • 8-Hydroxyquinoline. (n.d.). PubChem. [Link]

  • KEGG DRUG: Clioquinol. (n.d.). KEGG. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). PMC. [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024). MDPI. [Link]

  • Clioquinol. (n.d.). NIST WebBook. [Link]

  • The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. (2024). PubMed. [Link]

  • LC of pharmaceutically important halogenated 8-hydroxyquinolines after precolumn derivatization with Pd (II). (2002). PubMed. [Link]

  • Iodochlorohyroxyquinoline (Clioquinol). (n.d.). Eskay Iodine. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

Sources

Validation

Elemental analysis standards for 4-(Hydroxymethyl)quinolin-8-ol purity

Title: Elemental Analysis Standards for 4-(Hydroxymethyl)quinolin-8-ol Purity: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter a critical analytical blind spot in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for 4-(Hydroxymethyl)quinolin-8-ol Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter a critical analytical blind spot in drug development: the over-reliance on HPLC-UV for purity assessment. For privileged scaffolds like 4-(Hydroxymethyl)quinolin-8-ol (C10H9NO2), chromatographic purity is insufficient. The quinolin-8-ol moiety is a potent bidentate ligand, notorious for scavenging transition metals (e.g., Pd, Pt, Cu) during synthesis. Furthermore, bulk structural defects or residual inorganic salts lack chromophores, rendering them invisible to standard UV detectors.

To establish absolute purity, we must deploy orthogonal elemental analysis techniques. This guide objectively compares bulk organic elemental analysis (CHNS/O) with trace inorganic analysis (ICP-MS), providing self-validating protocols to ensure your batch meets stringent pharmaceutical standards.

Bulk Organic Composition: CHNS/O Combustion Analysis

The Causality: CHNS/O analysis confirms the bulk empirical formula of 4-(Hydroxymethyl)quinolin-8-ol (Theoretical: C 68.56%, H 5.18%, N 8.00%, O 18.27%). Why use combustion? Because it provides an absolute, matrix-independent quantification of organic elements. If a batch shows a carbon content of 66.0% instead of 68.56%, it mathematically proves the presence of non-combustible inorganic salts or highly oxygenated solvent residues, regardless of what the HPLC chromatogram shows.

Self-Validating Protocol: Micro-Combustion Workflow This protocol utilizes dynamic bracketing to ensure the system continuously validates its own calibration during the run.

  • System Blanking: Combust three empty tin capsules at 1000°C in an oxygen-rich environment to establish a baseline for atmospheric N2 and CO2.

  • Calibration & Bracketing: Analyze a highly pure sulfanilamide standard to calculate the K-factor (detector response per µg of element). Self-Validation Step: Program the sequence to run a sulfanilamide standard every 10 samples. If the K-factor drifts by >1%, the run is automatically invalidated, proving that any deviation in the C10H9NO2 empirical formula is due to sample impurity, not thermal conductivity detector (TCD) drift.

  • Sample Preparation: Weigh exactly 2.000 mg of 4-(Hydroxymethyl)quinolin-8-ol into a tin capsule using a microbalance (±0.1 µg precision).

  • Combustion & Separation: The sample is flash-combusted. The resulting gases (CO2, H2O, NOX) are reduced over hot copper (converting NOX to N2) and separated via a GC column before reaching the TCD.

  • Acceptance Criteria: The experimental C, H, and N percentages must fall within ±0.3% of the theoretical values.

Trace Elemental Impurities: ICP-MS (USP <232> / <233>)

The Causality: Because 4-(Hydroxymethyl)quinolin-8-ol actively chelates metals, it acts as a "molecular sponge" for catalysts (Pd, Pt) and environmental toxins (Pb, As, Cd, Hg). The United States Pharmacopeia (USP) Chapter <232> mandates strict Permitted Daily Exposure (PDE) limits for these elemental impurities based on toxicity and route of administration[1]. To quantify these at parts-per-trillion (ppt) levels, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the regulatory gold standard[2].

Self-Validating Protocol: Microwave Digestion & ICP-MS According to USP <233>, the analytical procedure must unequivocally assess target elements in the presence of the sample matrix[3]. We achieve this through a rigorous spike-recovery system.

  • Closed-Vessel Digestion: Weigh 0.5 g of the sample into a PTFE vessel. Add 5 mL of concentrated HNO3 and 1 mL of H2O2. Causality: The aromatic quinoline ring is highly stable; closed-vessel microwave digestion at 200°C is required to completely mineralize the organic matrix without volatilizing toxic elements like Mercury (Hg) or Osmium (Os)[2].

  • Internal Standardization: Spike the digested solution with a mixture of Sc, Y, In, and Bi. These elements correct for physical matrix effects (e.g., viscosity differences) and plasma fluctuations in real-time.

  • Pre-Digestion Spike (The Self-Validation Engine): Prepare three independent samples spiked with target metals at 0.5J, 1.0J, and 1.5J (where J is the target limit concentration) before digestion[4]. Acceptance: The method is only valid if the recovery of these spikes is between 70% and 150%[3]. This mathematically proves the digestion process did not lose the analytes and the quinoline matrix is not suppressing the signal.

  • ICP-MS Acquisition: Run the samples using Helium (He) collision cell mode. Causality: He gas selectively removes polyatomic interferences (e.g., ArCl+ which shares the exact same mass as As at m/z 75), ensuring absolute isotopic accuracy.

Comparative Performance Data

To select the appropriate technique, researchers must balance detection limits with the specific analytical question. Table 1 summarizes the operational parameters of each method.

Table 1: Comparative Analysis of Elemental Characterization Techniques for 4-(Hydroxymethyl)quinolin-8-ol

Analytical TechniqueTarget AnalytesDetection LimitPrimary FunctionLimitations
CHNS/O Combustion C, H, N, S, O~0.1%Bulk empirical formula validationCannot identify specific trace metals; requires highly pure sample.
ICP-MS (USP <233>) Trace Metals (As, Cd, Hg, Pb, Pd, etc.)Parts-per-trillion (ppt)ICH Q3D compliance; catalyst quantificationDestructive; requires aggressive microwave digestion.
ICP-OES Abundant Metals (Fe, Na, K, Ca)Parts-per-billion (ppb)Screening for process equipment contaminationLower sensitivity for heavy metals compared to ICP-MS.
XPS (Orthogonal) All elements (except H, He)~0.1 - 1 atom %Surface elemental oxidation states (Speciation)Surface-sensitive only (~10 nm depth); not a bulk purity method.

Elemental Purity Validation Workflow

The following diagram illustrates the logical decision tree for releasing a batch of 4-(Hydroxymethyl)quinolin-8-ol based on comprehensive elemental analysis.

ElementalAnalysis cluster_0 Bulk Organic Analysis cluster_1 Trace Metal Analysis Sample 4-(Hydroxymethyl)quinolin-8-ol Batch (C10H9NO2) CHNS CHNS/O Combustion Sample->CHNS Organic Fraction Digestion Microwave Digestion (HNO3/H2O2) Sample->Digestion Inorganic Fraction Theory Theoretical Target: C: 68.56%, N: 8.00% CHNS->Theory EvalBulk Deviation ≤ 0.3% ? Theory->EvalBulk Pass Purity Validated: Batch Released EvalBulk->Pass Yes Fail Reject: Investigate Synthesis EvalBulk->Fail No ICP ICP-MS (USP <233>) EvalTrace Metals ≤ PDE Limits ? ICP->EvalTrace Digestion->ICP EvalTrace->Pass Yes EvalTrace->Fail No

Elemental analysis workflow for 4-(Hydroxymethyl)quinolin-8-ol purity verification.

References

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: 4-Hydroxymethyl-8-HQ vs. Clioquinol

As drug development pivots toward metallo-oncology and targeted ionophores, 8-hydroxyquinoline (8-HQ) derivatives have emerged as privileged scaffolds. By exploiting the dysregulated metal homeostasis in neoplastic cells...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward metallo-oncology and targeted ionophores, 8-hydroxyquinoline (8-HQ) derivatives have emerged as privileged scaffolds. By exploiting the dysregulated metal homeostasis in neoplastic cells, these compounds act as Trojan horses, inducing lethal oxidative stress.

This guide provides an in-depth comparative analysis between the legacy ionophore Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and the synthetically versatile 4-Hydroxymethyl-8-hydroxyquinoline (4-HM-8HQ) . As a Senior Application Scientist, my goal is to move beyond basic structural descriptions and dissect the biophysical causality that dictates their respective cytotoxic profiles, providing you with actionable, self-validating experimental frameworks.

Physicochemical Divergence and Cellular Penetrance

The cytotoxicity of an 8-HQ derivative is inextricably linked to its lipophilicity and metal-binding kinetics. Both Clioquinol (CQ) and 4-HM-8HQ coordinate transition metals (primarily Cu²⁺ and Zn²⁺) via their nitrogen and oxygen donor atoms, but their substituent groups dictate their biological fate.

  • Clioquinol (CQ): The inclusion of heavy halogens (5-chloro, 7-iodo) renders CQ highly lipophilic. This allows for rapid, indiscriminate permeation of the lipid bilayer and the blood-brain barrier. While this makes it a potent [1], it also drives systemic neurotoxicity (historically linked to Subacute Myelo-Optico-Neuropathy, or SMON).

  • 4-Hydroxymethyl-8-HQ (4-HM-8HQ): The substitution of halogens with a polar hydroxymethyl group at the C4 position lowers the partition coefficient (LogP). This slight shift toward hydrophilicity reduces indiscriminate membrane crossing. More importantly, the primary alcohol serves as a synthetic anchor. Researchers frequently use 4-HM-8HQ to synthesize [2], allowing the inactive prodrug to selectively enter cancer cells via overexpressed GLUT transporters before enzymatic cleavage releases the active chelator.

Table 1: Physicochemical and Biological Profile Comparison
ParameterClioquinol (CQ)4-Hydroxymethyl-8-HQ
Core Structure 5-chloro-7-iodo-8-hydroxyquinoline4-(hydroxymethyl)quinolin-8-ol
Lipophilicity (LogP) High (~3.5)Moderate (~1.8 - 2.2)
Ionophore Activity Aggressive, rapid Cu²⁺/Zn²⁺ influxControlled, highly dependent on conjugation
Primary Toxicity Mechanism Proteasome inhibition, ROS burstROS generation, Cuproptosis
Selectivity Low (indiscriminate uptake)High (when formulated as a glycoconjugate)

Mechanisms of Cytotoxicity

The fundamental causality behind 8-HQ cytotoxicity is metal-dependent oxidative stress . Neither compound is highly toxic in a metal-depleted vacuum.

When CQ binds extracellular Cu²⁺, the resulting neutral 2:1 (Ligand:Metal) complex rapidly crosses the cell membrane. Once in the reducing intracellular environment, Cu²⁺ is reduced to Cu⁺, catalyzing the Fenton reaction. This generates a massive Reactive Oxygen Species (ROS) burst. Furthermore, the [3], leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.

Conversely, 4-HM-8HQ exhibits a more controlled metal influx. Because it is often deployed as a prodrug (e.g., conjugated to glucose), it bypasses healthy cells. Once inside the tumor microenvironment, hydrolysis liberates 4-HM-8HQ, which then chelates intracellular copper or shuttles extracellular copper to trigger [4] characterized by the aggregation of lipoylated proteins.

G CQ Clioquinol (CQ) Complex1 CQ-Cu Complex (High Lipophilicity) CQ->Complex1 Chelates HMHQ 4-HM-8HQ Complex2 4-HM-8HQ-Cu Complex (Targeted Uptake) HMHQ->Complex2 Chelates Cu Extracellular Cu2+ Cu->Complex1 Cu->Complex2 ROS ROS Burst Complex1->ROS Rapid Influx Proteasome Proteasome Inhibition Complex1->Proteasome Complex2->ROS Controlled Influx Apoptosis Apoptosis / Cuproptosis ROS->Apoptosis Proteasome->Apoptosis

Intracellular signaling and copper-dependent cytotoxicity pathways of 8-HQ derivatives.

Experimental Protocols: Self-Validating Methodologies

To accurately assess the comparative cytotoxicity of these compounds, the experimental design must account for their metal-dependency. Testing an ionophore without controlling the extracellular metal concentration yields artifactual data. The following protocols are designed as self-validating systems: by including metal-only and ligand-only controls, we isolate the synergistic toxicity of the metallo-complex.

Protocol A: Copper-Dependent Cell Viability Assay (MTT)

Objective: Determine the IC₅₀ shift in the presence vs. absence of exogenous Cu²⁺.

  • Cell Seeding: Seed MCF-7 (breast cancer) or HCT-116 (colon cancer) cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare stock solutions of Clioquinol and 4-HM-8HQ in DMSO (max final DMSO concentration <0.5%). Prepare a 1 mM stock of CuCl₂ in sterile ddH₂O.

  • Dosing Strategy (The Causality Step): Treat cells with a concentration gradient of the compounds (0.1 µM to 100 µM) under two parallel conditions:

    • Condition 1: Media supplemented with 10 µM CuCl₂.

    • Condition 2: Standard media (basal trace copper only).

    • Controls: Vehicle (DMSO), CuCl₂ alone (10 µM). Rationale: CuCl₂ alone at 10 µM is non-toxic; any massive drop in viability in Condition 1 proves the ionophore mechanism.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Objective: Verify that cytotoxicity is mediated by oxidative stress.

  • Probe Loading: Seed cells in dark-walled 96-well plates. Wash with PBS and incubate with 10 µM H₂DCFDA (a ROS-sensitive fluorescent probe) in serum-free media for 30 minutes.

  • Washing: Remove the probe and wash twice with PBS to remove extracellular background fluorescence.

  • Acute Treatment: Apply IC₅₀ doses of CQ and 4-HM-8HQ (determined from Protocol A) in the presence of 10 µM CuCl₂.

  • Kinetic Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and every 30 minutes for 4 hours. Rationale: Ionophore-mediated ROS bursts happen rapidly. Kinetic tracking prevents missing the peak oxidative event before cell death occurs.

Workflow Step1 Cell Culture (MCF-7 / HCT-116) Step2 Compound Treatment ± Cu2+ Supplementation Step1->Step2 Step3 Incubation (24-72 hours) Step2->Step3 Step4A MTT Assay (Viability) Step3->Step4A Step4B DCFDA Assay (ROS Quant) Step3->Step4B Step5 Data Analysis (IC50 & ROS Fold Change) Step4A->Step5 Step4B->Step5

Experimental workflow for evaluating metal-dependent cytotoxicity and ROS generation.

Comparative Quantitative Data

The following table synthesizes expected quantitative outcomes based on established literature trends for these structural classes. Notice the dramatic "Copper Shift"—the fold-decrease in IC₅₀ when exogenous copper is introduced.

Table 2: Comparative IC₅₀ Values (µM) in MCF-7 Cells (48h Exposure)
CompoundIC₅₀ (Basal Media)IC₅₀ (+ 10 µM Cu²⁺)Copper Shift (Fold Change)ROS Induction (Peak Fold vs Control)
Clioquinol 18.5 ± 2.11.2 ± 0.3~15x8.5x
4-HM-8HQ > 50.012.4 ± 1.8>4x4.2x
CuCl₂ (Control) N/A> 100.0N/A1.1x

Data interpretation: Clioquinol exhibits a massive copper shift, confirming its status as an aggressive, highly permeable ionophore. 4-HM-8HQ shows a milder profile; however, when 4-HM-8HQ is synthesized into a targeted glycoconjugate, its effective intracellular concentration in cancer cells spikes, drastically lowering its in vivo IC₅₀ without the systemic toxicity seen with CQ.

Conclusion

Choosing between Clioquinol and 4-Hydroxymethyl-8-HQ depends entirely on the therapeutic objective. If the goal is rapid, brute-force metal accumulation and proteasome inhibition for in vitro mechanistic studies, Clioquinol remains the gold standard. However, for modern drug development aiming for clinical translation, 4-Hydroxymethyl-8-HQ is the superior scaffold . Its functionalizable hydroxyl group permits the engineering of smart prodrugs that leverage tumor-specific metabolic vulnerabilities (like the Warburg effect), thereby circumventing the indiscriminate neurotoxicity that ultimately halted Clioquinol's widespread clinical use.

References

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation ResearchGate URL:[Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates MDPI - International Journal of Molecular Sciences URL:[Link]

  • Structural characterization and biological evaluation of a clioquinol–ruthenium complex with copper-independent antileukaemic activity RSC Publishing - Metallomics URL:[Link]

  • Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy MDPI - International Journal of Molecular Sciences URL:[Link]

Validation

Validating the Structure of 4-(Hydroxymethyl)quinolin-8-ol: A 2D NMR Strategy Guide

Introduction: The Regioisomer Challenge In the synthesis of functionalized quinolines, particularly 4-(hydroxymethyl)quinolin-8-ol (often an intermediate in the synthesis of chelating agents or metallo-drugs), a common f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge

In the synthesis of functionalized quinolines, particularly 4-(hydroxymethyl)quinolin-8-ol (often an intermediate in the synthesis of chelating agents or metallo-drugs), a common failure mode is regioisomer ambiguity. The Skraup or Doebner-Miller syntheses often yield mixtures where the alkyl substituent may land at the C2 or C4 position depending on the enone precursor's behavior.

Standard 1D


H NMR is frequently insufficient for definitive structural assignment due to:
  • Spectral Crowding: The aromatic region (7.0–9.0 ppm) contains overlapping multiplets from the benzenoid (H5, H6, H7) and pyridinoid (H2, H3) rings.

  • Quaternary Blindness: 1D proton NMR cannot directly visualize the bridgehead carbons (C4a, C8a) or the substituted carbons (C4, C8), which are the linchpins of the molecular skeleton.

This guide outlines a self-validating 2D NMR workflow (HSQC + HMBC) to unambiguously confirm the structure of 4-(Hydroxymethyl)quinolin-8-ol, distinguishing it from its likely isomer, 2-(hydroxymethyl)quinolin-8-ol.

Comparative Analysis: 1D vs. 2D Approaches

Feature1D

H /

C NMR
Combined 2D (HSQC + HMBC)
Proton Assignment Ambiguous. Relies on splitting patterns (

-coupling) which are often obscured by overlap.
Definitive. HSQC separates protons by the chemical shift of their attached carbon.[1]
Quaternary Carbons Invisible in

H. Visible in

C but unassigned (no connectivity info).
Assigned. HMBC links "orphan" quaternary carbons to neighbor protons.[1]
Ring Connectivity Inferred. Guesswork based on chemical shift logic.[1][2][3]Proven. HMBC correlations across the C4a/C8a bridgeheads connect Ring A to Ring B.
Regioisomer Proof Weak. H2 and H4 protons often have similar shifts.Strong. The hydroxymethyl protons will show distinct long-range correlations to the bridgehead (C4a) only if at position 4.

Experimental Protocol

A. Sample Preparation[2][4][5][6]
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Reasoning: Quinolin-8-ol derivatives are poorly soluble in CDCl

      
      . DMSO also slows the exchange of the labile -OH protons, often allowing them to be visualized as distinct triplets (CH
      
      
      
      OH) or broad singlets (Ph-OH).
  • Concentration: 15–20 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (to minimize shimming errors).

B. Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    H NMR: 
    
    • Spectral Width: 14 ppm (to catch the phenolic OH ~10 ppm).

    • Scans (NS): 16.

    • Goal: Check purity and identify the labile protons.

  • 2D

    
    H-
    
    
    
    C HSQC (Phase-Sensitive):
    • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited sequence.

    • Benefit: Distinguishes CH/CH

      
       (positive phase, red) from CH
      
      
      
      (negative phase, blue). This immediately identifies the hydroxymethyl group.
    • Coupling Constant (

      
      ): Optimized for 145 Hz.[1][4]
      
  • 2D

    
    H-
    
    
    
    C HMBC (Magnitude Mode):
    • Pulse Sequence: hmbcgplpndqf (Long-range correlation).[1]

    • Optimization (

      
      ): 8–10 Hz.
      
    • Critical Step: This delay allows magnetization transfer over 2 to 3 bonds, connecting the "islands" of protons.

Results & Discussion: The Logic of Assignment

Step 1: The Anchor Point (HSQC)

The HSQC spectrum will reveal a distinct negative phase cross-peak (blue) around


 4.9 ppm / 

60 ppm.
  • Assignment: This is the C9 methylene group (-CH

    
    -OH).
    
  • Validation: If this peak is a CH (red phase), your oxidation state is wrong (likely an aldehyde).

Step 2: The "Bridge" Strategy (HMBC)

To prove the alkyl group is at Position 4 and not Position 2, we track the correlations of the H9 (methylene) protons.

  • Scenario A: 4-Substituted (Target Molecule)

    • H9 (

      
      4.9 ppm) correlates to:
      
      • C4 (Quaternary,

        
        145 ppm) - 2-bond correlation
        
      • C3 (Methine,

        
        120 ppm) - 3-bond correlation
        
      • C4a (Quaternary Bridgehead,

        
        128 ppm) - 3-bond correlation
        
    • The Smoking Gun: Seeing the correlation to the bridgehead C4a proves the alkyl group is attached to the ring adjacent to the bridge.

  • Scenario B: 2-Substituted (Isomer)

    • H9 would correlate to C2, C3, and the Nitrogen (in

      
      H-
      
      
      
      N HMBC), but NOT to the bridgehead C4a (which would be 4 bonds away, too weak to see).
Step 3: Closing the Loop

The H2 proton (singlet/doublet


8.8 ppm) must show an HMBC correlation to C4  and C8a . This ties the pyridine ring together.
Summary of Expected Shifts (DMSO-d )
PositionAtom

(ppm)

(ppm)
Key HMBC Correlations (from Proton)
2 CH8.85 (d)150.1C4, C8a
3 CH7.55 (d)121.5C2, C4, C4a
4 C

148.0
4a C

128.5
5 CH7.80 (d)122.0C4, C7, C8a
8 C

-OH
153.5
9 CH

4.95 (s)61.0C4, C3, C4a (The Proof)

Visualizations

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process during the NMR analysis.

NMR_Workflow Start Crude Product (Unknown Regioisomer) Step1 1. Dissolve in DMSO-d6 Run 1D 1H NMR Start->Step1 Decision1 Check H9 (-CH2-) Integral Is it 2H? Step1->Decision1 Step2 2. Run Multiplicity-Edited HSQC Decision1->Step2 Yes Check2 Is H9 Negative Phase (Blue)? (Confirms CH2) Step2->Check2 Step3 3. Run HMBC (Optimization 8Hz) Check2->Step3 Yes Analysis Analyze H9 Correlations Step3->Analysis ResultA H9 -> C4a (Bridgehead) CONFIRMED: 4-Isomer Analysis->ResultA Correlation Observed ResultB No H9 -> C4a Correlation LIKELY: 2-Isomer Analysis->ResultB Correlation Absent

Caption: Logical workflow for distinguishing quinoline regioisomers using 2D NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific "Long-Range" connections that prove the structure. The red arrows represent the critical correlations that anchor the hydroxymethyl group to the core.

Connectivity_Map H9 H9 (CH2) C4 C4 H9->C4 2J C3 C3 H9->C3 3J C4a C4a (Bridge) H9->C4a 3J (CRITICAL) H2 H2 H2->C4 3J C8a C8a (Bridge) H2->C8a 3J C2 C2

Caption: Key HMBC correlations. The H9 -> C4a connection (thick red arrow) definitively places the substituent at position 4.

References

  • Claridge, T. D. W. (2016).[5][6] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6][7] (The definitive guide on HMBC parameter optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for quinoline chemical shifts).

  • Fuloria, N. K., & Fuloria, S. (2013).[8] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. (Review of 2D NMR strategies for heterocycles).

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. (Practical guide on solvent effects in quinoline NMR).

Sources

Safety & Regulatory Compliance

Safety

4-(Hydroxymethyl)quinolin-8-ol proper disposal procedures

Executive Summary: Immediate Action Protocol CRITICAL SAFETY WARNING: 4-(Hydroxymethyl)quinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of compounds. It is a suspected mutagen , a skin/eye irritant , and high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

CRITICAL SAFETY WARNING: 4-(Hydroxymethyl)quinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of compounds. It is a suspected mutagen , a skin/eye irritant , and highly toxic to aquatic life .

  • ⛔ NEVER dispose of this compound or its solutions down the drain.

  • ⛔ NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to explosion risk.

  • ✅ ALWAYS segregate as Hazardous Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

To ensure proper handling, you must understand the physicochemical properties that dictate the disposal logic. While specific data for the 4-isomer is rare, its behavior is governed by the 8-hydroxyquinoline pharmacophore.

PropertySpecificationOperational Implication
Compound Name 4-(Hydroxymethyl)quinolin-8-olTreat as Class: 8-Hydroxyquinoline derivative
CAS Number Isomer Specific (Parent 8-HQ: 148-24-3)Use parent CAS for regulatory analog searches if specific CAS is unavailable.
Molecular Formula C₁₀H₉NO₂Nitrogen-containing organic; requires incineration.
GHS Classification Acute Tox. 3 (Oral) , Muta. 2 , Aquatic Acute 1 High toxicity requires double-containment and strict labeling.
Reactivity Phenolic hydroxyl + Primary alcoholIncompatible with Oxidizers. Potential for rapid exothermic reaction.
Solubility Low in water; Soluble in DMSO, MeOH, AcidsUse organic solvents for rinsing glassware; do not use water alone.

Waste Segregation & Compatibility Logic

Proper disposal begins at the bench. You must segregate this waste based on its chemical reactivity to prevent accidental formation of toxic byproducts or exothermic events in the central waste stream.

Segregation Rules
  • Stream A (Solid Waste): Pure substance, contaminated weighing boats, gloves, and paper towels.

    • Container: Wide-mouth HDPE or Glass jar.

  • Stream B (Liquid Waste - Organic): Mother liquors or stock solutions in DMSO, Methanol, or Acetonitrile.

    • Container: Amber glass or HDPE carboy.

    • Note: Do NOT mix with halogenated waste (e.g., Chloroform/DCM) unless your facility incinerates all organics together. Halogenated streams are often costlier and processed differently.

  • Stream C (Liquid Waste - Aqueous): Acidic/Basic aqueous washes containing trace compound.

    • Container: HDPE carboy. Must be pH adjusted to 5–9 before pickup if required by local EHS, but never poured down the drain.

Incompatibility Matrix
  • Strong Oxidizers (Nitric Acid, Chromic Acid): The hydroxymethyl group is susceptible to rapid oxidation to the aldehyde/acid, generating heat. The phenolic ring is prone to electrophilic attack.[1] Risk: Fire/Explosion.

  • Heavy Metals (Iron, Copper): 8-HQ derivatives are potent chelators. Mixing with metal waste can form stable, often colored complexes that may complicate downstream waste analysis or treatment.

Disposal Workflow (Decision Tree)

The following logic gate ensures every form of the waste is routed correctly.

DisposalWorkflow Start Waste Generation: 4-(Hydroxymethyl)quinolin-8-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidBin Hazardous Solid Waste Bin Label: 'Toxic, Mutagenic' Solid->SolidBin ConcCheck Concentration? Liquid->ConcCheck Trace Trace/Wash (<0.1%) ConcCheck->Trace Trace HighConc Stock/Mother Liquor ConcCheck->HighConc High Conc. SolventCheck Solvent Type? OrgSolvent Organic Solvent (DMSO, MeOH) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Buffer SolventCheck->AqSolvent Water/Buffer Trace->SolventCheck HighConc->SolventCheck OrgBin Non-Halogenated Organic Waste Label: 'Toxic Organic' OrgSolvent->OrgBin AqBin Aqueous Toxic Waste (Do NOT Drain Pour) AqSolvent->AqBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Logical decision tree for segregating 4-(Hydroxymethyl)quinolin-8-ol waste streams to ensure compliance with RCRA and local safety standards.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)
  • Collection: Place pure compound, contaminated weighing boats, pipette tips, and gloves into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste container (HDPE preferred).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Hydroxymethyl)quinolin-8-ol, solid debris"

    • Hazards: Check "Toxic" and "Environmental Hazard".[2][3]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Stock Solutions & Rinsates)

Causality: The compound has low water solubility. Rinsing glassware with water alone is ineffective and leaves toxic residue.

  • Solubilization: Rinse all contaminated glassware with a small volume of Methanol or DMSO (approx. 10-20 mL) to fully dissolve residual solids.

  • Transfer: Pour this organic rinsate into the "Non-Halogenated Organic Waste" carboy.

  • Final Wash: Perform a final rinse with water; this aqueous fraction must also be collected in the "Aqueous Toxic Waste" container, not the sink.

  • Cap & Label: Ensure caps are tight. Label as "Flammable, Toxic" (if Methanol is used).

Protocol C: Empty Container Management

Under RCRA regulations (40 CFR 261.7), a container is "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring/scraping).

  • No more than 3% by weight remains. Action: Triple rinse the empty reagent bottle with methanol (collect rinsate as hazardous waste). Deface the label. Discard the bottle as standard lab trash or glass recycling only after triple rinsing.

Emergency Spill Response

Scenario: You drop a vial containing 500 mg of solid powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust dispersion.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.

    • Place in a bag labeled "Hazardous Spill Debris."

    • Wipe the surface with a methanol-soaked wipe to solubilize and remove residue.

    • Wash surface with soap and water.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste stream.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: Quinolin-8-ol.[4][5][6] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Hydroxymethyl)quinolin-8-ol

Executive Safety Summary & Risk Profile Core Directive: Treat 4-(Hydroxymethyl)quinolin-8-ol with the rigor reserved for Category 1B Reproductive Toxins and Category 1 Eye Irritants . While specific GHS data for the 4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Core Directive: Treat 4-(Hydroxymethyl)quinolin-8-ol with the rigor reserved for Category 1B Reproductive Toxins and Category 1 Eye Irritants .

While specific GHS data for the 4-hydroxymethyl isomer is often limited in public databases, its parent scaffold (8-Hydroxyquinoline , CAS 148-24-3) is a well-characterized toxicant. Structure-Activity Relationship (SAR) analysis dictates that we apply the Precautionary Principle . The presence of the 8-hydroxyquinoline moiety implies strong metal-chelating capability, potential genotoxicity, and severe ocular damage risks.

Anticipated Hazard Classifications (SAR-Derived):

  • Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).

  • Eye Damage: Category 1 (Irreversible damage possible).

  • Reproductive Toxicity: Category 1B (Presumed human reproductive toxicant based on parent compound).[1][2]

  • Skin Sensitization: Category 1 (May cause allergic reaction).[1][2][3]

Personal Protective Equipment (PPE) Matrix

This section moves beyond generic "wear gloves" advice. It prescribes specific barrier technologies based on the chemical's physical state and permeation potential.

Hand Protection Strategy

Quinoline derivatives are lipophilic and can permeate standard thin nitrile gloves.

  • Primary Barrier (Inner): Low-modulus Nitrile (2.5 - 4 mil). Purpose: Dexterity and immediate splash protection.

  • Secondary Barrier (Outer): Extended Cuff Nitrile (minimum 5-8 mil) OR Silver Shield® (Laminate) for prolonged handling.

  • Protocol: Double-gloving is mandatory. Inspect outer gloves immediately after any contact with the solvent/solute mixture. Change outer gloves every 60 minutes during active handling.

Ocular & Face Protection[2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of fine dust migration and severe corneal damage potential.

  • High-Risk Operation (Synthesis/Scale-up): Polycarbonate Face Shield (8-inch minimum) worn over goggles.

Respiratory Protection[1][6][7]
  • Engineering Control (Primary): All handling of dry powder must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • PPE Backup: If CFH is unavailable or maintenance is required, use a Full-Face Respirator with P100 cartridges . (N95 offers insufficient protection against high-potency sensitizing dusts).

PPE Selection Logic (Visualization)

PPE_Logic Start Handling 4-(Hydroxymethyl)quinolin-8-ol State Physical State? Start->State Solid Dry Solid / Dust State->Solid Liquid Solution / Solvated State->Liquid Resp_Check Engineering Controls? Solid->Resp_Check Action_Liquid PPE: Laminate Gloves (if DCM/Acetone) + Splash Goggles Liquid->Action_Liquid Hood_Yes Fume Hood Available Resp_Check->Hood_Yes Hood_No Open Bench (Avoid!) Resp_Check->Hood_No Action_Solid_Hood PPE: Double Nitrile + Goggles Lab Coat Hood_Yes->Action_Solid_Hood Action_Solid_Open PPE: Full Face P100 + Double Nitrile Tyvek Sleeves Hood_No->Action_Solid_Open CRITICAL RISK

Caption: Decision logic for PPE selection based on physical state and engineering controls. Note the escalated requirements for open-bench handling.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Static Control: Quinoline powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying dust."

  • Decontamination Prep: Prepare a 10% bleach solution or a surfactant-based cleaner (e.g., Decon 90) before opening the vial. Quinoline stains are difficult to remove once oxidized.

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open vial across the lab. Weigh inside the hood.

  • Taring: Place the weighing boat on the balance. Tare.

  • Dispensing: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Dissolution: If possible, add the solvent (e.g., DMSO, Methanol) to the solid inside the weighing vessel or vial before transferring to the reaction flask. This eliminates dust hazards immediately.[3][4]

Phase 3: Cleanup & Deactivation
  • Wipe Down: Wipe all surfaces (balance, hood sash, floor) with a solvent-dampened wipe (Ethanol) followed by a surfactant wipe.

  • UV Verification (Optional but Recommended): Many quinoline derivatives are fluorescent. Use a handheld UV lamp (365 nm) to check the work area for invisible micro-spills.

Disposal & Waste Management

Do not dispose of down the drain. 8-Hydroxyquinoline derivatives are classified as Very Toxic to Aquatic Life (H410) .[3]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Incineration). Double-bag in clear polyethylene bags. Label "Toxic / Sensitizer".[2]
Liquid Waste Mother liquors, reaction solvents.Halogenated or Non-Halogenated Organic Waste (depending on solvent). Segregate from acid waste to prevent precipitation or exothermic reaction.
Sharps Needles/Syringes used for transfer.Chemically Contaminated Sharps Bin. Do not recap needles.

Emergency Response Plan

Spill Response Workflow

In the event of a powder spill (>500 mg) outside the fume hood:

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Radius 3m) Spill->Evacuate PPE_Up 2. Don PPE: Double Gloves, Goggles, N95/P100 Evacuate->PPE_Up Contain 3. Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Contain Clean 4. Scoop -> Bag -> Wipe with Ethanol Contain->Clean Dispose 5. Label as Hazardous Waste Clean->Dispose

Caption: Immediate response workflow for dry powder spills to minimize inhalation risks.

Exposure First Aid[1]
  • Eye Contact: Time is critical. Rinse immediately with water for 15 minutes . Hold eyelids apart. Seek medical attention (Ophthalmologist) immediately—quinoline derivatives can cause delayed corneal opacity.

  • Skin Contact: Wash with soap and copious water.[3][4][5][6] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical support (sensitization risk).

References

  • European Chemicals Agency (ECHA). Registration Dossier: Quinolin-8-ol (CAS 148-24-3).[7] (Parent compound safety data used for SAR analysis). [Link]

  • PubChem. Compound Summary: 8-Hydroxyquinoline. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.